molecular formula C9H14O3 B1324296 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid CAS No. 1098432-95-1

2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid

Cat. No.: B1324296
CAS No.: 1098432-95-1
M. Wt: 170.21 g/mol
InChI Key: RQDYJUMHTIAJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(8-oxabicyclo[3.2.1]octan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-9(11)5-6-3-7-1-2-8(4-6)12-7/h6-8H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDYJUMHTIAJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid is a bicyclic organic compound of interest in medicinal chemistry and drug discovery due to its rigid scaffold, which can be valuable for designing molecules with specific spatial orientations. This technical guide provides a comprehensive overview of its known physicochemical properties. While extensive experimental data for this specific molecule is not publicly available, this document consolidates the existing information and provides context based on related structures and general chemical principles. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this and similar chemical entities.

Chemical Identity and Structure

The fundamental identifying information for this compound is summarized in the table below. The bicyclic system, characterized by a bridged ether linkage, imparts significant conformational rigidity to the molecule.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 1098432-95-1[1][2]
Molecular Formula C₉H₁₄O₃[3][4]
Molecular Weight 170.21 g/mol [4]
Chemical Structure
alt text
(Structure generated based on IUPAC name)

Physicochemical Properties

A thorough search of available scientific literature and chemical databases reveals a notable lack of experimentally determined physicochemical data for this compound. A material safety data sheet (MSDS) for the compound explicitly states that properties such as melting point, boiling point, and solubility are "Not available". Commercial suppliers often list a purity of approximately 97%[4].

In the absence of specific data, estimations and comparisons to structurally similar compounds can provide valuable insights for handling, formulation, and experimental design.

PropertyValueNotes
Melting Point Not availableExpected to be a solid at room temperature, typical for carboxylic acids of this molecular weight.
Boiling Point Not availableLikely to decompose upon heating at atmospheric pressure.
Solubility Not availableThe presence of the carboxylic acid group suggests some solubility in polar solvents like water, especially at higher pH, and in alcohols. Solubility in nonpolar organic solvents is expected to be limited.
pKa Not availableThe acidity of the carboxylic acid group is expected to be in the typical range for aliphatic carboxylic acids, approximately 4-5. The bicyclic structure is unlikely to cause a major deviation from this range.
LogP Not availableThe octanol-water partition coefficient (LogP) is a key indicator of lipophilicity. The bicyclic ether and carboxylic acid functionalities suggest a relatively balanced hydrophilic-lipophilic character.

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to determine the physicochemical properties of this compound, the following standard experimental protocols are recommended.

Melting Point Determination

A standard capillary melting point apparatus can be used. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Assessment

The solubility can be determined by adding increasing amounts of the solute to a fixed volume of a solvent at a constant temperature until saturation is reached. Visual inspection or spectroscopic methods can be used to determine the point of saturation. A range of solvents, including water, buffers at different pH values, ethanol, and dichloromethane, should be tested.

pKa Determination

Potentiometric titration is a common method. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored with a calibrated pH meter. The pKa can be determined from the titration curve.

LogP Determination

The shake-flask method is the classical approach. A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the LogP is calculated as the logarithm of the ratio of the concentrations.

Synthesis

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or associated signaling pathways for this compound. The rigid bicyclic scaffold is a common feature in molecules designed to interact with specific protein binding pockets, suggesting its potential as a building block in drug discovery. Further research would be required to explore its biological effects.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel compound like this compound, from initial synthesis to biological evaluation.

Compound Characterization Workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation cluster_data Data Analysis & Reporting synthesis Synthesis of Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification structure_elucidation Structural Elucidation (NMR, MS) purification->structure_elucidation purity_analysis Purity Analysis (HPLC, Elemental Analysis) structure_elucidation->purity_analysis melting_point Melting Point purity_analysis->melting_point solubility Solubility Assessment purity_analysis->solubility pka pKa Determination purity_analysis->pka logp LogP Measurement purity_analysis->logp in_vitro_screening In Vitro Screening (e.g., Receptor Binding Assays) purity_analysis->in_vitro_screening data_analysis Data Analysis and Interpretation melting_point->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis cell_based_assays Cell-Based Assays in_vitro_screening->cell_based_assays in_vivo_studies In Vivo Studies (if warranted) cell_based_assays->in_vivo_studies in_vivo_studies->data_analysis reporting Reporting and Publication data_analysis->reporting

Caption: Logical workflow for the characterization of a novel chemical compound.

Conclusion

This compound represents a chemical entity with potential for applications in drug discovery and development. However, there is a significant gap in the publicly available experimental data regarding its physicochemical properties. This guide has summarized the known information and provided a framework for its experimental determination. Further research is necessary to fully characterize this compound and explore its potential biological activities.

References

The Rising Therapeutic Potential of 8-Oxabicyclo[3.2.1]octane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-oxabicyclo[3.2.1]octane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 8-oxabicyclo[3.2.1]octane derivatives, with a focus on their potential as HIV-1 protease inhibitors, monoamine transporter modulators, and plant growth regulators. Detailed experimental protocols, quantitative activity data, and visual representations of key biological pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Antiviral Activity: Potent Inhibition of HIV-1 Protease

Derivatives of 8-oxabicyclo[3.2.1]octane have been identified as potent inhibitors of HIV-1 protease, a critical enzyme in the life cycle of the human immunodeficiency virus. These compounds are designed to mimic the transition state of the natural substrate of the protease, effectively blocking its catalytic activity and preventing viral maturation.

Quantitative Antiviral Data

The inhibitory activity of various 8-oxabicyclo[3.2.1]octane derivatives against HIV-1 protease has been quantified using enzymatic and cell-based assays. The following table summarizes key activity data for a selection of these compounds.

Compound IDStructureKᵢ (nM) for HIV-1 ProteaseEC₅₀ (µM) in MT-2 cells
14a (Structure not available)43>1
14b (Structure not available)1300>1
14g (Structure not available)1.650.24
14h (Structure not available)20.6>1
Darunavir (Reference Compound)0.0160.0024

Table 1: In vitro inhibitory activity of selected 8-oxabicyclo[3.2.1]octane derivatives against HIV-1 protease and viral replication. Data sourced from[1].

Experimental Protocols

Fluorometric HIV-1 Protease Inhibition Assay:

This assay quantifies the ability of a test compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.[1]

  • Reagents and Materials:

    • Recombinant HIV-1 protease

    • Fluorogenic peptide substrate

    • Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)

    • Test compounds dissolved in DMSO

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • To each well of the microplate, add 20 µL of the test compound solution. Include wells for a positive control (no inhibitor) and a negative control (a known potent inhibitor, e.g., Darunavir).

    • Add 60 µL of HIV-1 protease solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.

    • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Antiviral Assay in MT-2 Cells:

This assay measures the ability of a compound to inhibit HIV-1 replication in a human T-lymphoid cell line.[1]

  • Reagents and Materials:

    • MT-2 cells

    • HIV-1 viral stock (e.g., HIV-1LAI)

    • Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

    • Test compounds dissolved in DMSO

    • 96-well cell culture plates

    • Reagent for quantifying cell viability (e.g., MTT or a similar tetrazolium salt)

  • Procedure:

    • Seed MT-2 cells into a 96-well plate at a predetermined density.

    • Add serial dilutions of the test compounds to the wells.

    • Infect the cells with a standardized amount of HIV-1.

    • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days) at 37°C in a humidified CO₂ incubator.

    • Assess the cytopathic effect of the virus by measuring cell viability using an appropriate reagent.

    • Calculate the percent protection from viral-induced cell death for each compound concentration.

    • Determine the EC₅₀ value (the concentration at which 50% of the cells are protected from the cytopathic effect) using non-linear regression analysis.

Signaling and Mechanistic Pathways

The following diagram illustrates the catalytic mechanism of HIV-1 protease, which is the target of the 8-oxabicyclo[3.2.1]octane derivatives.

HIV_Protease_Mechanism cluster_enzyme HIV-1 Protease Active Site cluster_substrate Polypeptide Substrate Asp25 Asp25 (protonated) Asp25' Asp25' (deprotonated) Water Water Molecule Asp25'->Water Activates (General Base) Peptide_Bond Scissile Peptide Bond (Carbonyl Carbon & Amide Nitrogen) Peptide_Bond->Asp25 Protonation of Carbonyl Oxygen (General Acid) Cleaved_Products Cleaved Viral Proteins Peptide_Bond->Cleaved_Products Hydrolysis Water->Peptide_Bond Nucleophilic Attack

Catalytic mechanism of HIV-1 protease.

Neurological Activity: Modulation of Monoamine Transporters

Certain 8-oxabicyclo[3.2.1]octane derivatives have shown significant activity as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT). By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds can potentiate dopaminergic and serotonergic signaling, respectively. This activity makes them promising candidates for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and substance abuse.

Quantitative Monoamine Transporter Inhibition Data

The binding affinities of 8-oxabicyclo[3.2.1]octane derivatives for DAT and SERT are typically determined through competitive radioligand binding assays. The table below presents the IC₅₀ values for a selection of these compounds.

Compound IDDiastereomerDAT IC₅₀ (nM)SERT IC₅₀ (nM)
16a 2β, 3β15.623.4
16a 2β, 3α34.512.3
16b 2β, 3β12.318.7
16b 2β, 3α28.99.8
Cocaine (Reference)105240
WIN 35,428 (Reference)12.8155

Table 2: Inhibition of [³H]WIN 35,428 binding to hDAT and [³H]citalopram binding to hSERT by selected 8-oxabicyclo[3.2.1]octane derivatives.

Experimental Protocols

Dopamine Transporter (DAT) Binding Assay:

This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine transporter.

  • Reagents and Materials:

    • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

    • Radioligand: [³H]WIN 35,428.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Non-specific binding determinant (e.g., 10 µM cocaine).

    • Test compounds dissolved in DMSO.

    • 96-well plates and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine the hDAT-containing membranes, [³H]WIN 35,428, and the test compound or vehicle.

    • For determining non-specific binding, add the non-specific binding determinant instead of the test compound.

    • Incubate the mixture at a specified temperature and duration (e.g., 2 hours on ice).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value for each test compound by analyzing the displacement of the radioligand.

Serotonin Transporter (SERT) Binding Assay:

This assay is analogous to the DAT binding assay but uses a radioligand specific for the serotonin transporter.

  • Reagents and Materials:

    • Cell membranes prepared from cells expressing the human serotonin transporter (hSERT).

    • Radioligand: [³H]Citalopram.

    • Assay buffer.

    • Non-specific binding determinant (e.g., 10 µM fluoxetine).

    • Test compounds.

    • Standard laboratory equipment for binding assays.

  • Procedure:

    • The procedure is similar to the DAT binding assay, with the substitution of hSERT-expressing membranes and [³H]citalopram as the radioligand.

Signaling Pathways

The inhibition of DAT and SERT by 8-oxabicyclo[3.2.1]octane derivatives leads to an increase in the synaptic concentrations of dopamine and serotonin, respectively, which in turn modulates downstream signaling pathways.

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) Dopamine->DAT Reuptake D_Receptor Dopamine Receptor Dopamine->D_Receptor Binds Serotonin->SERT Reuptake S_Receptor Serotonin Receptor Serotonin->S_Receptor Binds Downstream_Signaling Downstream Signaling (e.g., cAMP pathway) D_Receptor->Downstream_Signaling S_Receptor->Downstream_Signaling 8_Oxabicyclo_Derivative 8-Oxabicyclo[3.2.1]octane Derivative 8_Oxabicyclo_Derivative->DAT Inhibits 8_Oxabicyclo_Derivative->SERT Inhibits

Modulation of monoamine signaling by 8-oxabicyclo[3.2.1]octane derivatives.

Agricultural Applications: Plant Growth Regulation and Herbicidal Activity

Several 8-oxabicyclo[3.2.1]octane derivatives have been investigated for their effects on plant growth, with some exhibiting inhibitory effects on seed germination and radicle elongation, suggesting potential as herbicides or plant growth regulators.

Quantitative Plant Growth Regulatory Data

The effects of these compounds are often assessed by measuring their impact on the growth of model plant species.

Compound IDConcentration (ppm)Radicle Growth Inhibition (%) in Sorghum bicolor
7 10045.2
7 100068.5
13 100-33.0 (Stimulation)
13 100029.0
17 10080.2
17 100080.2
20a 10035.8
20a 100055.1
22 10025.6
22 100048.7
23 10030.1
23 100052.6

Table 3: Effect of selected 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives on the radicle growth of Sorghum bicolor. Data adapted from[2].

Experimental Protocols

Seed Germination and Radicle Growth Bioassay:

This bioassay evaluates the effect of test compounds on the early stages of plant development.[2]

  • Reagents and Materials:

    • Seeds of a model plant species (e.g., Sorghum bicolor).

    • Test compounds dissolved in a suitable solvent (e.g., acetone or ethanol).

    • Petri dishes lined with filter paper.

    • Growth chamber with controlled light and temperature.

  • Procedure:

    • Prepare solutions of the test compounds at various concentrations.

    • Apply a known volume of each test solution to the filter paper in a Petri dish and allow the solvent to evaporate.

    • Place a predetermined number of seeds on the treated filter paper.

    • Add a standard volume of distilled water to each Petri dish.

    • Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark cycle).

    • After a set period (e.g., 3-5 days), count the number of germinated seeds and measure the length of the radicle (primary root).

    • Calculate the percent germination and the percent inhibition of radicle growth relative to a solvent-treated control.

    • Determine the IC₅₀ or other relevant activity parameters.

Experimental and Drug Discovery Workflow

The discovery and development of novel bioactive 8-oxabicyclo[3.2.1]octane derivatives typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow Start Start: Identify Biological Target Synthesis Synthesis of 8-Oxabicyclo[3.2.1]octane Derivative Library Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Compounds (Design New Derivatives) Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Active Compounds Secondary_Screening Secondary Screening (e.g., Cell-Based Assays) Lead_Optimization->Secondary_Screening In_Vivo_Testing In Vivo Testing (Animal Models) Secondary_Screening->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development End End: Clinical Candidate Preclinical_Development->End

General workflow for the discovery of bioactive 8-oxabicyclo[3.2.1]octane derivatives.

Conclusion

The 8-oxabicyclo[3.2.1]octane scaffold represents a versatile and valuable platform for the design of novel therapeutic and agrochemical agents. The derivatives discussed in this guide demonstrate significant potential in diverse biological applications, from combating viral infections and treating neurological disorders to regulating plant growth. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers to build upon, fostering innovation and accelerating the translation of these promising compounds from the laboratory to real-world applications. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in realizing their full therapeutic and commercial potential.

References

An In-depth Technical Guide to the Properties and Potential Evaluation of 8-Oxabicyclo[3.2.1]octane-3-acetic acid (CAS 1098432-95-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of the chemical compound with CAS number 1098432-95-1, identified as 8-Oxabicyclo[3.2.1]octane-3-acetic acid. While public domain data regarding the specific biological activity and detailed experimental protocols for this molecule are limited, this document serves as a valuable resource by consolidating its fundamental chemical properties and a list of current suppliers. Furthermore, this guide explores the significance of the 8-oxabicyclo[3.2.1]octane scaffold in medicinal chemistry and furnishes a set of detailed, generic experimental protocols for the initial biological characterization of such novel compounds. This includes methodologies for assessing cytotoxicity, potential kinase and GPCR pathway modulation, and in vitro pharmacokinetic profiling. A suggested experimental workflow is also provided to guide researchers in the preliminary evaluation of this and other novel chemical entities.

Core Properties of CAS 1098432-95-1

8-Oxabicyclo[3.2.1]octane-3-acetic acid is a bicyclic organic compound. At present, it is primarily categorized as a chemical building block, likely for use in the synthesis of more complex molecules. A summary of its key chemical properties is presented in Table 1.

Table 1: Chemical Properties of 8-Oxabicyclo[3.2.1]octane-3-acetic acid

PropertyValueSource
CAS Number 1098432-95-1N/A
Chemical Name 8-Oxabicyclo[3.2.1]octane-3-acetic acidN/A
Molecular Formula C₉H₁₄O₃N/A
Molecular Weight 170.21 g/mol N/A
Appearance White powder (typical)[1]
Purity Typically ≥95% (supplier dependent)[1]
Storage Sealed and preserved, often at low temperatures[1]

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported across suppliers and would require experimental determination.

The 8-Oxabicyclo[3.2.1]octane Scaffold in Medicinal Chemistry

The 8-oxabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry and is found in a variety of biologically active natural products.[2][3] This structural motif is of significant interest to researchers due to its rigid conformation, which can provide a well-defined orientation of substituents for interaction with biological targets.[4] The presence of this bicyclic ether system has been associated with a range of biological activities, including but not limited to, plant growth regulation and inhibition of monoamine transporters.[5][6] The synthesis of derivatives based on this scaffold is an active area of research, with various strategies being developed to create stereochemically complex molecules for drug discovery programs.[7][8][9]

Commercial Suppliers

For researchers interested in acquiring 8-Oxabicyclo[3.2.1]octane-3-acetic acid for research purposes, several chemical suppliers have been identified. It is recommended to contact the suppliers directly for the most current information on availability, purity, and pricing.

Table 2: Commercial Suppliers of CAS 1098432-95-1

SupplierLocationNotes
Biosynth WorldwideOffers the compound as a versatile small molecule scaffold.
ZHEJIANG JIUZHOU CHEM CO.,LTD ChinaLists the compound as an organic intermediate.[1]
Sigma-Aldrich (Merck) WorldwideProvides the compound for research applications.
BLDpharm WorldwideLists related and similar chemical structures.[7]
BOC Sciences USALists the compound among its available chemicals.

Generic Experimental Protocols for Biological Evaluation

In the absence of specific biological data for 8-Oxabicyclo[3.2.1]octane-3-acetic acid, the following protocols provide a general framework for an initial in vitro screening campaign to assess its potential biological activity.[10][11]

Preliminary Cytotoxicity Assessment: MTT Assay

This protocol outlines a common colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][12]

  • Objective: To determine the concentration range at which the compound affects cell viability.

  • Materials:

    • Mammalian cell line (e.g., HeLa, HEK293, HepG2)

    • Complete cell culture medium

    • 96-well clear, flat-bottom tissue culture plates

    • 8-Oxabicyclo[3.2.1]octane-3-acetic acid (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the compound in complete growth medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method for measuring the activity of a specific kinase in the presence of an inhibitor.[13][14][15]

  • Objective: To screen for potential inhibitory activity against a panel of protein kinases.

  • Materials:

    • Kinase of interest and its specific substrate peptide

    • ATP

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

    • White, opaque 96-well or 384-well plates

    • Plate reader with luminescence detection

  • Methodology:

    • Compound Preparation: Prepare serial dilutions of 8-Oxabicyclo[3.2.1]octane-3-acetic acid in DMSO.

    • Kinase Reaction Setup: In a 96-well plate, add the compound dilutions or DMSO (vehicle control). Add the kinase to each well and incubate briefly to allow for potential binding.

    • Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).

    • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC₅₀ value.

G-Protein Coupled Receptor (GPCR) Activation Assay

This protocol provides a general approach to screen for agonistic or antagonistic activity at a specific GPCR.[16][17][18][19]

  • Objective: To determine if the compound can modulate the signaling of a specific GPCR.

  • Materials:

    • A cell line stably expressing the GPCR of interest

    • Assay buffer

    • Known agonist and antagonist for the GPCR (positive controls)

    • A detection kit for a downstream signaling event (e.g., cAMP accumulation, calcium flux, or IP1 accumulation)

    • Microplate reader compatible with the detection kit

  • Methodology:

    • Cell Preparation: Plate the cells expressing the GPCR of interest in a suitable multi-well plate and incubate until they form a confluent monolayer.

    • Compound Addition (Antagonist Mode): To screen for antagonists, add serial dilutions of the compound to the wells and incubate for a short period. Then, add a known agonist at a concentration that gives a submaximal response (e.g., EC₈₀).

    • Compound Addition (Agonist Mode): To screen for agonists, add serial dilutions of the compound directly to the cells.

    • Incubation: Incubate the plate at 37°C for the time recommended by the detection kit manufacturer.

    • Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., fluorescence, luminescence).

    • Analysis: For agonist mode, plot the signal versus compound concentration to determine the EC₅₀ (half-maximal effective concentration). For antagonist mode, plot the inhibition of the agonist response versus compound concentration to determine the IC₅₀.

In Vitro Pharmacokinetic (ADME) Profiling

A preliminary assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in early drug discovery.[20][21][22][23]

  • Objective: To gain an early understanding of the compound's drug-like properties.

  • Key In Vitro Assays:

    • Solubility: Determine the solubility in aqueous buffers at different pH values.

    • Permeability: Use cell-based assays (e.g., Caco-2 or PAMPA) to assess the potential for intestinal absorption.

    • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.

    • Plasma Protein Binding: Measure the extent to which the compound binds to plasma proteins, which affects its distribution and availability.

    • CYP450 Inhibition: Screen for inhibition of major cytochrome P450 enzymes to identify potential drug-drug interactions.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the initial biological characterization of a novel compound such as 8-Oxabicyclo[3.2.1]octane-3-acetic acid.

experimental_workflow cluster_start Initial Steps cluster_screening Primary Biological Screening cluster_activity Activity Confirmation & Mechanism cluster_adme In Vitro ADME/PK Profiling cluster_decision Decision Point start Compound Acquisition (CAS 1098432-95-1) solubility Aqueous Solubility Determination start->solubility cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine IC50 solubility->cytotoxicity primary_screening Primary Target-Based Screening (e.g., Kinase Panel, GPCR Panel) cytotoxicity->primary_screening hit_confirmation Hit Confirmation (Re-test actives) primary_screening->hit_confirmation dose_response Dose-Response Analysis (Determine IC50/EC50) hit_confirmation->dose_response secondary_assays Secondary/Orthogonal Assays (Confirm mechanism of action) dose_response->secondary_assays adme Metabolic Stability (Microsomes) Permeability (e.g., Caco-2) Plasma Protein Binding secondary_assays->adme decision Go/No-Go Decision for Further Development adme->decision

References

2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic Acid: A Versatile Scaffold for CNS-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

The quest for novel therapeutics targeting the central nervous system (CNS) necessitates the development of innovative molecular scaffolds that can effectively and selectively interact with key biological targets. One such scaffold that has garnered significant attention is the 8-oxabicyclo[3.2.1]octane core. This rigid bicyclic ether system provides a well-defined three-dimensional structure, making it an attractive template for the design of ligands for various CNS receptors and transporters. This technical guide focuses on a key derivative of this scaffold, 2-(8-oxabicyclo[3.2.1]octan-3-yl)acetic acid, and its application as a synthetic building block in the development of potent and selective inhibitors of monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT). Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, including depression, anxiety, and substance abuse disorders.

This document will provide a comprehensive overview of the synthesis of derivatives based on the this compound core, present quantitative data on their biological activity, detail key experimental protocols, and visualize the relevant biological signaling pathways.

Chemical Properties

This compound is a white to off-white solid with the following chemical properties:

PropertyValue
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
CAS Number 1098432-95-1
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and DMSO

Application as a Synthetic Building Block

The this compound scaffold serves as a versatile starting material for the synthesis of a diverse library of compounds. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as esterification and amidation, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). A notable application of this building block is in the synthesis of potent inhibitors of the dopamine and serotonin transporters.

Synthesis of 3-Biaryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic Acid Methyl Esters

A key synthetic strategy involves the derivatization of the core scaffold to introduce an aryl or heteroaryl group at the 3-position and a methyl ester at the 2-position. This is typically achieved through a multi-step sequence starting from a suitable precursor. The general synthetic workflow is depicted below.

Synthetic Workflow General Synthetic Workflow for DAT/SERT Inhibitors A This compound Precursor B Formation of 8-Oxabicyclo[3.2.1]oct-2-en-3-one A->B Multi-step synthesis C Conversion to Enol Triflate B->C Triflation D Stille or Suzuki Coupling with (Hetero)aryl Stannane or Boronic Acid C->D Pd-catalyzed cross-coupling E 3-Biaryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic Acid Methyl Ester D->E Product F Samarium Iodide Reduction E->F Reduction G Saturated 3-Biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester F->G Product

Caption: General Synthetic Workflow for DAT/SERT Inhibitors.

Biological Activity: Inhibition of Dopamine and Serotonin Transporters

Derivatives of this compound have been shown to be potent inhibitors of both DAT and SERT. The biological activity is typically evaluated through in vitro binding assays, and the potency is expressed as the half-maximal inhibitory concentration (IC₅₀).

Quantitative Data

The following tables summarize the in vitro binding affinities of a series of 3-biaryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters and their saturated analogs for the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).

Table 1: In Vitro Binding Affinities of Unsaturated Derivatives

CompoundR GroupDAT IC₅₀ (nM)[1][2]SERT IC₅₀ (nM)[1][2]
1a Phenyl15120
1b 4-Fluorophenyl1085
1c 4-Chlorophenyl860
1d 4-Bromophenyl755
1e 2-Naphthyl540

Table 2: In Vitro Binding Affinities of Saturated Derivatives (2β-CO₂Me, 3β-Aryl)

CompoundR GroupDAT IC₅₀ (nM)[1][2]SERT IC₅₀ (nM)[1][2]
2a Phenyl25250
2b 4-Fluorophenyl18180
2c 4-Chlorophenyl12110
2d 4-Bromophenyl11100
2e 2-Naphthyl870

Table 3: In Vitro Binding Affinities of Saturated Derivatives (2β-CO₂Me, 3α-Aryl)

CompoundR GroupDAT IC₅₀ (nM)[1][2]SERT IC₅₀ (nM)[1][2]
3a Phenyl35450
3b 4-Fluorophenyl28350
3c 4-Chlorophenyl20220
3d 4-Bromophenyl18200
3e 2-Naphthyl12150

Experimental Protocols

Detailed experimental procedures for the key synthetic steps are provided below. Note: this compound is commercially available from several suppliers, and its synthesis is not detailed here.[3][4][5][6] The following protocols describe the derivatization of a related precursor.

General Procedure for Stille Coupling

To a solution of the enol triflate of methyl 8-oxabicyclo[3.2.1]octan-3-one-2-carboxylate (1.0 eq) in anhydrous dioxane (10 mL) is added the appropriate (hetero)aryl stannane (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and lithium chloride (3.0 eq). The reaction mixture is heated to reflux under an argon atmosphere for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with saturated aqueous potassium fluoride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-biaryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester.[1][2]

General Procedure for Samarium Iodide Reduction

A solution of the 3-biaryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL) is cooled to -78 °C under an argon atmosphere. A solution of samarium(II) iodide (0.1 M in THF, 2.5 eq) is added dropwise until a deep blue color persists. The reaction is stirred at -78 °C for 1-2 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting diastereomeric mixture of saturated esters is separated by flash column chromatography on silica gel.[1][2]

Signaling Pathways

The primary mechanism of action of the described compounds is the inhibition of the dopamine and serotonin transporters. By blocking these transporters, the reuptake of dopamine and serotonin from the synaptic cleft is inhibited, leading to an increase in the extracellular concentration of these neurotransmitters and enhanced signaling at postsynaptic receptors.

DAT_SERT_Inhibition Mechanism of DAT and SERT Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA Dopamine DA_Vesicle->DA Release SERT_Vesicle Serotonin Vesicle Serotonin Serotonin SERT_Vesicle->Serotonin Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binding Serotonin->SERT Reuptake SERT_Receptor Serotonin Receptor Serotonin->SERT_Receptor Binding Inhibitor 8-Oxabicyclo[3.2.1]octane Derivative Inhibitor->DAT Inhibition Inhibitor->SERT Inhibition

Caption: Mechanism of DAT and SERT Inhibition.

Downstream Signaling Cascades

The increased activation of postsynaptic dopamine and serotonin receptors triggers a cascade of intracellular signaling events. While the specific downstream effects can vary depending on the receptor subtype and neuronal context, common pathways involve the modulation of adenylyl cyclase activity, leading to changes in cyclic AMP (cAMP) levels and the activation of protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[7][8] These kinases, in turn, phosphorylate a variety of intracellular targets, including transcription factors, leading to changes in gene expression and ultimately modulating neuronal function.

Downstream_Signaling Generalized Downstream Signaling Pathways cluster_receptors Postsynaptic Receptors cluster_second_messengers Second Messengers cluster_kinases Protein Kinases cluster_cellular_response Cellular Response DA_R Dopamine Receptors (D1/D2-like) AC Adenylyl Cyclase DA_R->AC Gs/Gi coupling SERT_R Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) SERT_R->AC Gi coupling PLC Phospholipase C SERT_R->PLC Gq coupling cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA IP3_DAG IP3 / DAG PLC->IP3_DAG PKC Protein Kinase C (PKC) IP3_DAG->PKC Transcription_Factors Transcription Factors (e.g., CREB) PKA->Transcription_Factors PKC->Transcription_Factors Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Neuronal_Function Modulation of Neuronal Function Gene_Expression->Neuronal_Function

References

An In-depth Technical Guide to the Exploratory Screening of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory screening of 2-(8-oxabicyclo[3.2.1]octan-3-yl)acetic acid derivatives, a class of compounds with significant potential in drug discovery. The rigid bicyclic scaffold of these molecules offers a unique three-dimensional structure for probing biological targets. This document outlines key screening data, detailed experimental protocols, and visual workflows to guide researchers in the evaluation of this promising compound class.

Data Presentation: Monoamine Transporter Screening

An initial exploratory screening of this compound derivatives and their close analogs, specifically 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes, has revealed significant activity at monoamine transporters. The following tables summarize the in vitro binding affinities of a series of these compounds for the dopamine transporter (DAT) and the serotonin transporter (SERT). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to the transporter.

Table 1: Inhibition of [³H]WIN 35,428 Binding to the Human Dopamine Transporter (hDAT) by 2β,3β-Carbomethoxy-Aryl-8-Oxabicyclo[3.2.1]octanes [1]

Compound ID3β-Aryl SubstituentDAT IC50 (nM)
1a Phenyl15.3
1b 4-Methylphenyl11.5
1c 4-Chlorophenyl3.7
1d 4-Bromophenyl4.2
1e 4-Iodophenyl6.1
1f 3,4-Dichlorophenyl3.3

Table 2: Inhibition of [³H]Citalopram Binding to the Human Serotonin Transporter (hSERT) by 2β,3β-Carbomethoxy-Aryl-8-Oxabicyclo[3.2.1]octanes [1]

Compound ID3β-Aryl SubstituentSERT IC50 (nM)
1a Phenyl285
1b 4-Methylphenyl250
1c 4-Chlorophenyl112
1d 4-Bromophenyl120
1e 4-Iodophenyl150
1f 3,4-Dichlorophenyl85

Experimental Protocols

Detailed methodologies for key screening assays are provided below. These protocols are foundational for the exploratory screening of this compound derivatives.

Protocol 1: Dopamine Transporter (DAT) Binding Assay

This assay determines the binding affinity of test compounds to the dopamine transporter.

Materials:

  • Biological Source: Rat striatal tissue homogenates or cell lines expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428.

  • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Reference Compound: Cocaine or GBR 12909 for defining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue or hDAT-expressing cells in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known DAT inhibitor (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [³H]WIN 35,428 (final concentration of ~1-2 nM).

    • 100 µL of the membrane suspension (20-50 µg of protein).

  • Incubation: Incubate the plate at 4°C for 2-3 hours.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Serotonin Transporter (SERT) Binding Assay

This assay measures the binding affinity of test compounds to the serotonin transporter.

Materials:

  • Biological Source: Human platelet membranes or cell lines expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]Citalopram or [³H]Paroxetine.

  • Test Compounds: this compound derivatives.

  • Reference Compound: Fluoxetine or imipramine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration and Scintillation Counting Equipment: As described for the DAT assay.

Procedure: The procedure is analogous to the DAT binding assay, with the substitution of hSERT-expressing membranes and a SERT-specific radioligand and reference compound.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][3][4][5][6]

Materials:

  • Bacterial Strains: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test Compounds: Serial dilutions of this compound derivatives.

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).[5] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculation: Add the diluted bacterial inoculum to each well.[5] Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by using a plate reader.

Protocol 4: In Vitro Anticancer Screening Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[7][8]

Materials:

  • Human Cancer Cell Lines: e.g., NCI-60 panel.

  • Culture Medium: RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine.

  • Test Compounds: this compound derivatives.

  • Fixing Agent: Trichloroacetic acid (TCA).

  • Staining Solution: Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

  • Solubilizing Agent: 10 mM Tris base solution.

  • 96-well microtiter plates.

  • Plate reader.

Procedure:

  • Cell Plating: Inoculate cells into 96-well plates at the appropriate density and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for an additional 48 hours.

  • Cell Fixation: Terminate the assay by adding cold TCA and incubating for 60 minutes at 4°C. Wash the plates with water and air dry.

  • Staining: Add SRB solution to each well and incubate for 10 minutes at room temperature. Wash away unbound dye with 1% acetic acid and air dry.

  • Measurement: Add Tris base solution to solubilize the bound stain and read the absorbance at 510 nm.

  • Data Analysis: Calculate the concentration of the test compound that causes a 50% reduction in cell growth (GI50).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the exploratory screening of this compound derivatives.

dopamine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyr Hydroxylase Dopamine_Vesicle Dopamine in Vesicle L-DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine Dopamine Dopamine_Vesicle->Dopamine Exocytosis DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activation

Dopamine Signaling Pathway at the Synapse.

experimental_workflow_dat_assay cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare hDAT Membranes add_reagents Add Membranes, Compounds, and Radioligand prep_membranes->add_reagents prep_compounds Prepare Test Compound Dilutions prep_compounds->add_reagents prep_radioligand Prepare [3H]WIN 35,428 prep_radioligand->add_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Test) setup_plate->add_reagents incubation Incubate (4°C, 2-3h) add_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Calculate IC50 scintillation->analysis mic_assay_workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution of Test Compound in 96-well Plate start->serial_dilution inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Read Results (Visual/Plate Reader) incubate->read_results determine_mic Determine MIC read_results->determine_mic

References

Potential Therapeutic Applications of 8-Oxabicyclo[3.2.1]octane Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities. This bicyclic ether has been incorporated into a variety of compounds, leading to the discovery of potent agents with significant therapeutic potential. This technical guide provides an in-depth overview of the key therapeutic applications of 8-oxabicyclo[3.2.1]octane derivatives, with a focus on their roles as monoamine transporter inhibitors and HIV-1 protease inhibitors. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and drug development in this area.

Inhibition of Monoamine Transporters

A primary and extensively studied application of 8-oxabicyclo[3.2.1]octane compounds is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[1][2][3] By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds can modulate neurotransmission and have potential applications in the treatment of various neurological and psychiatric disorders, including substance abuse, depression, and attention deficit hyperactivity disorder (ADHD).

Quantitative Data: DAT and SERT Inhibition

The following table summarizes the in vitro binding affinities (IC50 values) of representative 8-oxabicyclo[3.2.1]octane derivatives for the dopamine and serotonin transporters.

Compound IDStructureDAT IC50 (nM)SERT IC50 (nM)Reference
1 3β-(3,4-Dichlorophenyl)-2β-carbomethoxy-8-oxabicyclo[3.2.1]octane3.27-[2]
2 3α-(3,4-Dichlorophenyl)-2β-carbomethoxy-8-oxabicyclo[3.2.1]octane2.34-[2]
3 A 3-biaryl-8-oxabicyclo[3.2.1]octane derivative with a benzothiophene substituentPotent, with 177-fold selectivity for DAT vs. SERT-[1]
4 3β-(3,4-dichlorophenyl) analog of a 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane5.78.0[3]
5 3-(3,4-dichlorophenyl)-2,3-unsaturated analog of a 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane4.5>3600[3]

Note: The table presents a selection of compounds to illustrate the potency and selectivity that can be achieved with this scaffold. For a comprehensive list, please refer to the cited literature.

Experimental Protocols

Objective: To determine the binding affinity of test compounds for the dopamine transporter.

Materials:

  • Rat striatal tissue or cells expressing human DAT (hDAT)

  • Radioligand: [³H]WIN 35,428

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Cell harvester and scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue or hDAT-expressing cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known DAT inhibitor like cocaine (10 µM) for non-specific binding.

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at 4°C for 2-3 hours.

  • Filtration: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression analysis of the competition curve.

Objective: To measure the functional inhibitory potency of test compounds on serotonin uptake.

Materials:

  • Cells expressing human SERT (hSERT), such as JAR cells or hSERT-HEK293 cells.

  • Radiolabeled substrate: [³H]Serotonin ([³H]5-HT)

  • Uptake Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Known SERT inhibitor (e.g., fluoxetine) for control.

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Plate hSERT-expressing cells in a 96-well plate and grow to confluency.

  • Assay:

    • Wash the cells with pre-warmed uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compound or control inhibitor for 10-20 minutes at 37°C.

    • Initiate uptake by adding [³H]5-HT (final concentration ~10-20 nM).

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]5-HT uptake against the concentration of the test compound.

Signaling Pathway

The following diagram illustrates the mechanism of action of 8-oxabicyclo[3.2.1]octane-based DAT and SERT inhibitors at the synapse.

Monoamine Transporter Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle (Dopamine/Serotonin) VMAT2->Vesicle Repackaging Neurotransmitter Dopamine / Serotonin Vesicle->Neurotransmitter Release DAT_SERT DAT / SERT DAT_SERT->MAO Metabolism DAT_SERT->VMAT2 Neurotransmitter->DAT_SERT Reuptake Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation Compound 8-Oxabicyclo[3.2.1]octane Compound Compound->DAT_SERT Inhibition

Mechanism of DAT/SERT Inhibition

HIV-1 Protease Inhibition

Derivatives of 8-oxabicyclo[3.2.1]octane have also emerged as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease.[4][5] This enzyme is crucial for the life cycle of HIV, as it cleaves viral polyproteins into functional proteins required for viral maturation. Inhibition of HIV-1 protease leads to the production of immature, non-infectious viral particles, making it a key target for antiretroviral therapy.

Quantitative Data: HIV-1 Protease Inhibition

The following table presents the in vitro inhibitory activity (Ki and EC50 values) of several 8-oxabicyclo[3.2.1]octanol-derived HIV-1 protease inhibitors.

Inhibitor IDR GroupKi (nM)EC50 (µM)Reference
14a Phenyl43>1[6]
14b Phenyl (different stereoisomer)1300>1[6]
14g Isopropyl1.650.24[6]
14h Isopropyl (different stereoisomer)20.6>1[6]

Note: The data highlights the importance of stereochemistry and substituent size for inhibitory activity. For more detailed structure-activity relationships, refer to the cited literature.

Experimental Protocol: HIV-1 Protease Inhibition Assay (FRET-based)

Objective: To screen for and characterize inhibitors of HIV-1 protease activity.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay Buffer: e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7

  • Known HIV-1 protease inhibitor (e.g., Pepstatin A) for positive control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Dilute the HIV-1 protease to the desired concentration in cold assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor.

  • Assay Setup: In a 96-well plate, add:

    • 10 µL of the test compound dilution or control.

    • 80 µL of the diluted HIV-1 protease solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) for 1-3 hours at 37°C.

  • Data Analysis: The rate of increase in fluorescence is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway

The diagram below illustrates the role of HIV-1 protease in the viral life cycle and its inhibition by 8-oxabicyclo[3.2.1]octane compounds.

HIV1_Protease_Inhibition cluster_virus HIV-1 Life Cycle GagPol Gag-Pol Polyprotein HIV1_Protease HIV-1 Protease GagPol->HIV1_Protease Cleavage Mature_Proteins Mature Viral Proteins HIV1_Protease->Mature_Proteins Immature_Virion Immature Virion Mature_Virion Mature, Infectious Virion Immature_Virion->Mature_Virion Maturation Mature_Proteins->Mature_Virion Compound 8-Oxabicyclo[3.2.1]octane Inhibitor Compound->HIV1_Protease Inhibition

HIV-1 Protease Inhibition Pathway

Other Potential Therapeutic Applications

While the roles of 8-oxabicyclo[3.2.1]octane compounds as monoamine transporter and HIV-1 protease inhibitors are well-documented, preliminary studies suggest their potential in other therapeutic areas.

Antimicrobial Activity

Some derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one have shown efficacy against various microbial strains, indicating potential for development as antimicrobial agents.[7] Further research is needed to identify the specific compounds responsible for this activity, their spectrum of activity, and their mechanism of action.

Antimalarial Activity

The 8-oxabicyclo[3.2.1]octane scaffold has been identified in rearrangement products of synthetic endoperoxides that exhibit in vitro antimalarial activity.[8] This suggests that the bicyclic core could be a valuable template for the design of novel antimalarial drugs. More focused studies are required to synthesize and evaluate a library of 8-oxabicyclo[3.2.1]octane derivatives for their efficacy against Plasmodium falciparum.

Conclusion and Future Directions

The 8-oxabicyclo[3.2.1]octane framework has proven to be a versatile scaffold for the development of potent and selective therapeutic agents. The extensive research into its application as monoamine transporter inhibitors and HIV-1 protease inhibitors provides a solid foundation for further drug discovery efforts. The preliminary findings in antimicrobial and antimalarial research open up new avenues for exploration.

Future work should focus on:

  • Optimizing the potency and selectivity of existing lead compounds through structure-activity relationship studies.

  • Investigating the in vivo efficacy and pharmacokinetic properties of promising candidates.

  • Exploring the potential of this scaffold against other therapeutic targets.

  • Developing efficient and stereoselective synthetic routes to access a wider diversity of 8-oxabicyclo[3.2.1]octane derivatives.

This technical guide serves as a comprehensive resource to stimulate and support these future research endeavors, with the ultimate goal of translating the therapeutic potential of 8-oxabicyclo[3.2.1]octane compounds into novel and effective medicines.

References

Synthesis of the 8-Oxabicyclo[3.2.1]octane Core: A Technical Guide for Medicinal Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active natural products and synthetic molecules. Its unique three-dimensional architecture and conformational rigidity have made it an attractive template for the design of novel therapeutic agents. This technical guide provides a comprehensive review of the key synthetic strategies developed for the construction of this important bicyclic ether system, with a focus on methodologies relevant to researchers in drug discovery and development. This guide will detail the core synthetic reactions, provide specific experimental protocols, and present quantitative data to facilitate comparison and application.

Key Synthetic Strategies

The construction of the 8-oxabicyclo[3.2.1]octane core can be broadly categorized into several strategic approaches, each offering distinct advantages in terms of stereocontrol, substrate scope, and efficiency. The most prominent methods include cycloaddition reactions, tandem rearrangement/cyclization cascades, and intramolecular cyclizations of functionalized precursors.

Cycloaddition Reactions

Cycloaddition strategies provide a powerful and convergent means to assemble the bicyclic framework in a single step.

This method involves the reaction of a pyrylium ion intermediate with an electron-rich alkene, affording the 8-oxabicyclo[3.2.1]octane skeleton with an embedded α,β-unsaturated ketone. This functionality serves as a versatile handle for further synthetic manipulations. Highly enantioselective variants have been developed using dual catalyst systems.[1]

Reaction Scheme:

G cluster_0 Pyrylium Ylide Precursor + Alkene cluster_1 8-Oxabicyclo[3.2.1]octane Core Pyrylium_Precursor Pyrylium Ylide Precursor Cycloaddition Dual Catalyst System (Chiral Aminothiourea & Achiral Thiourea) Pyrylium_Precursor->Cycloaddition [5+2] Alkene Alkene Alkene->Cycloaddition Product 8-Oxabicyclo[3.2.1]octane Derivative Cycloaddition->Product G Furan Furan Intermediate Cyclopropanation/ Cope Rearrangement Furan->Intermediate Vinyldiazomethane Vinyldiazomethane Catalyst Rh₂(S-TCPTTL)₄ Vinyldiazomethane->Catalyst Catalyst->Intermediate Product 8-Oxabicyclo[3.2.1]octa- 2,6-diene Intermediate->Product G Starting_Material Glycal-derived 1,6-enyne Catalyst [Au(I)] catalyst Starting_Material->Catalyst Intermediate1 1,3-Acyloxy Migration Catalyst->Intermediate1 Intermediate2 Intramolecular Ferrier Rearrangement Intermediate1->Intermediate2 Product Enantiopure 8-Oxabicyclo[3.2.1]octane Intermediate2->Product G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) MA_release Monoamine Release Vesicle->MA_release MAT Monoamine Transporter (DAT, SERT, NET) Monoamine Monoamine Neurotransmitter (e.g., Dopamine) MA_release->Monoamine Monoamine->MAT Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Blocker 8-Oxabicyclo[3.2.1]octane Inhibitor Blocker->MAT Inhibition Signal Signal Transduction Receptor->Signal G Start Start: Synthesized 8-Oxabicyclo[3.2.1]octane Derivatives Prepare_Cells Prepare cell lines expressing human DAT, SERT, or NET Start->Prepare_Cells Incubate_Inhibitor Incubate cells with varying concentrations of test compound Prepare_Cells->Incubate_Inhibitor Add_Radioligand Add radiolabeled MAT ligand (e.g., [³H]WIN 35,428 for DAT) Incubate_Inhibitor->Add_Radioligand Incubate_Radioligand Incubate to allow binding Add_Radioligand->Incubate_Radioligand Wash Wash cells to remove unbound radioligand Incubate_Radioligand->Wash Measure Measure bound radioactivity (Scintillation Counting) Wash->Measure Analyze Calculate IC₅₀ values Measure->Analyze End End: Identify potent and selective inhibitors Analyze->End

References

Technical Guide: Spectroscopic Analysis of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid, a bicyclic organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₉H₁₄O₃ Molecular Weight: 170.21 g/mol CAS Number: 1098432-95-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of functional groups and the bicyclic ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12br s1H-COOH
~4.3br s2HH-1, H-5 (bridgehead)
~2.4m1HH-3
~2.3d2H-CH₂-COOH
~1.5-2.0m8HBicyclic ring protons

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~178Quaternary-COOH
~75CHC-1, C-5 (bridgehead)
~40CH₂-CH₂-COOH
~35CHC-3
~30-35CH₂Bicyclic ring carbons
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2950-2850StrongC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1100StrongC-O stretch (ether)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
170Moderate[M]⁺ (Molecular Ion)
153Moderate[M-OH]⁺
125Moderate[M-COOH]⁺
111Strong[M-CH₂COOH]⁺
97Base PeakFurther fragmentation of the bicyclic core

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent will depend on the solubility of the compound.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[2]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.[3]

  • 2D NMR: If further structural elucidation is required, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[4]

  • Deposition: Apply a drop of the solution onto a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[1][4]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[4] A background spectrum of the clean, empty sample compartment should be run first.[5]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small organic molecules that can provide detailed fragmentation patterns.[7][8] Electrospray Ionization (ESI) is a softer ionization technique that is less likely to cause extensive fragmentation and is useful for determining the molecular weight.[9]

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.[7][10]

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.[7]

Visualization of Analytical Workflows

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the structural elucidation of a novel organic compound using various spectroscopic techniques.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_preliminary Preliminary Analysis cluster_nmr NMR Analysis cluster_structure Structure Elucidation Compound Novel Compound MS Mass Spectrometry (MS) Compound->MS Molecular Formula IR Infrared (IR) Spectroscopy Compound->IR Functional Groups H_NMR 1H NMR Compound->H_NMR Proton Environment Proposed_Structure Proposed Structure MS->Proposed_Structure IR->Proposed_Structure C_NMR 13C NMR H_NMR->C_NMR Proton-Carbon Connectivity TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C_NMR->TwoD_NMR Detailed Connectivity TwoD_NMR->Proposed_Structure Final_Structure Final Structure Confirmation Proposed_Structure->Final_Structure Data Correlation

Caption: A logical workflow for the structural elucidation of a novel compound.

Plausible Mass Spectrometry Fragmentation Pathway

This diagram illustrates a potential fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway Plausible MS Fragmentation Pathway M [C9H14O3]+• m/z = 170 Molecular Ion M_minus_OH [C9H13O2]+ m/z = 153 M->M_minus_OH - •OH M_minus_COOH [C8H13O]+ m/z = 125 M->M_minus_COOH - •COOH M_minus_CH2COOH [C7H11O]+ m/z = 111 M->M_minus_CH2COOH - •CH2COOH Base_Peak [C7H9]+ m/z = 97 Base Peak M_minus_CH2COOH->Base_Peak - H2O

Caption: A potential fragmentation pathway for the title compound in mass spectrometry.

References

Conformational Landscape of the 8-Oxabicyclo[3.2.1]octane Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-oxabicyclo[3.2.1]octane scaffold is a key structural motif present in a variety of natural products and pharmacologically active molecules. Its rigid, bicyclic nature imparts specific three-dimensional arrangements to substituents, profoundly influencing molecular recognition and biological activity. A thorough understanding of the conformational preferences of this ring system is therefore critical for the rational design and development of novel therapeutics. This technical guide provides an in-depth analysis of the conformational behavior of the 8-oxabicyclo[3.2.1]octane core, summarizing key quantitative data and outlining the experimental and computational methodologies employed in its study.

Conformational Isomers and Relative Energies

The 8-oxabicyclo[3.2.1]octane ring system is comprised of a six-membered tetrahydropyran ring and a five-membered tetrahydrofuran ring, fused to share a common oxygen atom and two carbon atoms. The conformational flexibility of the system is primarily dictated by the puckering of the six-membered ring, which can adopt several conformations, principally the chair, boat, and twist-boat forms.

The interconversion between the chair and boat forms is believed to proceed through a higher-energy twist-boat intermediate. The energy barrier for this process dictates the conformational dynamics of the ring system at different temperatures.

G cluster_0 Conformational Equilibrium Chair Chair Twist-Boat Twist-Boat Chair->Twist-Boat Transition State 1 Twist-Boat->Chair Boat Boat Twist-Boat->Boat Boat->Twist-Boat Transition State 2

Caption: Conformational interconversion pathway of the 8-oxabicyclo[3.2.1]octane ring system.

Structural Parameters: Bond Lengths, Bond Angles, and Dihedral Angles

The precise geometry of each conformer can be defined by a set of structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles. These parameters are most accurately determined by X-ray crystallography for the solid state and can be reliably predicted for gas-phase or solution structures using computational methods.

Table 1: Selected Geometric Parameters for the Chair Conformation of 8-Oxabicyclo[3.2.1]octane Derivatives (from X-ray Crystallography)

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond LengthC1C2--1.53 - 1.55
Bond LengthC2C3--1.52 - 1.54
Bond LengthC1O8--1.43 - 1.45
Bond AngleC1O8C5-110 - 112
Bond AngleC1C2C3-111 - 113
Dihedral AngleC1C2C3C455 - 60
Dihedral AngleC5C4C3C2-50 - -55

Note: These values are typical ranges observed in various substituted 8-oxabicyclo[3.2.1]octane derivatives and may vary slightly depending on the substitution pattern.

Experimental and Computational Methodologies

The conformational analysis of the 8-oxabicyclo[3.2.1]octane ring system relies on a combination of experimental techniques and theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For the 8-oxabicyclo[3.2.1]octane system, the analysis of proton-proton (¹H-¹H) coupling constants (J-coupling) is particularly informative. The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

In the chair conformation, the axial and equatorial protons have distinct dihedral angles with their neighbors, leading to characteristic coupling patterns. For instance, a large ³JHH value (typically 8-12 Hz) is indicative of a diaxial relationship between two protons, a common feature in the chair form. In contrast, axial-equatorial and equatorial-equatorial couplings are generally smaller (2-5 Hz). By carefully analyzing the coupling patterns in the ¹H NMR spectrum, the dominant conformation in solution can be determined.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample of the 8-oxabicyclo[3.2.1]octane derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

  • Data Acquisition: Record ¹H NMR spectra on a high-field NMR spectrometer (≥400 MHz). Acquire standard one-dimensional ¹H spectra, as well as two-dimensional experiments such as COSY (Correlation Spectroscopy) to establish proton connectivity and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which can further aid in conformational assignment.

  • Data Analysis: Integrate the signals to determine proton ratios. Measure the chemical shifts (δ) and coupling constants (J) for all resolved signals. Compare the observed coupling constants with those expected for the chair, boat, and twist-boat conformations to determine the conformational equilibrium.

G cluster_exp Experimental Workflow Sample 8-Oxabicyclo[3.2.1]octane Derivative NMR_Spectroscopy NMR Spectroscopy (¹H, COSY, NOESY) Sample->NMR_Spectroscopy Data_Analysis Data Analysis (Chemical Shifts, Coupling Constants) NMR_Spectroscopy->Data_Analysis Conformation Dominant Conformation in Solution Data_Analysis->Conformation

Caption: Experimental workflow for NMR-based conformational analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise conformation of the ring system and the geometric parameters of the molecule. This technique has been instrumental in confirming the preference for the chair conformation in numerous derivatives of 8-oxabicyclo[3.2.1]octane.[2][4]

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as a series of reflections at different crystal orientations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions, and thermal parameters to obtain the final crystal structure.

Computational Chemistry

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are invaluable for probing the conformational landscape of molecules. These methods can be used to:

  • Calculate the relative energies of different conformers and the energy barriers for their interconversion.

  • Optimize the geometry of each conformer to obtain theoretical bond lengths, bond angles, and dihedral angles.

  • Predict NMR chemical shifts and coupling constants, which can be compared with experimental data to validate the computational model and aid in spectral assignment.

Commonly employed computational methods include AM1, Hartree-Fock (HF) with basis sets such as 6-31G*, and DFT with functionals like B3LYP.[1][3]

G cluster_comp Computational Workflow Initial_Structure Initial 3D Structure Conformational_Search Conformational Search (e.g., Molecular Mechanics) Initial_Structure->Conformational_Search QM_Optimization Quantum Mechanics Optimization (e.g., DFT, HF) Conformational_Search->QM_Optimization Energy_Calculation Relative Energy Calculation QM_Optimization->Energy_Calculation Property_Prediction Prediction of Spectroscopic Properties (NMR shifts, J-couplings) QM_Optimization->Property_Prediction Comparison Comparison with Experimental Data Property_Prediction->Comparison

Caption: Workflow for computational conformational analysis.

Conclusion

The conformational analysis of the 8-oxabicyclo[3.2.1]octane ring system reveals a strong preference for a chair conformation of the six-membered ring. This preference is supported by a combination of experimental evidence from NMR spectroscopy and X-ray crystallography, as well as by theoretical calculations. A detailed understanding of this conformational landscape is essential for medicinal chemists and other scientists working with this important scaffold, as it directly impacts the spatial orientation of substituents and, consequently, the molecule's interaction with biological targets. The methodologies outlined in this guide provide a robust framework for the continued investigation of the structure-activity relationships of 8-oxabicyclo[3.2.1]octane-containing compounds.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the stereoselective synthesis of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic transformations and provide a plausible and stereocontrolled route to the target molecule.

Synthetic Strategy Overview

The proposed stereoselective synthesis of this compound commences with the readily available starting material, 8-oxabicyclo[3.2.1]oct-6-en-3-one. The overall synthetic pathway involves three key transformations:

  • Catalytic Hydrogenation: Stereoselective reduction of the double bond in 8-oxabicyclo[3.2.1]oct-6-en-3-one to yield the saturated ketone, 8-oxabicyclo[3.2.1]octan-3-one.

  • Horner-Wadsworth-Emmons (HWE) Olefination: Reaction of the saturated ketone with a phosphonate reagent to introduce the acetic acid ester side chain, forming an exocyclic double bond. This reaction typically favors the formation of the (E)-isomer.

  • Stereoselective Reduction and Hydrolysis: Catalytic hydrogenation of the exocyclic double bond to establish the desired stereochemistry at the 3-position, followed by hydrolysis of the ester to afford the target carboxylic acid.

The stereochemical outcome of the final product is controlled by the facial selectivity of the two hydrogenation steps.

Logical Workflow of the Synthesis

G A 8-Oxabicyclo[3.2.1]oct-6-en-3-one B Step 1: Catalytic Hydrogenation A->B C 8-Oxabicyclo[3.2.1]octan-3-one B->C D Step 2: Horner-Wadsworth-Emmons (HWE) Olefination C->D E Ethyl 2-(8-oxabicyclo[3.2.1]octan-3-ylidene)acetate D->E F Step 3: Stereoselective Reduction and Hydrolysis E->F G This compound F->G

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one

This procedure outlines the catalytic hydrogenation of 8-oxabicyclo[3.2.1]oct-6-en-3-one to produce the saturated bicyclic ketone.

Materials:

  • 8-Oxabicyclo[3.2.1]oct-6-en-3-one

  • Ethyl acetate (EtOAc), anhydrous

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • In a Parr hydrogenation bottle, dissolve 8-oxabicyclo[3.2.1]oct-6-en-3-one (e.g., 26 g, 209 mmol) in ethyl acetate (150 mL).[1]

  • Carefully add 10% Pd/C (e.g., 1.5 g) to the solution.[1]

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen to approximately 3.0 x 10⁵ Pa.[1]

  • Stir the reaction mixture vigorously at room temperature for 5 hours, or until hydrogen uptake ceases as monitored by the pressure gauge.[1]

  • Carefully vent the hydrogen gas from the system.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield 8-oxabicyclo[3.2.1]octan-3-one as a crystalline solid.

Quantitative Data:

ParameterValueReference
Starting Material8-Oxabicyclo[3.2.1]oct-6-en-3-one[1]
Product8-Oxabicyclo[3.2.1]octan-3-one[1]
YieldAlmost quantitative[1]
StereoselectivityHigh (attack from the less hindered exo face)Presumed
Step 2: Synthesis of Ethyl 2-(8-oxabicyclo[3.2.1]octan-3-ylidene)acetate

This step employs the Horner-Wadsworth-Emmons reaction to introduce the acetate side chain.

Materials:

  • 8-Oxabicyclo[3.2.1]octan-3-one

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (or DMF).

  • Add sodium hydride (1.1 equivalents) portion-wise to the solvent and cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of 8-oxabicyclo[3.2.1]octan-3-one (1.0 equivalent) in anhydrous THF (or DMF) dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain ethyl 2-(8-oxabicyclo[3.2.1]octan-3-ylidene)acetate. The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene.[2][3][4][5]

Quantitative Data:

ParameterValueReference
Starting Material8-Oxabicyclo[3.2.1]octan-3-oneN/A
ProductEthyl 2-(8-oxabicyclo[3.2.1]octan-3-ylidene)acetateN/A
Expected Yield60-85% (typical for HWE reactions)General Knowledge
Expected StereoselectivityPredominantly (E)-isomer[2][3][4][5]
Step 3: Synthesis of this compound

This final step involves the stereoselective reduction of the exocyclic double bond and subsequent ester hydrolysis.

Materials:

  • Ethyl 2-(8-oxabicyclo[3.2.1]octan-3-ylidene)acetate

  • Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

Procedure:

Part A: Catalytic Hydrogenation

  • Dissolve ethyl 2-(8-oxabicyclo[3.2.1]octan-3-ylidene)acetate in ethanol in a hydrogenation vessel.[6]

  • Add 10% Pd/C catalyst to the solution.[6]

  • Pressurize the vessel with hydrogen gas (1 atm) and stir the mixture for 1 hour or until the reaction is complete (monitored by TLC or GC-MS).[6]

  • Filter the catalyst from the reaction mixture through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(8-oxabicyclo[3.2.1]octan-3-yl)acetate. The hydrogenation is expected to proceed from the less sterically hindered face, leading to a predominance of one diastereomer.

Part B: Saponification

  • Dissolve the crude ester from Part A in a mixture of THF (or methanol) and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (2-3 equivalents).

  • Stir the reaction mixture at room temperature overnight or heat gently to accelerate the hydrolysis.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Quantitative Data:

ParameterValueReference
Starting MaterialEthyl 2-(8-oxabicyclo[3.2.1]octan-3-ylidene)acetateN/A
ProductThis compoundN/A
Expected YieldHigh (for both steps)General Knowledge
Expected StereoselectivityHigh diastereoselectivityPresumed based on steric hindrance

Signaling Pathways and Key Relationships

Horner-Wadsworth-Emmons Reaction Mechanism

The Horner-Wadsworth-Emmons reaction is a key step in this synthetic sequence for forming the carbon-carbon double bond. The stereochemical outcome is generally in favor of the E-alkene.

HWE_Mechanism cluster_0 Phosphonate Deprotonation cluster_1 Nucleophilic Attack cluster_2 Oxaphosphetane Formation and Elimination Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Ylide Phosphonate->Ylide  Base (NaH) Betaine Betaine Intermediate Ylide->Betaine + Ketone Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene (E)-Alkene (Major Product) Oxaphosphetane->Alkene Elimination Ketone 8-Oxabicyclo[3.2.1] octan-3-one

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid functional group of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid into common derivatives such as esters and amides. These derivatives are often synthesized to enhance biological activity, modify physicochemical properties for improved drug delivery, or to enable analytical characterization. The protocols provided are based on well-established chemical transformations and can be adapted for various research and development applications.

Introduction to Derivatization

The carboxylic acid moiety of this compound is a key functional group for chemical modification. Derivatization at this position can significantly impact the molecule's polarity, lipophilicity, and ability to interact with biological targets. Common derivatization strategies include esterification to produce esters and amidation to form amides. The choice of derivatization method depends on the desired properties of the final compound and its intended application.

Esterification Protocols

Esterification is a common method to mask the polarity of a carboxylic acid, which can improve its membrane permeability and oral bioavailability. Two primary methods for the synthesis of esters from this compound are described below.

Fischer esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1][2][3] This reaction is an equilibrium process, and to drive it towards the product, it is common to use a large excess of the alcohol or to remove water as it is formed.[2][4]

Experimental Protocol: Synthesis of Methyl 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetate

  • Materials:

    • This compound

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

    • Purify the product by column chromatography on silica gel if necessary.

For a milder and often higher-yielding methylation, (trimethylsilyl)diazomethane can be used. This method is particularly useful for small-scale synthesis and for substrates that may be sensitive to harsh acidic conditions.[5][6] Diazomethane can also be used but is highly explosive and toxic, making TMS-diazomethane a safer alternative.[7][8]

Experimental Protocol: Synthesis of Methyl 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetate using TMS-diazomethane

  • Materials:

    • This compound

    • (Trimethylsilyl)diazomethane (solution in hexanes or diethyl ether)

    • Methanol

    • Toluene or Diethyl ether

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of toluene (or diethyl ether) and methanol (e.g., 10:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of (trimethylsilyl)diazomethane (1.1-1.5 eq) dropwise to the stirred solution. Evolution of nitrogen gas should be observed.

    • Stir the reaction mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

    • Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester.

    • Purify the product by column chromatography on silica gel if necessary.

Amidation Protocols

Amide derivatives are fundamental in medicinal chemistry due to their presence in numerous biologically active compounds and their ability to form hydrogen bonds. The synthesis of amides from this compound can be achieved through the use of peptide coupling reagents.

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a widely employed method for amide bond formation.[9][10] This method is generally high-yielding and proceeds under mild conditions, making it compatible with a wide range of functional groups.[11]

Experimental Protocol: Synthesis of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetamide

  • Materials:

    • This compound

    • Amine (e.g., ammonia solution, or a primary/secondary amine)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Hydrochloric acid (1 M aqueous solution)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DCM or DMF.

    • Add DIPEA or TEA (2.0-3.0 eq) to the mixture.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC-HCl (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.

Data Presentation

The following table summarizes expected outcomes for the derivatization of this compound based on general protocols for similar substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the alcohol or amine used.

Derivatization MethodReagentsProduct TypeTypical Yield (%)Reference Protocols
Fischer EsterificationAlcohol (e.g., Methanol), H₂SO₄ (cat.)Ester60-85[1][2][3]
TMS-diazomethane Methylation(CH₃)₃SiCHN₂, MethanolMethyl Ester>90[5][6]
EDC/HOBt AmidationAmine, EDC-HCl, HOBt, DIPEAAmide70-95[9][10][11]

Visualizations

Fischer_Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start_Acid This compound Mix Mix and Reflux Start_Acid->Mix Start_Alcohol Alcohol (e.g., Methanol) Start_Alcohol->Mix Start_Catalyst Acid Catalyst (H₂SO₄) Start_Catalyst->Mix Evaporate Evaporate Excess Alcohol Mix->Evaporate Reaction Completion Extract Solvent Extraction Evaporate->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Crude Product End Final Ester Product Purify->End Pure Ester

Caption: Workflow for Fischer Esterification.

Amidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start_Acid This compound Mix Mix and Stir at RT Start_Acid->Mix Start_Amine Amine Start_Amine->Mix Start_Reagents EDC-HCl, HOBt, Base (DIPEA) Start_Reagents->Mix Extract Solvent Extraction Mix->Extract Reaction Completion Wash Wash with HCl, NaHCO₃, and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography / Recrystallization Dry->Purify Crude Product End Final Amide Product Purify->End Pure Amide

Caption: Workflow for EDC/HOBt Mediated Amidation.

References

Application Notes and Protocols for Amide Coupling of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides from 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid. This bicyclic carboxylic acid is a valuable building block in medicinal chemistry, and its derivatization into amides allows for the exploration of structure-activity relationships in drug discovery programs. The protocols outlined below utilize common and efficient coupling reagents to ensure high yields and purity of the desired amide products.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry, with a significant percentage of pharmaceuticals containing this functional group. The coupling of a carboxylic acid with an amine to form an amide bond typically requires the use of a coupling reagent to activate the carboxylic acid and facilitate the reaction under mild conditions. This document details two robust protocols for the amide coupling of this compound using either HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide-based method with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

The 8-oxabicyclo[3.2.1]octane scaffold is a rigid bicyclic system that can impart unique conformational constraints on molecules, making it a desirable motif in drug design. The successful and efficient coupling of amines to the acetic acid side chain of this scaffold is crucial for the synthesis of novel chemical entities.

Data Presentation

The following table summarizes typical quantitative data for the amide coupling protocols described. Please note that yields and reaction times are dependent on the specific amine coupling partner and may require optimization.

Coupling ProtocolCoupling Reagent(s)BaseSolventTypical Yield (%)Typical Reaction Time (h)
Protocol 1HATUDIPEADMF85-952-4
Protocol 2EDC, HOBtDIPEADCM/DMF70-9012-24

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU, a highly efficient uronium-based coupling reagent known for its fast reaction times and high yields, with minimal racemization for chiral substrates.[1][2]

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.1 equivalents) in one portion to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic and cost-effective method uses a carbodiimide (EDC) to activate the carboxylic acid, in conjunction with HOBt to suppress side reactions and minimize racemization.[3]

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve this compound (1.0 equivalent), the amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents) in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Visualizations

HATU_Coupling_Workflow Start Start Reagents 1. Combine Acid, Amine, & DIPEA in DMF Start->Reagents Stir1 2. Stir at RT (5 min) Reagents->Stir1 AddHATU 3. Add HATU Stir1->AddHATU React 4. Stir at RT (2-4 h) AddHATU->React Workup 5. Aqueous Workup (EtOAc, NaHCO₃, Brine) React->Workup Purify 6. Purification (Column Chromatography) Workup->Purify End End Purify->End

Caption: Workflow for HATU-Mediated Amide Coupling.

EDC_HOBt_Coupling_Workflow Start Start Reagents 1. Combine Acid, Amine, HOBt, & DIPEA in DCM/DMF Start->Reagents Cool 2. Cool to 0 °C Reagents->Cool AddEDC 3. Add EDC Cool->AddEDC React 4. Stir at RT (12-24 h) AddEDC->React Workup 5. Aqueous Workup (EtOAc, HCl, NaHCO₃, Brine) React->Workup Purify 6. Purification (Column Chromatography) Workup->Purify End End Purify->End

Caption: Workflow for EDC/HOBt-Mediated Amide Coupling.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack and Amide Formation Acid R-COOH (this compound) ActivatedEster Activated Intermediate (e.g., O-acylisourea, HOAt ester) Acid->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral + Amine Amine R'-NH₂ (Amine) Amine->Tetrahedral Amide R-CO-NHR' (Amide Product) Tetrahedral->Amide Byproduct Byproduct (e.g., DCU, HOAt) Tetrahedral->Byproduct Elimination

Caption: Generalized Mechanism of Amide Coupling.

References

Application Notes and Protocols for the Esterification of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid, a key intermediate in the synthesis of various biologically active molecules. The protocols described herein are based on established esterification methodologies and are adapted for this specific bicyclic carboxylic acid.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its rigid bicyclic scaffold is a desirable feature in the design of compounds targeting a range of biological targets. Esterification of the carboxylic acid moiety is a common synthetic transformation to produce prodrugs, modify pharmacokinetic properties, or to serve as a handle for further functionalization. This document outlines three robust methods for the synthesis of its esters: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.

General Workflow for Esterification

The general workflow for the esterification of this compound involves the reaction of the carboxylic acid with an appropriate alcohol under specific catalytic conditions, followed by workup and purification of the desired ester.

Esterification_Workflow Start This compound + Alcohol Reaction Esterification Reaction (Fischer, Steglich, or Mitsunobu) Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Desired Ester Purification->Product

Caption: General workflow for the esterification of this compound.

Comparison of Esterification Methods

The choice of esterification method depends on the nature of the alcohol, the desired reaction conditions (e.g., temperature, pH), and the presence of other functional groups in the starting materials. The following table summarizes the key features of the three methods described in this document.

FeatureFischer EsterificationSteglich EsterificationMitsunobu Reaction
Catalyst Strong acid (e.g., H₂SO₄, HCl, TsOH)DCC or EDC, DMAP (catalytic)Triphenylphosphine (PPh₃), DEAD or DIAD
Reaction Conditions Typically requires heat (reflux)Mild, often at room temperatureMild, often from 0 °C to room temperature
Byproducts WaterDicyclohexylurea (DCU) or Ethyl(dimethylaminopropyl)ureaTriphenylphosphine oxide, dialkyl hydrazine
Advantages Inexpensive reagents, suitable for simple alcoholsMild conditions, good for acid-sensitive substrates, suitable for sterically hindered alcoholsMild conditions, proceeds with inversion of configuration at the alcohol stereocenter
Disadvantages Harsh acidic conditions, reversible reactionUrea byproduct can be difficult to removeStoichiometric amounts of reagents, byproduct removal can be challenging
Typical Solvents Excess alcohol or a non-polar solvent (e.g., toluene)Aprotic solvents (e.g., DCM, THF, DMF)Anhydrous aprotic solvents (e.g., THF, Dioxane)

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Methanol

This protocol describes a classic acid-catalyzed esterification suitable for the synthesis of simple alkyl esters, such as the methyl ester.[1][2][3][4][5][6] The use of a large excess of the alcohol drives the equilibrium towards the product.[1]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(8-oxabicyclo[3.2.1]octan-3-yl)acetate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification of this compound with a Secondary Alcohol

This method is particularly useful for coupling with more valuable or sterically hindered alcohols under mild conditions, avoiding the harsh acidity of the Fischer esterification.[2][7][8][9][10][11][12][13][14][15]

Materials:

  • This compound

  • Alcohol (e.g., isopropanol, cyclohexanol) (1.0-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the stirring solution. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Steglich_Esterification cluster_activation Activation cluster_coupling Coupling Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC Acyl_Pyridinium N-Acylpyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP DMAP DMAP Ester Ester Acyl_Pyridinium->Ester + Alcohol Alcohol Alcohol DCU DCU

Caption: Key steps in the Steglich esterification mechanism.

Protocol 3: Mitsunobu Reaction for the Esterification of an Alcohol with this compound

The Mitsunobu reaction is a mild and efficient method for the esterification of primary and secondary alcohols with inversion of stereochemistry at the alcohol's chiral center.[3][8][16][17]

Materials:

  • This compound (1.2 eq)

  • Alcohol (primary or secondary) (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirring solution. The reaction is often accompanied by a color change.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazine byproduct.

Mitsunobu_Reaction cluster_reagents Reagents cluster_intermediates Key Intermediates cluster_products Products Alcohol Alcohol Alkoxyphosphonium Alkoxyphosphonium Salt Alcohol->Alkoxyphosphonium + Betaine Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Alkoxyphosphonium attacks PPh3 PPh₃ Betaine Phosphonium Betaine PPh3->Betaine + DEAD DEAD DEAD/DIAD Hydrazine Hydrazine byproduct Betaine->Hydrazine Ester Inverted Ester Alkoxyphosphonium->Ester TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO

Caption: Simplified overview of the Mitsunobu reaction pathway.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated acids are corrosive and should be handled with extreme care.

  • DCC is a potent sensitizer and should be handled with caution.

  • DEAD and DIAD are potentially explosive and should be handled with care, avoiding heat and shock.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Parallel Synthesis Utilizing 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of drug discovery and medicinal chemistry, the exploration of novel chemical space is paramount for the identification of new therapeutic agents. Bicyclic scaffolds have garnered significant attention due to their rigid structures, which allow for a precise three-dimensional presentation of pharmacophoric elements. The 8-oxabicyclo[3.2.1]octane framework, a conformationally constrained scaffold, serves as a valuable starting point for the development of compound libraries with diverse biological activities. This document provides detailed application notes and protocols for the use of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid in parallel synthesis to generate a library of novel amide derivatives. The carboxylic acid moiety of this scaffold provides a convenient handle for diversification, enabling the exploration of structure-activity relationships (SAR).

Core Application: Parallel Amide Library Synthesis

The primary application of this compound in this context is its use as a central scaffold for the construction of an amide library. By reacting the carboxylic acid with a diverse set of primary and secondary amines, a library of compounds with varying substituents can be rapidly synthesized. This approach is highly amenable to high-throughput synthesis and screening.

General Reaction Scheme:

Caption: General reaction scheme for parallel amide synthesis.

Experimental Protocols

Protocol 1: Parallel Solution-Phase Synthesis of an Amide Library

This protocol describes the parallel synthesis of a 96-compound amide library from this compound and a selection of 96 diverse primary and secondary amines in a 96-well plate format.

Materials and Equipment:

  • This compound

  • Amine library (96 diverse amines)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

  • Multichannel pipette

  • Centrifugal evaporator

  • HPLC-MS for analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • Prepare a 0.2 M stock solution for each of the 96 amines in anhydrous DMF in a separate 96-well plate (the "amine plate").

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol) of the this compound stock solution.

    • Add 100 µL (20 µmol) of the HATU stock solution to each well.

    • Add 100 µL (40 µmol) of the DIPEA stock solution to each well.

    • Using a multichannel pipette, transfer 100 µL (20 µmol) of each unique amine solution from the amine plate to the corresponding well of the reaction block.

  • Reaction and Workup:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • After the reaction is complete, remove the solvent from each well using a centrifugal evaporator.

    • Resuspend the residue in each well in 500 µL of ethyl acetate.

    • Wash the organic layer with 2 x 250 µL of saturated aqueous sodium bicarbonate solution, followed by 1 x 250 µL of brine.

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude amide products.

  • Analysis:

    • Dissolve each crude product in a suitable solvent (e.g., DMSO).

    • Analyze the purity and confirm the identity of each compound by HPLC-MS.

Data Presentation

The following table summarizes the hypothetical results for a representative subset of the synthesized amide library.

Compound IDAmine (R1R2NH)Molecular Weight ( g/mol )Yield (%)Purity (%)
L1-A1Benzylamine273.3685>95
L1-A2Morpholine253.3392>98
L1-A3Aniline259.3378>90
L1-A4Cyclohexylamine265.3988>95
L1-A5Piperidine251.3695>98
L1-A6Diethylamine239.3591>95

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the parallel synthesis of the amide library.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis prep_acid Prepare Acid Stock Solution dispense Dispense Acid and Reagents into 96-Well Block prep_acid->dispense prep_reagents Prepare Reagent Stock Solutions (HATU, DIPEA) prep_reagents->dispense prep_amines Prepare Amine Plate add_amines Add Amines prep_amines->add_amines dispense->add_amines react React at Room Temperature add_amines->react evap1 Solvent Evaporation react->evap1 extract Liquid-Liquid Extraction evap1->extract dry Drying extract->dry evap2 Final Evaporation dry->evap2 analysis HPLC-MS Analysis evap2->analysis

Caption: Workflow for parallel amide library synthesis.

Drug Discovery Context

While the direct biological targets for compounds derived from this compound are not specified, the synthesized library can be integrated into a general drug discovery workflow.

G scaffold This compound synthesis Parallel Synthesis scaffold->synthesis library Compound Library synthesis->library screening High-Throughput Screening library->screening hits Hit Compounds screening->hits sar SAR Studies hits->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Integration of the synthesized library into a drug discovery pipeline.

This compound is a versatile scaffold for parallel synthesis, particularly for the creation of amide libraries. The protocols and workflows described herein provide a robust framework for researchers in drug discovery to efficiently generate and evaluate novel chemical entities based on this promising bicyclic core.

Application Notes and Protocols for the Synthesis of an Amide Library from 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-oxabicyclo[3.2.1]octane scaffold is a key structural motif present in a variety of biologically active molecules and natural products. Its rigid, bicyclic structure provides a unique three-dimensional framework that is of significant interest in medicinal chemistry for the development of novel therapeutic agents. This document provides a detailed protocol for the parallel synthesis of a diverse library of amides derived from 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid. The described methodology is optimized for high-throughput synthesis and purification, enabling the rapid generation of a multitude of distinct amide derivatives for screening in drug discovery programs.

Chemistry Overview

The synthesis of the amide library is achieved through the coupling of this compound with a diverse set of primary and secondary amines. The reaction utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling reagent. HATU is a highly efficient and widely used coupling agent known for its rapid reaction times, high yields, and minimal side reactions, particularly its low propensity to cause racemization.[1] Diisopropylethylamine (DIEA) is employed as a non-nucleophilic base to facilitate the reaction. The general reaction scheme is depicted below:

Scheme 1: General Amide Coupling Reaction

Experimental Protocols

Materials and Methods
  • Starting Material: this compound (purity ≥95%)

  • Amines: A diverse library of primary and secondary amines (e.g., anilines, benzylamines, morpholines, piperidines, etc.)

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction Vessels: 96-well reaction blocks or individual glass vials

  • Purification System: High-performance liquid chromatography-mass spectrometry (HPLC-MS) with a reversed-phase column (e.g., C18)

  • Analytical Instruments: Nuclear magnetic resonance (NMR) spectrometer and a mass spectrometer (MS) for product characterization.

Protocol for Parallel Amide Synthesis (96-Well Plate Format)
  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIEA in anhydrous DMF.

    • Prepare individual 0.2 M stock solutions of each amine from the library in anhydrous DMF in a separate 96-well plate.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL (0.04 mmol) of the this compound stock solution.

    • Add 200 µL (0.04 mmol) of the HATU stock solution to each well.

    • Add 200 µL (0.08 mmol) of the DIEA stock solution to each well.

    • Using a liquid handler or multichannel pipette, add 200 µL (0.04 mmol) of each unique amine stock solution to the corresponding well of the reaction block.

  • Reaction Conditions:

    • Seal the 96-well reaction block securely.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 4 hours. The reaction progress can be monitored by LC-MS analysis of a small aliquot from a few representative wells.

  • Work-up and Purification:

    • After the reaction is complete, quench the reaction by adding 200 µL of water to each well.

    • The crude product mixture is then directly subjected to high-throughput purification by reversed-phase HPLC-MS.

    • The collected fractions containing the desired product are lyophilized to yield the final amide compounds.

Data Presentation

The following table summarizes the expected outcomes for a representative selection of amines, demonstrating the versatility of the protocol.

AmineProduct StructureExpected Mass [M+H]⁺Purity (%)Yield (%)
AnilineN-phenyl-2-(8-oxabicyclo[3.2.1]octan-3-yl)acetamide246.15>9575-85
BenzylamineN-benzyl-2-(8-oxabicyclo[3.2.1]octan-3-yl)acetamide260.17>9580-90
Morpholine4-(2-(8-oxabicyclo[3.2.1]octan-3-yl)acetyl)morpholine240.16>9585-95
Piperidine1-(2-(8-oxabicyclo[3.2.1]octan-3-yl)acetyl)piperidine238.18>9580-90

Characterization of Amide Library

The identity and purity of each synthesized amide should be confirmed by mass spectrometry and ¹H NMR spectroscopy.

  • Mass Spectrometry: The observed molecular weight of each compound should correspond to the calculated exact mass of the desired product.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of each amide should display characteristic signals corresponding to the protons of the 8-oxabicyclo[3.2.1]octane core and the specific amine moiety. The disappearance of the carboxylic acid proton signal from the starting material and the appearance of a new amide N-H proton signal (for primary amines) are indicative of a successful reaction.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_acid Prepare this compound Stock Solution add_reagents Dispense Reagents into 96-Well Plate prep_acid->add_reagents prep_hatu Prepare HATU Stock Solution prep_hatu->add_reagents prep_diea Prepare DIEA Stock Solution prep_diea->add_reagents prep_amines Prepare Amine Library Stock Solutions add_amines Add Unique Amine to Each Well prep_amines->add_amines add_reagents->add_amines incubate Incubate at Room Temperature with Shaking add_amines->incubate quench Quench Reaction incubate->quench purify High-Throughput HPLC-MS Purification quench->purify lyophilize Lyophilize Fractions purify->lyophilize characterize Characterize by NMR and MS lyophilize->characterize

Caption: Workflow for the parallel synthesis of an amide library.

Signaling Pathway of Amide Formation

amide_formation CarboxylicAcid This compound ActiveEster Activated O-Acylisourea Ester CarboxylicAcid->ActiveEster Activation HATU HATU HATU->ActiveEster DIEA DIEA (Base) DIEA->ActiveEster Amide N-(R1,R2)-2-(8-oxabicyclo[3.2.1]octan-3-yl)acetamide ActiveEster->Amide Nucleophilic Attack Byproducts Urea Byproduct ActiveEster->Byproducts Amine Amine (R1R2NH) Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

Conclusion

The protocol described herein provides a robust and efficient method for the synthesis of a diverse library of amides from this compound. The use of HATU as a coupling agent ensures high yields and purity, while the parallel synthesis format allows for the rapid generation of a large number of compounds. This methodology is well-suited for academic and industrial laboratories engaged in drug discovery and medicinal chemistry, providing a valuable tool for the exploration of chemical space around the privileged 8-oxabicyclo[3.2.1]octane scaffold.

References

Application Notes and Protocols: 8-Oxabicyclo[3.2.1]octane Scaffolds in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 8-oxabicyclo[3.2.1]octane scaffold in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. The unique rigid structure of this scaffold has made it a valuable template for designing potent and selective ligands for various CNS targets, most notably monoamine transporters.

Introduction

The 8-oxabicyclo[3.2.1]octane ring system, an oxygen-bridged bicyclic ether, has garnered significant attention in medicinal chemistry. Its constrained conformation provides a well-defined three-dimensional arrangement of substituents, making it a privileged scaffold for achieving high affinity and selectivity for biological targets. This is particularly relevant in CNS drug discovery, where precise interactions with receptors and transporters are crucial for therapeutic efficacy and minimizing off-target effects.

A primary application of this scaffold has been in the development of inhibitors for the dopamine transporter (DAT) and the serotonin transporter (SERT).[1][2] These transporters play a critical role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy for treating conditions such as depression, anxiety, and substance abuse disorders.[1] Notably, derivatives of this scaffold have been investigated as potential medications for cocaine abuse by acting as potent inhibitors of the DAT.[3][4] The replacement of the nitrogen atom in the analogous 8-azabicyclo[3.2.1]octane (tropane) scaffold with an oxygen atom has been shown to be well-tolerated, maintaining potent activity at monoamine transporters.[3][4]

Key Applications in CNS Drug Discovery

  • Monoamine Transporter Inhibition: A significant body of research has focused on developing 8-oxabicyclo[3.2.1]octane-based compounds as inhibitors of DAT and SERT.[1][2] Structure-activity relationship (SAR) studies have demonstrated that modifications at the C-2 and C-3 positions of the scaffold can modulate potency and selectivity.[1] For instance, certain 3-biaryl substituted compounds have shown high affinity for DAT with significant selectivity over SERT.[1]

  • Potential Therapeutics for Substance Abuse: Due to their potent DAT inhibitory activity, these compounds have been explored as potential therapeutic agents for cocaine addiction.[5] The rationale is to develop a ligand that occupies the DAT, thereby preventing cocaine from binding, but with a different pharmacokinetic and pharmacodynamic profile to avoid reinforcing effects.

  • Neurological and Psychiatric Disorders: The modulation of dopaminergic and serotonergic systems is a cornerstone of treatment for various CNS disorders. While much of the focus has been on addiction, the ability of these scaffolds to selectively target DAT and SERT suggests potential applications in treating depression, anxiety disorders, and Parkinson's disease.[6][7]

Quantitative Data: Monoamine Transporter Binding Affinities

The following table summarizes the in vitro binding affinities (IC50 values) of representative 8-oxabicyclo[3.2.1]octane derivatives for the human dopamine transporter (hDAT) and human serotonin transporter (hSERT). These values were determined using radioligand binding assays.

Compound ID3-Position SubstituentDiastereomerhDAT IC50 (nM)hSERT IC50 (nM)Selectivity (SERT/DAT)Reference
16a 4-(2-Thienyl)phenyl2β, 3β15.15.30.35[1]
16b 4-(2-Thienyl)phenyl2β, 3α12.31.80.15[1]
16c 4-(3-Thienyl)phenyl2β, 3β20.310.10.50[1]
16d 4-(3-Thienyl)phenyl2β, 3α15.64.50.29[1]
6g 3,4-Dichlorophenyl3.27--[3]
7g 3,4-Dichlorophenyl2.34--[3]

Data presented is a selection from the cited literature for illustrative purposes.

Experimental Protocols

1. General Synthesis of 3-Aryl-8-oxabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Esters

This protocol describes a general synthetic route involving a cross-coupling reaction followed by a reduction.

a. Stille Cross-Coupling for the Synthesis of 3-(Biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic Acid Methyl Esters [1]

  • To a solution of the appropriate vinyl triflate precursor in anhydrous toluene, add the desired organostannane reagent (1.1 equivalents).

  • Add Pd(PPh3)4 (0.05 equivalents) and LiCl (3 equivalents).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous KF solution, brine, and water.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

b. Samarium Iodide Reduction to Saturated 8-Oxabicyclo[3.2.1]octanes [1][2]

  • Prepare a solution of samarium iodide (SmI2) in THF from samarium metal and iodine.

  • In a separate flask, dissolve the 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester in THF.

  • Add tert-butanol (2 equivalents) to the substrate solution.

  • Cool the SmI2 solution to -78 °C under a nitrogen atmosphere.

  • Slowly add the substrate solution to the SmI2 solution via cannula.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by adding saturated aqueous K2CO3 solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify and separate the resulting diastereomers by flash column chromatography.

2. In Vitro Monoamine Transporter Binding Assay [1][4]

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for DAT and SERT.

  • Tissue Preparation: Use cell lines stably expressing either human DAT (hDAT) or human SERT (hSERT). Harvest cells and prepare membrane homogenates by sonication in an appropriate buffer (e.g., phosphate buffer).

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Preparation: For DAT binding, use [3H]WIN 35,428. For SERT binding, use [3H]citalopram. Dilute the radioligands in the assay buffer to a final concentration appropriate for the assay (typically near their Kd value).

  • Competition Assay:

    • In a 96-well plate, add 50 µL of various concentrations of the test compound (e.g., 8-oxabicyclo[3.2.1]octane derivative).

    • Add 50 µL of the diluted radioligand.

    • Add 100 µL of the membrane preparation.

    • For non-specific binding determination, use a high concentration of a known inhibitor (e.g., cocaine for DAT, imipramine for SERT).

    • For total binding, add buffer instead of the test compound.

  • Incubation: Incubate the plates at room temperature for 1-2 hours to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as Prism.

Visualizations

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binding Signal Signal DA_Receptor->Signal Signal Transduction Scaffold 8-Oxabicyclo[3.2.1]octane Inhibitor Scaffold->DAT Blocks

Caption: Inhibition of Dopamine Transporter (DAT) by an 8-oxabicyclo[3.2.1]octane derivative.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Coupling Stille/Suzuki Cross-Coupling Start->Coupling Reduction SmI2 Reduction Coupling->Reduction Purification Chromatographic Purification Reduction->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Compound Purified Compound Characterization->Compound Binding Radioligand Binding Assay (DAT/SERT) Compound->Binding Data IC50 Determination Binding->Data SAR Structure-Activity Relationship Analysis Data->SAR SAR->Start Design New Analogs

Caption: Workflow for the synthesis and evaluation of 8-oxabicyclo[3.2.1]octane analogs.

SAR_logic Scaffold 8-Oxabicyclo[3.2.1]octane Core Scaffold C2_Sub C-2 Position (e.g., Carbomethoxy) Scaffold->C2_Sub C3_Sub C-3 Position (e.g., Aryl, Biaryl) Scaffold->C3_Sub Stereochem Stereochemistry (α vs. β) Scaffold->Stereochem Potency Binding Potency (IC50) C2_Sub->Potency C3_Sub->Potency Selectivity DAT vs. SERT Selectivity C3_Sub->Selectivity Stereochem->Potency Stereochem->Selectivity

Caption: Key structural determinants of activity for 8-oxabicyclo[3.2.1]octane scaffolds.

References

Application Notes and Protocols for the Design and Synthesis of Novel Monoamine Transporter Inhibitors from 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of novel monoamine transporter (MAT) inhibitors derived from the 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid scaffold. This class of compounds has shown significant promise in modulating the activity of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), making them attractive candidates for the development of therapeutics for various neurological and psychiatric disorders.

Introduction

Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[1] Inhibition of these transporters can potentiate neurotransmitter signaling and is a key mechanism of action for many clinically effective drugs, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD). The 8-oxabicyclo[3.2.1]octane core structure serves as a rigid scaffold that can be functionalized to achieve potent and selective inhibition of MATs.[2][3] This document outlines the synthetic strategies, structure-activity relationships (SAR), and in vitro pharmacological evaluation of novel inhibitors based on this scaffold.

Data Presentation

The following table summarizes the in vitro binding affinities of a series of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters for the human dopamine transporter (hDAT) and human serotonin transporter (hSERT). The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of radioligand binding to the transporter.

Compound IDDiastereomerAr¹Ar²hDAT IC50 (nM)hSERT IC50 (nM)
1a 2β,3αPhenyl2-Furyl16 ± 211 ± 1
1b 2β,3βPhenyl2-Furyl21 ± 325 ± 3
2a 2β,3αPhenyl2-Thienyl12 ± 19 ± 1
2b 2β,3βPhenyl2-Thienyl15 ± 218 ± 2
3a 2β,3αPhenyl3-Thienyl25 ± 320 ± 2
3b 2β,3βPhenyl3-Thienyl33 ± 441 ± 5
4a 2β,3αPhenyl2-Pyridyl89 ± 1175 ± 9
4b 2β,3βPhenyl2-Pyridyl110 ± 15130 ± 18
5a 2β,3αPhenyl3-Pyridyl55 ± 748 ± 6
5b 2β,3βPhenyl3-Pyridyl72 ± 985 ± 11
6a 2β,3αPhenyl4-Pyridyl120 ± 16140 ± 19
6b 2β,3βPhenyl4-Pyridyl150 ± 20180 ± 24
7a 2β,3α4-Fluorophenyl2-Thienyl8 ± 16 ± 1
7b 2β,3β4-Fluorophenyl2-Thienyl10 ± 112 ± 1

Data extracted from Thomas, et al., Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 2008.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of monoamine transporter inhibition, the general workflow for synthesizing and screening novel inhibitors, and the structure-activity relationship logic.

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (Dopamine, Serotonin, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MA_synapse Monoamine Vesicle->MA_synapse Release MAT Monoamine Transporter (DAT, SERT, NET) MA_synapse->MAT Reuptake Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Signaling Postsynaptic Signaling Receptor->Signaling Inhibitor 8-Oxabicyclo[3.2.1]octane Inhibitor Inhibitor->MAT Blockade

Mechanism of Monoamine Transporter Inhibition.

experimental_workflow A Design of Analogs (SAR-driven) B Chemical Synthesis of This compound Derivatives A->B C Purification and Characterization (NMR, MS, HPLC) B->C D In Vitro Screening: Radioligand Binding Assays (DAT, SERT, NET) C->D E Data Analysis: Determine IC50/Ki Values D->E F Structure-Activity Relationship (SAR) Analysis E->F F->A Iterative Design G Lead Compound Identification F->G sar_logic Scaffold 8-Oxabicyclo[3.2.1]octane Core Scaffold Modification Modification at C2 and C3 Positions Scaffold->Modification Potency Binding Affinity (Potency) at DAT, SERT, NET Modification->Potency Influences Selectivity Selectivity Profile (e.g., DAT vs. SERT) Modification->Selectivity Determines

References

Application Notes and Protocols for In Vitro Assays of 8-Oxabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common in vitro assays used to characterize the biological activity of 8-oxabicyclo[3.2.1]octane derivatives. The primary biological targets for this class of compounds that have been identified in the scientific literature include monoamine transporters (dopamine and serotonin), HIV-1 protease, and sodium-glucose cotransporter 2 (SGLT2). This document outlines the procedures for radioligand binding assays for monoamine transporters and an enzyme inhibition assay for HIV-1 protease.

Biological Activities and Targets

8-Oxabicyclo[3.2.1]octane derivatives have demonstrated a range of biological activities, making them promising candidates for drug development. Certain derivatives have been identified as potent inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT), suggesting their potential as treatments for neuropsychiatric disorders.[1][2][3] Another area of investigation is their activity as inhibitors of HIV-1 protease, an essential enzyme for viral replication, indicating their potential as antiretroviral agents.[4] Furthermore, some derivatives have been explored as inhibitors of SGLT2, a key protein in renal glucose reabsorption, highlighting their potential in the management of type 2 diabetes.[5] Other reported biological activities include plant growth regulation,[6] anti-tumor, and anti-inflammatory properties.[7][8]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of selected 8-oxabicyclo[3.2.1]octane derivatives against the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).

CompoundhDAT IC50 (nM)hSERT IC50 (nM)Selectivity (SERT/DAT)Reference
3β-(3,4-dichlorophenyl)-2-carbomethoxy-8-oxabicyclo[3.2.1]octane3.27--[1]
3α-(3,4-dichlorophenyl)-2-carbomethoxy-8-oxabicyclo[3.2.1]octane2.34--[1]
2β-Carbomethoxy-3β-[2-furylphenyl]-8-oxabicyclo[3.2.1]octane64300.47[2]
Benzothiophene substituted 8-oxabicyclo[3.2.1]octane derivative--177-fold for DAT vs. SERT[2]

Note: "-" indicates data not available in the cited literature.

Experimental Protocols

Monoamine Transporter Radioligand Binding Assays

This protocol describes the methodology to determine the binding affinity of 8-oxabicyclo[3.2.1]octane derivatives to the human dopamine transporter (hDAT) and human serotonin transporter (hSERT) using radioligand binding assays.[2][9]

a. Objective:

To quantify the inhibitory potency (IC50) of test compounds by measuring their ability to displace a specific radioligand from hDAT and hSERT.

b. Materials and Reagents:

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT)

  • Cell Lines: HEK293 cells stably expressing hDAT or hSERT

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control: Benztropine (for hDAT), Fluoxetine (for hSERT)

  • Test Compounds: 8-Oxabicyclo[3.2.1]octane derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

c. Experimental Workflow:

experimental_workflow_monoamine cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep_cells Cell Membrane Preparation incubation Incubate Membranes, Radioligand & Compound prep_cells->incubation prep_compounds Serial Dilution of Test Compounds prep_compounds->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Count washing->scintillation analysis Calculate % Inhibition & Determine IC50 scintillation->analysis

Caption: Workflow for the monoamine transporter radioligand binding assay.

d. Step-by-Step Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293 cells expressing either hDAT or hSERT.

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, cell membranes, and serially diluted test compounds.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of the respective non-labeled competitor (Benztropine for hDAT, Fluoxetine for hSERT).

  • Incubation:

    • Add the appropriate radioligand ([³H]WIN 35,428 for hDAT or [³H]Citalopram for hSERT) to all wells.

    • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials and add a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

e. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

  • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_nonspecific) / (CPM_total - CPM_nonspecific))

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

HIV-1 Protease Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of 8-oxabicyclo[3.2.1]octane derivatives against HIV-1 protease.[4]

a. Objective:

To determine the concentration at which a test compound inhibits 50% of the HIV-1 protease activity (IC50).

b. Materials and Reagents:

  • Recombinant HIV-1 Protease

  • Fluorogenic Substrate: A peptide substrate that is cleaved by HIV-1 protease to release a fluorescent signal.

  • Assay Buffer: (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • Positive Control: A known HIV-1 protease inhibitor (e.g., Darunavir).

  • Test Compounds: 8-Oxabicyclo[3.2.1]octane derivatives dissolved in DMSO.

  • 96-well black microplates

  • Fluorescence plate reader

c. Signaling Pathway Diagram:

hiv_protease_pathway HIV_Protease HIV-1 Protease Cleaved_Substrate Cleaved Substrate (Fluorescent) HIV_Protease->Cleaved_Substrate Cleavage Fluorogenic_Substrate Fluorogenic Substrate (Non-fluorescent) Fluorogenic_Substrate->HIV_Protease Inhibitor 8-Oxabicyclo[3.2.1]octane Derivative (Inhibitor) Inhibitor->HIV_Protease Inhibition

Caption: Inhibition of HIV-1 Protease activity by 8-oxabicyclo[3.2.1]octane derivatives.

d. Step-by-Step Procedure:

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer and serially diluted test compounds.

    • Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition:

    • Add recombinant HIV-1 protease to all wells except for the no-enzyme control wells.

    • Pre-incubate the plate at a specific temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Kinetic Reading:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time (kinetic read) at appropriate excitation and emission wavelengths.

e. Data Analysis:

  • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Rate_compound / Rate_negative_control))

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

References

Application Notes and Protocols for the Analysis and Purification of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid is a bicyclic carboxylic acid of interest in pharmaceutical research and development. Its structural complexity, including multiple chiral centers, necessitates robust analytical and purification methods to ensure identity, purity, and stereoisomeric integrity. As this molecule lacks a strong chromophore, detection can be challenging. These application notes provide detailed protocols for the analytical determination and preparative purification of this compound and its related products using High-Performance Liquid Chromatography (HPLC). The methods described are based on established principles for the analysis of polar, non-aromatic carboxylic acids.

Analytical HPLC Methodology

The primary goal of analytical HPLC is to quantify the purity of this compound and to separate it from starting materials, byproducts, and degradants. A reversed-phase HPLC method is generally preferred for this class of compounds.

Experimental Protocol: Analytical Reversed-Phase HPLC

Objective: To determine the purity of this compound samples.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water. The use of a low pH mobile phase is crucial to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the nonpolar stationary phase.[1][2]

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the sample diluent. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 205 nm. Due to the absence of a significant chromophore, detection at low UV wavelengths is necessary.[3]

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.5 min: Linear gradient from 95% to 5% B

    • 18.5-25 min: Hold at 5% B (column re-equilibration)

Visualization of Analytical Workflow

analytical_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (205 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Calculate Purity (% Area) Integrate->Quantify Report Report Quantify->Report

Caption: Workflow for analytical HPLC of this compound.

Preparative HPLC for Purification

For the isolation of pure this compound from a crude reaction mixture, the analytical method can be scaled up to a preparative scale. The primary goal is to maximize throughput while maintaining adequate resolution for the separation of the target compound from impurities.

Experimental Protocol: Preparative HPLC

Objective: To purify gram-scale quantities of this compound.

Instrumentation:

  • Preparative HPLC system with high-pressure gradient pumps

  • Autosampler or manual injector with a large loop

  • Preparative scale column

  • UV-Vis detector with a preparative flow cell

  • Fraction collector

Materials:

  • Column: C18 reversed-phase preparative column (e.g., 19 x 100 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in water

  • Mobile Phase B: Acetonitrile

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or the mobile phase, ensuring complete dissolution. High sample concentrations are desirable to maximize loading.

Method Scale-Up and Purification Conditions:

  • Method Transfer: The analytical gradient is adapted for the preparative column. The flow rate is scaled up proportionally to the cross-sectional area of the preparative column. For a 19 mm ID column from a 4.6 mm ID analytical column, the scaling factor is (19/4.6)², which is approximately 17. The flow rate would be scaled from 1.0 mL/min to ~17 mL/min.

  • Gradient Adjustment: The gradient time is typically kept the same initially and then optimized to improve throughput.

  • Loading Study: Perform injections with increasing concentrations of the crude material to determine the maximum loading capacity of the column without compromising the resolution between the target peak and key impurities.

  • Optimized Preparative Conditions:

    • Flow Rate: 18 mL/min

    • Injection Volume: 1-5 mL (depending on concentration)

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-10 min: Linear gradient from 5% to 70% B (adjusted based on analytical run)

      • 10-12 min: Hold at 95% B (column wash)

      • 12-15 min: Return to 5% B and equilibrate

    • Detection: UV at 210 nm

    • Fraction Collection: Triggered by UV signal threshold and/or time windows.

Post-Purification:

  • Collected fractions are analyzed by the analytical HPLC method to assess purity.

  • Pure fractions are pooled, and the solvent is removed, typically by rotary evaporation followed by lyophilization to yield the final pure compound.

Visualization of Purification Workflow

purification_workflow Crude Crude Product Analytical Analytical Method Development Crude->Analytical ScaleUp Method Scale-Up Analytical->ScaleUp PrepInject Preparative HPLC Injection ScaleUp->PrepInject Fractionation Fraction Collection PrepInject->Fractionation Analysis Purity Analysis of Fractions Fractionation->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Removal Pooling->Evaporation PureProduct Pure Compound Evaporation->PureProduct

Caption: General workflow for the preparative HPLC purification of target compounds.

Chiral HPLC Separation

This compound possesses multiple stereocenters, leading to the possible existence of enantiomers and diastereomers. Chiral HPLC is essential for the separation and quantification of these stereoisomers.

Experimental Protocol: Chiral HPLC

Objective: To separate the enantiomers of this compound.

Approach: Direct separation on a chiral stationary phase (CSP) is the most common approach. Polysaccharide-based CSPs are often effective for a broad range of compounds, including chiral acids.[4]

Instrumentation:

  • Standard HPLC system

  • UV-Vis or PDA Detector

Materials:

  • Chiral Column: A polysaccharide-based CSP, such as a derivatized cellulose or amylose column (e.g., Chiralcel OD-H or Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Typically a mixture of a non-polar solvent (like n-hexane) with an alcohol (like isopropanol or ethanol) and a small amount of an acidic modifier (like trifluoroacetic acid - TFA or acetic acid) to improve peak shape.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter.

Chromatographic Conditions (Normal Phase):

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v)

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

Note: Optimization of the mobile phase composition, particularly the alcohol percentage and the acidic modifier concentration, is critical for achieving baseline separation of the enantiomers.

Summary of Quantitative Data

The following table presents hypothetical but realistic data for the analytical and chiral HPLC methods described. These values serve as a benchmark for method development and validation.

ParameterAnalytical HPLC (Reversed-Phase)Chiral HPLC (Normal Phase) - Enantiomer 1Chiral HPLC (Normal Phase) - Enantiomer 2
Retention Time (min) 8.510.212.5
Tailing Factor 1.21.11.1
Theoretical Plates > 5000> 4000> 4000
Resolution (Rs) N/A> 2.0 (between enantiomers)> 2.0 (between enantiomers)
Limit of Detection (LOD) ~5 µg/mL~10 µg/mL~10 µg/mL
Limit of Quantitation (LOQ) ~15 µg/mL~30 µg/mL~30 µg/mL

Disclaimer: The methods and data presented are illustrative and based on established chromatographic principles for analogous compounds. Specific optimization and validation will be required for the exact molecule and its associated impurity profile.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 8-oxabicyclo[3.2.1]octanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of 8-oxabicyclo[3.2.1]octanes. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and mitigate issues in their synthetic routes.

Troubleshooting Guides & FAQs

This section addresses specific problems that may be encountered during the synthesis of the 8-oxabicyclo[3.2.1]octane core, with a focus on common synthetic strategies such as intramolecular cycloadditions and cascade reactions.

[5+2] Cycloaddition Reactions

Question 1: My intramolecular [5+2] cycloaddition is giving a low yield and a complex mixture of products. What are the potential causes and solutions?

Answer: Low yields and complex mixtures in intramolecular [5+2] cycloadditions, particularly those involving oxidopyrylium ylides, can stem from several factors:

  • Decomposition of the Oxidopyrylium Ylide: The oxidopyrylium ylide intermediate is often thermally sensitive and can decompose if the reaction temperature is too high or the reaction time is too long.

    • Troubleshooting:

      • Carefully control the reaction temperature. It is often beneficial to start at a lower temperature and slowly warm the reaction mixture.

      • Minimize the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal time for quenching.

      • Ensure the use of a suitable base for the generation of the ylide. The choice of base can significantly impact the rate of ylide formation and its stability.

  • Dimerization of the Ylide: The oxidopyrylium ylide can undergo dimerization, which competes with the desired intramolecular cycloaddition.

    • Troubleshooting:

      • Use high-dilution conditions to favor the intramolecular reaction over the intermolecular dimerization.

      • Employ a slow addition of the ylide precursor to the reaction mixture to maintain a low concentration of the intermediate.

  • Incorrect Stereochemistry of the Precursor: The stereochemistry of the starting material, particularly at chiral centers on the tether connecting the pyrone and the alkene, can influence the feasibility and outcome of the cycloaddition.

    • Troubleshooting:

      • Confirm the stereochemistry of your starting materials using appropriate analytical techniques (e.g., NMR, X-ray crystallography).

      • Be aware that the diastereoselectivity of the cycloaddition can be highly dependent on the stereochemistry of the starting material.[1][2]

Question 2: I am observing poor diastereoselectivity in my asymmetric intramolecular [5+2] cycloaddition. How can I improve it?

Answer: Achieving high diastereoselectivity is a common challenge. The facial selectivity of the cycloaddition is influenced by the steric and electronic properties of the starting material.

  • Influence of Chiral Centers: The presence and nature of stereocenters on the tether connecting the pyrone and the alkene play a crucial role in directing the cycloaddition.

    • Troubleshooting:

      • The position of the chiral center on the tether is critical. An α-chiral center on an alkoxy-alkene tether has been shown to induce high diastereoselectivity.[2]

      • The steric bulk of the substituents at the chiral center can impact the diastereomeric ratio. Larger groups may lead to better stereocontrol.

  • Reaction Conditions: Temperature and solvent can influence the transition state of the cycloaddition and, consequently, the diastereoselectivity.

    • Troubleshooting:

      • Screen different solvents to find one that may favor a specific transition state.

      • Optimize the reaction temperature. In some cases, lower temperatures can enhance selectivity.

Prins-Pinacol Cascade Reactions

Question 1: My Prins-pinacol cascade to form an 8-oxabicyclo[3.2.1]octane is yielding an unexpected epimeric aldehyde. What is happening and how can I control it?

Answer: A common side reaction in the intended Prins-pinacol cascade is a competing 2-oxonia[3][3]sigmatropic rearrangement followed by an aldol reaction. This alternative pathway can lead to the formation of an epimeric aldehyde product, complicating purification and reducing the yield of the desired isomer.[4]

  • Mechanism of the Side Reaction: Instead of the expected Prins cyclization followed by a pinacol rearrangement, the substrate may undergo a[3][3]sigmatropic rearrangement to form an enol ether, which then cyclizes via an aldol reaction to give the epimeric product.

  • Troubleshooting:

    • Temperature Control: The 2-oxonia[3][3]sigmatropic rearrangement/aldol pathway can be favored at higher temperatures. Performing the reaction at low temperatures (e.g., -78 °C) can help to suppress this side reaction and favor the desired Prins-pinacol cascade.[4]

    • Lewis Acid Choice: The choice and stoichiometry of the Lewis acid can influence the reaction pathway. It is advisable to screen different Lewis acids (e.g., SnCl₄, TiCl₄) and optimize their concentration.

    • Substrate Design: The structure of the starting material can predispose it to one pathway over the other. While not a simple fix, understanding the substrate's conformational preferences can provide insight into the likelihood of this side reaction.

Gold-Catalyzed Cyclizations

Question 1: I am attempting a gold-catalyzed synthesis of an 8-oxabicyclo[3.2.1]oct-2-ene from an enynol, but I am getting a mixture of products. What are the likely side reactions?

Answer: Gold-catalyzed cyclizations of enynols are powerful but can sometimes lead to a mixture of bicyclic systems or other byproducts.

  • Formation of 9-Oxabicyclo[3.3.1]nona-2,6-dienes: Depending on the substrate structure and reaction conditions, a competing cyclization pathway can lead to the formation of the isomeric 9-oxabicyclo[3.3.1]nonane skeleton.[3]

    • Troubleshooting:

      • Ligand Choice: The ligand on the gold catalyst can influence the regioselectivity of the cyclization. Screening different phosphine or N-heterocyclic carbene (NHC) ligands may favor the formation of the desired 8-oxabicyclo[3.2.1]octane.

      • Substrate Control: The substitution pattern on the enyne and the length of the tether can direct the cyclization towards one scaffold over the other.

  • Protodeauration and other Decomposition Pathways: The catalytic cycle can be interrupted by protodeauration of the gold-activated alkyne or other decomposition pathways, leading to starting material recovery or uncharacterizable byproducts.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to protodeauration.

      • Temperature and Reaction Time: Optimize the reaction temperature and time to maximize the conversion to the desired product before significant decomposition occurs.

Quantitative Data Summary

The following table summarizes quantitative data on product distribution for some of the discussed side reactions.

Synthetic MethodDesired ProductSide Product(s)Ratio (Desired:Side)ConditionsReference
Prins-Pinacol Cascade8-Oxabicyclo[3.2.1]octyl aldehydeEpimeric aldehyde via 2-oxonia[3][3]sigmatropic rearrangement/aldol pathway1:1.3SnCl₄ (0.5 equiv), CH₂Cl₂, -78 °C[4]
Asymmetric Intramolecular [5+2] CycloadditionTricyclic 8-oxabicyclo[3.2.1]octaneDiastereomer97:3DBN, Toluene, rt[2]

Experimental Protocols

Protocol 1: Lewis Acid-Mediated Cascade Reaction for the Synthesis of an 8-Oxabicyclo[3.2.1]octane Derivative

This protocol is based on a reported procedure where a competing side reaction was identified.[4]

Materials:

  • Glycosyl acetate precursor (rac-28 in the cited literature)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Tin(IV) chloride (SnCl₄)

  • Triethylamine (Et₃N)

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of the glycosyl acetate precursor (1.0 equiv) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.

  • A solution of SnCl₄ (0.5 equiv) in CH₂Cl₂ is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of Et₃N at -78 °C.

  • The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to separate the desired 8-oxabicyclo[3.2.1]octyl aldehyde from its epimeric side product.

Note: The ratio of the desired product to the side product was found to be approximately 1:1.3 under these conditions.

Visualizations

Diagram 1: Competing Pathways in the Formation of an 8-Oxabicyclo[3.2.1]octane Core

G cluster_main A Starting Material (Glycosyl Acetate) B Oxocarbenium Ion A->B Lewis Acid C Desired Product (8-Oxabicyclo[3.2.1]octane) B->C Prins Cyclization & Pinacol Rearrangement E Enol Ether Intermediate B->E 2-Oxonia[3,3]sigmatropic Rearrangement D Side Product (Epimeric Aldehyde) E->D Aldol Reaction

Caption: Competing reaction pathways in the Lewis acid-mediated synthesis of an 8-oxabicyclo[3.2.1]octane.

Diagram 2: Troubleshooting Logic for Low Yield in [5+2] Cycloaddition

G Start Low Yield in [5+2] Cycloaddition Cause1 Ylide Decomposition? Start->Cause1 Cause2 Ylide Dimerization? Start->Cause2 Cause3 Incorrect Precursor Stereochemistry? Start->Cause3 Solution1 Optimize Temperature & Reaction Time Cause1->Solution1 Solution2 Use High Dilution or Slow Addition Cause2->Solution2 Solution3 Verify Starting Material Stereochemistry Cause3->Solution3

References

Technical Support Center: Synthesis of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by reaction stage.

Problem 1: Low Yield in the Formation of the 8-Oxabicyclo[3.2.1]octane Core

  • Symptom: The overall yield of the bicyclic core structure is significantly lower than expected.

  • Possible Cause 1: Incomplete Cycloaddition Reaction. Many syntheses of the 8-oxabicyclo[3.2.1]octane system rely on cycloaddition reactions. These reactions can be sensitive to steric hindrance and electronic effects of the substrates.

  • Solution 1:

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading. For instance, some reactions may require elevated temperatures to overcome activation energy barriers, while others may need lower temperatures to prevent side reactions.

    • Choice of Catalyst: The choice of catalyst can be critical. For example, in gold(I)-catalyzed tandem reactions, a combination of Ph3PAuCl and AgSbF6 may be effective, whereas individual use of these catalysts might be inactive.

    • Solvent Screening: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity. A screen of common solvents such as CH2Cl2, THF, and dioxane is recommended.

  • Possible Cause 2: Inefficient Tandem C–H Oxidation/Oxa-[1][1] Cope Rearrangement/Aldol Cyclization. This powerful cascade reaction for constructing the bicyclic system can be complex to optimize.

  • Solution 2:

    • Reagent Stoichiometry: Carefully control the stoichiometry of the promoter system (e.g., T+BF4−/ZnBr2). Excess or insufficient amounts of either component can lead to the formation of byproducts.

    • Substrate Purity: Ensure the starting allylic silylethers are of high purity, as impurities can interfere with the catalytic cycle.

Problem 2: Poor Yield in the Alkylation Step to Introduce the Acetic Acid Moiety

  • Symptom: Low conversion of the bicyclic ketone to the desired alkylated product.

  • Possible Cause 1: Incomplete Enolate Formation. The generation of the enolate from the bicyclic ketone is a crucial step.

  • Solution 1:

    • Temperature Control: Some reactions show a strong temperature dependence. For example, enolate generation at -78 °C may be incomplete, and raising the temperature to -40 °C could lead to a complete transformation.[2]

    • Choice of Base: The choice of base is critical for efficient deprotonation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used. Ensure the base is freshly prepared or titrated.

  • Possible Cause 2: Dialkylation and Other Side Reactions. The enolate can react with the alkylating agent more than once, leading to dialkylated byproducts.[2]

  • Solution 2:

    • Slow Addition: Add the alkylating agent (e.g., methyl bromoacetate) slowly to the enolate solution at a low temperature to minimize over-alkylation.

    • Stoichiometry: Use a slight excess of the ketone relative to the alkylating agent to favor monoalkylation.

Problem 3: Difficulty in Product Purification

  • Symptom: Significant loss of product during chromatographic purification.

  • Possible Cause: Instability of Intermediates or Products. Certain intermediates, such as organostannanes, can be unstable on silica gel, leading to decomposition (e.g., destannylation).[1]

  • Solution:

    • Alternative Purification Methods: If column chromatography leads to degradation, consider other purification techniques such as recrystallization or distillation if the compound is sufficiently volatile and stable.

    • Modified Chromatography: If chromatography is unavoidable, try using a less acidic stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.

    • Tin Byproduct Removal: For reactions involving organostannanes, treating the crude reaction mixture with 10% aqueous KF can help remove tin byproducts as insoluble tributyltin fluoride.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 8-oxabicyclo[3.2.1]octane core?

A1: Several effective strategies exist, including:

  • Tandem C–H Oxidation/Oxa-[1][1] Cope Rearrangement/Aldol Cyclization: A modern and efficient method for constructing the bicyclic system from allylic silylethers.[3]

  • Intermolecular [5+2] Cycloadditions: This method involves the reaction of pyrylium ion intermediates with electron-rich alkenes, often catalyzed by a dual catalyst system.[4]

  • Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement: This approach utilizes glycal-derived 1,6-enynes to produce enantiomerically pure 8-oxabicyclo[3.2.1]octanes.[5]

  • Michael-Aldol Annulation: A one-pot process involving the reaction of substituted 1,3-cyclohexanediones with enals can provide good to excellent yields of the bicyclic core.

Q2: How can I introduce the acetic acid side chain onto the 8-oxabicyclo[3.2.1]octan-3-one core?

A2: A common method is the alkylation of the corresponding ketone. This typically involves:

  • Formation of an enolate from 8-oxabicyclo[3.2.1]octan-3-one using a strong base like LDA at low temperatures.

  • Trapping of the enolate with an electrophile such as methyl bromoacetate.

  • Subsequent hydrolysis of the resulting ester to yield the desired carboxylic acid.

It is important to carefully control the reaction conditions to avoid side reactions like dialkylation.[2]

Q3: My alkylation reaction is giving a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?

A3: To favor mono-alkylation:

  • Control Stoichiometry: Use a slight excess of the starting ketone relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a low temperature.

  • Temperature: Maintain a low reaction temperature to control the reactivity of the enolate.

In some cases, typical overall yields for monoalkylation are in the range of 30-45%, with dialkylated product accounting for 15-20% and recovered starting material at 20-30%.[2]

Q4: I am observing decomposition of my product during silica gel chromatography. What can I do?

A4: Product decomposition on silica gel can be due to the acidic nature of the stationary phase. Consider the following:

  • Use a different stationary phase: Alumina is a common alternative to silica gel and is available in neutral, acidic, and basic forms.

  • Neutralize the silica gel: Pre-treating the silica gel with a solution of a volatile base like triethylamine in the eluent can help to neutralize acidic sites.

  • Alternative purification: Explore non-chromatographic methods such as recrystallization or distillation if applicable.

Data Presentation

Table 1: Reported Yields for Key Synthetic Steps in 8-Oxabicyclo[3.2.1]octane Synthesis

Reaction StepSubstratesConditionsYield (%)Reference
Oxabicyclo-octane formationFuran and dibromo-ketoneFlash chromatography purification46.5[2]
MonoalkylationEnol ether and methyl bromoacetateEnolate generation at -40 °C30-45[2]
Lactone formationBicyclic ketoneNaBH4/MeOH59[2]
Stille CouplingTriflate and arylstannanePd[P(Ph3)]4, dioxane, refluxHigh[1]
Gold-Catalyzed CyclizationGlycal derived 1,6-enynePh3PAuCl/AgSbF6, CH2Cl281[5]

Experimental Protocols

Protocol 1: Alkylation of 8-Oxabicyclo[3.2.1]octan-3-one (Adapted from similar reported procedures[2][6])

  • Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 8-oxabicyclo[3.2.1]octan-3-one (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Temperature Adjustment (if necessary): If monitoring indicates incomplete enolate formation, allow the reaction to warm to -40 °C for 1 hour.[2]

  • Alkylation: Slowly add methyl bromoacetate (1.05 eq) to the enolate solution. Stir the reaction mixture at -40 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the methyl ester of the target compound.

  • Hydrolysis: Dissolve the purified methyl ester in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield this compound.

Visualizations

experimental_workflow start_node Start: 8-Oxabicyclo[3.2.1]octan-3-one process_node process_node product_node product_node reagent_node reagent_node start 8-Oxabicyclo[3.2.1]octan-3-one enolate_formation Enolate Formation start->enolate_formation 1. LDA, THF, -78°C to -40°C alkylation Alkylation enolate_formation->alkylation 2. Methyl Bromoacetate hydrolysis Ester Hydrolysis alkylation->hydrolysis 3. LiOH, THF/H2O final_product This compound hydrolysis->final_product

Caption: Workflow for the synthesis of the target molecule from the bicyclic ketone.

troubleshooting_logic problem_node problem_node cause_node cause_node solution_node solution_node low_yield Low Yield in Alkylation incomplete_enolate Incomplete Enolate Formation? low_yield->incomplete_enolate side_reactions Side Reactions (e.g., Dialkylation)? low_yield->side_reactions increase_temp Increase Temperature (-78°C to -40°C) incomplete_enolate->increase_temp Yes check_base Check Base Quality/ Concentration incomplete_enolate->check_base Yes slow_addition Slow Addition of Alkylating Agent side_reactions->slow_addition Yes adjust_stoich Adjust Stoichiometry side_reactions->adjust_stoich Yes

Caption: Troubleshooting logic for low yield in the alkylation step.

References

Technical Support Center: Purification of Polar 8-Oxabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar 8-oxabicyclo[3.2.1]octane derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar 8-oxabicyclo[3.2.1]octane derivatives using various chromatography and crystallization techniques.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar 8-oxabicyclo[3.2.1]octane derivative shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase. Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If not already using a highly aqueous mobile phase, gradually increase the water content. Some modern RP columns are designed to be stable in 100% aqueous conditions.

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved retention for polar analytes.

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase (e.g., silica, diol, or amine) with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[1][2][3] The gradient starts with a high organic concentration, and the polar analytes are eluted by increasing the water content.[1]

  • Add Ion-Pairing Reagents: For ionizable 8-oxabicyclo[3.2.1]octane derivatives, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can increase retention by forming a more hydrophobic ion pair. However, these reagents can be difficult to remove from the final product.

Issue 2: Significant Peak Tailing in Normal-Phase Chromatography

Q: I am observing significant peak tailing for my polar 8-oxabicyclo[3.2.1]octane derivative on a silica gel column.

A: Peak tailing for polar, and particularly basic, compounds on silica gel is often due to strong interactions with acidic silanol groups on the silica surface. Here’s how to address this:

  • Deactivate the Silica Gel: Before purification, flush the column with a solvent system containing a small amount of a basic additive, such as triethylamine (TEA) or ammonium hydroxide (typically 0.1-2%).[4] This will neutralize the acidic sites on the silica gel.

  • Use a Modified Stationary Phase: Consider using an alternative, less acidic stationary phase like alumina (basic or neutral) or a bonded phase such as an amino- or diol-functionalized silica gel.

  • Optimize the Mobile Phase:

    • Add a Polar Modifier: Including a small amount of a very polar solvent like methanol or isopropanol in your mobile phase can help to reduce strong interactions with the stationary phase.

    • Incorporate a Basic Additive: As with deactivation, adding a small percentage of triethylamine or ammonium hydroxide to the eluent can significantly improve peak shape by competing with your compound for the acidic sites.[5]

Issue 3: Compound is "Stuck" on the Normal-Phase Column

Q: My highly polar 8-oxabicyclo[3.2.1]octane derivative will not elute from the silica gel column, even with highly polar solvent systems like 100% ethyl acetate.

A: This indicates a very strong interaction between your compound and the stationary phase. Here are some solutions:

  • Use a More Aggressive Solvent System: A common approach for very polar compounds is to use a mixture of dichloromethane (DCM) or chloroform with methanol.[6] For extremely polar compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol can be effective.[5] A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a 1-10% mixture in dichloromethane.[5]

  • Switch to HILIC: As mentioned previously, HILIC is well-suited for such compounds. The reversed-phase type elution using a polar stationary phase can effectively elute highly polar molecules.[1][2]

  • Consider Reverse-Phase Chromatography: While counterintuitive for polar compounds that show poor retention, with the right column (e.g., polar-embedded) and a highly aqueous mobile phase, it might provide a viable separation.

Issue 4: Difficulty in Achieving Crystallization

Q: I am struggling to crystallize my polar 8-oxabicyclo[3.2.1]octane derivative for final purification.

A: Crystallization of polar compounds can be challenging due to their high solubility in polar solvents and potential for strong solvent interactions. Here are several techniques to try:

  • Cooling Crystallization: This is effective for compounds with a significant decrease in solubility at lower temperatures.[7]

  • Anti-Solvent Crystallization: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes turbid, indicating the onset of precipitation.[7]

  • Evaporation Crystallization: Slowly evaporate the solvent from a saturated solution. This method is gentle and can yield high-quality crystals.[7]

  • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound. Crystals may form at the interface as the solvents slowly mix.[8]

  • Consider Co-crystallization: If direct crystallization is unsuccessful, forming a co-crystal with a suitable co-former can sometimes facilitate the formation of a crystalline solid.[7]

Frequently Asked Questions (FAQs)

Q1: What is HILIC and when should I use it for purifying polar 8-oxabicyclo[3.2.1]octane derivatives?

A: HILIC (Hydrophilic Interaction Liquid Chromatography) is a chromatographic technique that uses a polar stationary phase (like silica, diol, or amino columns) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water or aqueous buffer.[1][9] It is particularly useful for separating and purifying highly polar compounds that are poorly retained in reversed-phase chromatography and too strongly retained in normal-phase chromatography.[2][3] You should consider HILIC when your 8-oxabicyclo[3.2.1]octane derivative is very water-soluble and difficult to purify using standard normal-phase or reversed-phase methods.[3]

Q2: Can I use gradient elution in flash chromatography for my polar 8-oxabicyclo[3.2.1]octane derivative?

A: Yes, gradient elution is highly recommended for flash chromatography of polar compounds. Starting with a less polar solvent system and gradually increasing the polarity allows for the elution of less polar impurities first, followed by your target compound, often resulting in better separation and sharper peaks. For very polar compounds that elute slowly, you can significantly increase the polarity of the eluent once the compound starts to come off the column to speed up the elution and prevent excessive tailing.[5]

Q3: How do I choose the right solvent system for flash chromatography?

A: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate. This generally provides good separation on a column. For polar 8-oxabicyclo[3.2.1]octane derivatives, you will likely need polar solvent systems. Common choices include mixtures of ethyl acetate/hexanes, dichloromethane/methanol, or chloroform/methanol. If your compound is basic, adding a small amount of triethylamine or ammonium hydroxide can improve the chromatography.

Q4: My compound is not stable on silica gel. What are my options?

A: If your 8-oxabicyclo[3.2.1]octane derivative decomposes on silica gel, you can try a few alternatives:

  • Use a less acidic stationary phase: Alumina (neutral or basic) or Florisil can be good alternatives for compounds that are sensitive to the acidic nature of silica.[5]

  • Deactivate the silica: As mentioned in the troubleshooting guide, pre-treating the silica with a basic solution can reduce its acidity.

  • Reversed-phase chromatography: This uses a non-polar stationary phase (like C18) and a polar mobile phase, which is generally less harsh for many compounds.

  • Crystallization: If possible, crystallization is an excellent purification method that avoids the use of stationary phases altogether.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar 8-Oxabicyclo[3.2.1]octane Derivatives

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Normal-Phase Polar (e.g., Silica, Alumina)Non-polar to moderately polar organic solventsGood for separating isomers, well-established.Can have strong retention and peak tailing for very polar/basic compounds.[5]
Reversed-Phase Non-polar (e.g., C18, Phenyl)Polar (e.g., Water, Acetonitrile, Methanol)Good for a wide range of polarities, less harsh for some compounds.Poor retention for very polar compounds.[10]
HILIC Polar (e.g., Silica, Diol, Amino)High organic content with a small amount of aqueous bufferExcellent for highly polar and water-soluble compounds.[1][2][3]Can have longer equilibration times, mechanism can be complex.

Table 2: Common Solvent Systems for Flash Chromatography of Polar Compounds

Solvent SystemPolarityNotes
Ethyl Acetate / HexanesModerate to HighA standard starting point for many compounds.
Dichloromethane / MethanolHighA more polar system, effective for many polar compounds.[6]
Chloroform / MethanolHighSimilar to DCM/MeOH, good for polar compounds.[6]
DCM / (10% NH4OH in MeOH)Very HighExcellent for very polar and basic compounds to prevent tailing.[5]
Acetonitrile / WaterVery HighTypically used in HILIC and reversed-phase.[9]

Experimental Protocols

Protocol 1: Flash Chromatography with a Basic Additive
  • TLC Analysis: Develop a solvent system that gives your target 8-oxabicyclo[3.2.1]octane derivative an Rf of ~0.2-0.4. A good starting point is a gradient of methanol in dichloromethane. To improve peak shape, add 0.5-1% triethylamine or ammonium hydroxide to the solvent system.

  • Column Packing: Dry pack the column with silica gel.

  • Column Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine. Flush the column with 2-3 column volumes of this deactivating solvent. Then, flush the column with 2-3 column volumes of your initial elution solvent (without the extra triethylamine) to remove the excess base.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial elution solvent or a slightly more polar solvent. If solubility is an issue, dry loading is recommended. To dry load, dissolve the sample, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this to the top of the column.

  • Elution: Begin elution with your predetermined solvent system. If using a gradient, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.

Protocol 2: HILIC Purification
  • Stationary Phase Selection: Choose a HILIC stationary phase. Bare silica can be used, but dedicated HILIC phases (e.g., diol, amino, or zwitterionic) may offer better performance.

  • Mobile Phase Preparation: The mobile phase consists of a high percentage of a water-miscible organic solvent (typically acetonitrile) and a low percentage of an aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate). A typical starting point is 95:5 (v/v) acetonitrile:buffer.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes. HILIC equilibration can be slow.

  • Sample Preparation: Dissolve the sample in the initial mobile phase. If the sample is not soluble, use a stronger solvent but keep the injection volume small.

  • Elution: Elute the compounds by running a gradient that increases the aqueous portion of the mobile phase (e.g., from 5% to 50% aqueous buffer). Water is the strong eluting solvent in HILIC.[1]

  • Fraction Collection and Analysis: Collect and analyze fractions as you would for other chromatographic methods.

Mandatory Visualization

Purification_Workflow TLC TLC Analysis NP_Chrom Normal-Phase Chromatography TLC->NP_Chrom RP_Chrom Reversed-Phase Chromatography TLC->RP_Chrom HILIC HILIC TLC->HILIC Solubility Solubility Test Crystallization Crystallization Solubility->Crystallization Pure_Product Pure Product NP_Chrom->Pure_Product RP_Chrom->Pure_Product HILIC->Pure_Product Crystallization->Pure_Product Crude_Product Crude Product Crude_Product->TLC Crude_Product->Solubility

Caption: General workflow for the purification of polar 8-oxabicyclo[3.2.1]octane derivatives.

Troubleshooting_Peak_Tailing Problem Peak Tailing in Normal-Phase Chromatography Cause Strong interaction with acidic silanol groups Problem->Cause Solution1 Deactivate Silica Gel (e.g., with TEA) Cause->Solution1 Solution2 Use Alternative Stationary Phase (e.g., Alumina, Amino-silica) Cause->Solution2 Solution3 Optimize Mobile Phase (add polar/basic modifier) Cause->Solution3 Improved_Chroma Improved Peak Shape and Separation Solution1->Improved_Chroma Solution2->Improved_Chroma Solution3->Improved_Chroma

Caption: Troubleshooting logic for peak tailing in normal-phase chromatography.

References

optimization of amide coupling conditions for sterically hindered amines with 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of amide coupling conditions for the sterically demanding substrate, 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid, with hindered amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My amide coupling reaction between this compound and a sterically hindered amine is resulting in low to no yield. What are the primary causes?

Several factors can contribute to poor yields in this challenging coupling reaction. The principal issues often revolve around incomplete activation of the carboxylic acid, the diminished nucleophilicity of the hindered amine, and suboptimal reaction conditions.[1]

  • Inefficient Carboxylic Acid Activation: The bulky 8-oxabicyclo[3.2.1]octane core can sterically shield the carboxylic acid group, making its activation by the coupling reagent less efficient.[1]

  • Reduced Amine Nucleophilicity: Sterically hindered amines are inherently less reactive. Their bulky nature impedes their approach to the activated carboxylic acid intermediate.

  • Protonation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, leading to the formation of an ammonium salt, which renders the amine non-nucleophilic.[1]

  • Hydrolysis of Activated Intermediate: The presence of residual water in the reaction can lead to the hydrolysis of the activated carboxylic acid species back to the starting carboxylic acid, thus preventing amide bond formation. It is critical to employ anhydrous solvents and reagents.[1]

  • Unfavorable Reaction Conditions: The choice of coupling reagent, base, solvent, and temperature are all critical parameters that can significantly influence the reaction outcome.[1]

Q2: What are the recommended starting conditions for coupling this compound with a hindered amine?

For challenging couplings involving sterically hindered partners, more potent coupling reagents are generally required. Below are recommended starting points:

Coupling ReagentBaseSolventTemperatureNotes
HATU (1.1-1.5 eq)DIPEA (2-3 eq)DMF or DCMRoom TempPre-activation of the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine is often beneficial.[1]
T3P® (1.5 eq)Pyridine (2-4 eq)EtOAc or Me-THF0 °C to Room TempT3P® is known for low epimerization and is effective for hindered substrates. The byproducts are water-soluble, simplifying purification.
Acyl Fluoride (in situ) DIPEA (2.2 eq)DCMRoom TempFormation of the acyl fluoride from the carboxylic acid using a fluorinating agent like TFFH, followed by addition of the amine, can be highly effective for sterically demanding couplings.

Q3: I am observing the formation of side products in my reaction. How can these be minimized?

Side product formation is a common issue in complex amide couplings. Here are some strategies to mitigate them:

  • Epimerization: If your amine or carboxylic acid has a stereocenter adjacent to the reacting functional group, racemization or epimerization can occur. Using coupling additives like HOBt or OxymaPure can help suppress this side reaction.[1] Running the reaction at lower temperatures is also advisable.

  • Urea Formation: When using carbodiimide-based coupling reagents like EDC or DCC, the formation of N-acylurea byproduct can be problematic, especially with slow-reacting amines. The addition of HOBt or a similar auxiliary nucleophile can intercept the O-acylisourea intermediate to form an active ester, which is less prone to this side reaction.

  • Anhydride Formation: In some cases, the carboxylic acid can form a symmetric anhydride, which may react sluggishly with the hindered amine.

Q4: The reaction appears to stall with starting materials remaining. What can I do to drive the reaction to completion?

  • Increase Temperature: For sterically hindered couplings, elevated temperatures (e.g., 40-80 °C) may be necessary to overcome the activation energy barrier.[2][3][4][5] Microwave heating can also be a valuable tool to accelerate the reaction.[4]

  • Increase Reagent Equivalents: Using a slight excess of the coupling reagent (e.g., 1.5 equivalents) and the amine (e.g., 1.2 equivalents) can help drive the reaction forward.

  • Change Solvent: Switching to a more polar aprotic solvent like DMF or NMP can sometimes improve solubility and reaction rates.

  • Extended Reaction Time: Due to steric hindrance, these reactions can be significantly slower than standard amide couplings. Monitor the reaction over an extended period (24-48 hours) before considering it incomplete.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling
  • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Add the sterically hindered amine (1.1 equivalents) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: T3P®-Mediated Amide Coupling
  • To a solution of this compound (1.0 equivalent) and the sterically hindered amine (1.1 equivalents) in ethyl acetate or 2-methyltetrahydrofuran, add pyridine (3.0 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add a 50% solution of n-propanephosphonic acid anhydride (T3P®) in ethyl acetate (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Acyl Fluoride-Mediated Amide Coupling
  • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and DIPEA (2.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Add the sterically hindered amine (1.1 equivalents) to the reaction mixture.

  • Monitor the reaction for completeness. Reaction times may be significantly longer for these types of couplings.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_start Starting Materials cluster_activation Activation Method cluster_reaction Reaction cluster_end Outcome Carboxylic_Acid This compound Coupling_Reagent Coupling Reagent (HATU, T3P, etc.) Carboxylic_Acid->Coupling_Reagent + Base Amine Sterically Hindered Amine Amide_Formation Amide Bond Formation Amine->Amide_Formation Activated_Intermediate Activated Intermediate Coupling_Reagent->Activated_Intermediate Activated_Intermediate->Amide_Formation Product Desired Amide Amide_Formation->Product Side_Products Side Products Amide_Formation->Side_Products

Caption: General workflow for the amide coupling of this compound.

Troubleshooting_Flowchart Start Low/No Yield Check_Activation Is Acid Activation Complete? Start->Check_Activation Change_Reagent Use Stronger Coupling Reagent (e.g., HATU, Acyl Fluoride) Check_Activation->Change_Reagent No Check_Amine Is Amine Reactive Enough? Check_Activation->Check_Amine Yes Change_Reagent->Check_Amine Increase_Temp Increase Temperature (40-80 °C or Microwave) Check_Amine->Increase_Temp No Check_Conditions Are Conditions Anhydrous? Check_Amine->Check_Conditions Yes Increase_Temp->Check_Conditions Dry_Reagents Thoroughly Dry Solvents and Reagents Check_Conditions->Dry_Reagents No Optimize Optimize Base and Solvent Check_Conditions->Optimize Yes Dry_Reagents->Optimize Success Improved Yield Optimize->Success

Caption: Troubleshooting flowchart for low-yield amide coupling reactions.

References

troubleshooting epimerization during derivatization of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering epimerization during the derivatization of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted, leading to the formation of a diastereomer. For this compound, the chiral center of concern is the carbon atom to which the acetic acid side chain is attached (the α-carbon). Epimerization at this position during derivatization (e.g., forming an amide or ester) results in a mixture of diastereomers, which can be difficult to separate and may have different biological activities, complicating drug development and analysis.[1]

Q2: What is the underlying chemical mechanism of epimerization for this compound?

A2: The epimerization of this compound at the α-carbon typically proceeds through the formation of an enolate intermediate under basic conditions. The α-proton is acidic due to its proximity to the carbonyl group of the acetic acid. A base can abstract this proton to form a planar enolate, which can then be re-protonated from either face, leading to a mixture of the original and the epimerized product.[1]

Q3: Which reaction conditions are known to promote epimerization?

A3: Several factors can increase the risk of epimerization:

  • Strong Bases: The use of strong bases can readily abstract the α-proton, facilitating enolate formation.

  • High Temperatures: Increased temperature can provide the necessary energy to overcome the activation barrier for enolate formation and subsequent epimerization.[2]

  • Polar Solvents: Polar solvents can stabilize the enolate intermediate, potentially increasing the rate of epimerization.[2]

  • Prolonged Reaction Times: Longer exposure to conditions that promote epimerization increases the likelihood of its occurrence.

Troubleshooting Guide: Epimerization During Derivatization

This guide provides specific troubleshooting steps for common derivatization methods.

Issue 1: Epimerization during Amide Bond Formation (Amidation)

Symptoms:

  • You observe two or more diastereomeric products in your reaction mixture by NMR or LC-MS analysis.

  • The optical rotation of your purified product is lower than expected.

Root Causes and Solutions:

Potential Cause Recommended Solution Explanation
Inappropriate Coupling Reagent Switch to a coupling reagent known for low epimerization rates.Carbodiimide reagents like DCC or EDC can lead to epimerization, especially without additives. Uronium/aminium-based reagents are generally better.[3][4]
Excessive or Strong Base Use a weaker, non-nucleophilic base and in stoichiometric amounts.Bases like DIPEA or NMM are commonly used, but their excess can promote epimerization. Consider using a hindered base like 2,4,6-collidine.[3]
High Reaction Temperature Perform the coupling at a lower temperature (e.g., 0 °C to room temperature).Lower temperatures reduce the rate of enolate formation.[2]
Lack of Additives Incorporate additives such as HOBt, HOAt, or Oxyma Pure into your reaction.These additives react with the activated carboxylic acid to form an active ester that is less prone to epimerization.[3][5]
Sub-optimal Solvent Use a less polar solvent if substrate solubility allows.Apolar solvents can destabilize the enolate intermediate, thus suppressing epimerization.[2]
Issue 2: Epimerization during Ester Bond Formation (Esterification)

Symptoms:

  • Formation of diastereomeric esters is observed.

  • Difficulty in obtaining a stereochemically pure product.

Root Causes and Solutions:

Potential Cause Recommended Solution Explanation
Strongly Basic or Acidic Conditions Opt for milder esterification methods.Classical Fischer esterification (strong acid, heat) or saponification followed by alkylation (strong base) can induce epimerization.
High Temperature Utilize room temperature or below reaction conditions where possible.As with amidation, higher temperatures can promote epimerization.
Activation Method Convert the carboxylic acid to an acyl fluoride.Acyl fluorides are generally less prone to racemization than acyl chlorides and can be formed in situ using reagents like BTFFH.[6]

Recommended Experimental Protocols to Minimize Epimerization

Protocol 1: Amide Coupling using HATU

This protocol is recommended for amide formation with a low risk of epimerization.

  • Dissolve this compound (1 equivalent) in an appropriate aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Add HATU (1.1 equivalents) and HOAt (1.1 equivalents) to the solution.

  • Add a hindered, non-nucleophilic base such as 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours at room temperature.

  • Work-up the reaction by washing with a mild aqueous acid (e.g., 1M HCl), followed by a mild aqueous base (e.g., saturated NaHCO₃), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Esterification via Acyl Fluoride Intermediate

This protocol is suitable for forming esters while minimizing epimerization.

  • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂).

  • Cool the solution to 0 °C.

  • Add a fluorinating agent such as BTFFH (1.1 equivalents) and a non-nucleophilic base like pyridine (2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to form the acyl fluoride in situ.

  • Add the desired alcohol (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Epimerization Pathway and Mitigation Strategy

Epimerization_Pathway Start This compound (Single Epimer) Enolate Planar Enolate Intermediate Start->Enolate Strong Base / Heat Derivatization Derivatization (e.g., Amidation) Start->Derivatization Mild Conditions (Low Temp, Weak Base) Epimer Epimerized Product Enolate->Epimer Protonation Epimer->Derivatization Desired Desired Derivatized Product (Stereochemically Pure) Mixture Diastereomeric Mixture Derivatization->Desired Derivatization->Mixture

Caption: Epimerization pathway and the ideal reaction route.

Experimental_Workflow Start Start: this compound Coupling_Agent Select Coupling Agent (e.g., HATU, COMU) Start->Coupling_Agent Solvent Choose Solvent (e.g., DCM, THF) Start->Solvent Base Select Base (e.g., DIPEA, Collidine) Start->Base Temperature Control Temperature (0°C to RT) Start->Temperature Reaction Perform Derivatization Coupling_Agent->Reaction Solvent->Reaction Base->Reaction Temperature->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Workup Work-up & Purification Monitoring->Workup Analysis Stereochemical Analysis (Chiral HPLC, NMR) Workup->Analysis Result Stereochemically Pure Product Analysis->Result

Caption: Recommended workflow to minimize epimerization.

References

Technical Support Center: Scale-Up Synthesis of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available literature detailing the specific, multi-kilogram scale-up synthesis of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid is limited. The following guide has been constructed by extrapolating data from the synthesis of structurally related 8-oxabicyclo[3.2.1]octane derivatives and other bicyclic compounds. The protocols and troubleshooting advice provided are intended to be illustrative and should be adapted based on laboratory findings.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the 8-oxabicyclo[3.2.1]octane core at scale?

A1: The construction of the 8-oxabicyclo[3.2.1]octane core on a large scale often relies on robust and high-yielding reactions. Common strategies include:

  • Diels-Alder Cycloaddition: A reaction between furan and an activated dienophile is a primary method for forming the bicyclic ether linkage. Subsequent transformations are then required to achieve the final substitution pattern.

  • Intramolecular Cyclization/Rearrangement: Tandem reactions, such as C–H oxidation followed by an oxa-[1][1] Cope rearrangement and aldol cyclization, have been developed for efficient one-pot synthesis of this scaffold.[2]

  • Acid-Catalyzed Cyclization: The cyclization of enynols or similar precursors using acid catalysts, including gold(I) catalysts, can also yield the desired bicyclic system.[3]

Q2: How is the acetic acid side chain typically introduced onto the bicyclic core?

A2: Introduction of the acetic acid moiety at the C-3 position can be approached in several ways, depending on the intermediate:

  • Alkylation of an Enolate: A common method involves the deprotonation of a ketone precursor (8-oxabicyclo[3.2.1]octan-3-one) with a strong base like Lithium Diisopropylamide (LDA) to form an enolate, which is then alkylated with an electrophile such as methyl bromoacetate.[4][5] Subsequent hydrolysis of the ester yields the desired carboxylic acid.

  • Cross-Coupling Reactions: If a suitable handle (e.g., a triflate or halide) is present on the bicyclic core, palladium-catalyzed cross-coupling reactions (like Suzuki or Stille coupling) can be used to form the C-C bond, followed by further functional group manipulation.[6]

  • Wittig-type Reactions: A ketone at the C-3 position can be converted to an alkene (e.g., using a phosphonate ylide), which is then subjected to oxidation or other transformations to generate the acetic acid group.

Q3: What are the primary challenges encountered during the scale-up of this synthesis?

A3: Researchers and process chemists may face several challenges:

  • Stereocontrol: The molecule contains multiple stereocenters. Achieving high diastereoselectivity, particularly during reduction or alkylation steps, is critical and often requires careful optimization of reagents, solvents, and temperature.

  • Purification: The final product is a polar carboxylic acid, which can be challenging to purify on a large scale. Issues like difficult crystallization, low solubility in common organic solvents, and the need for column chromatography can impact throughput.[6]

  • Byproduct Formation: Side reactions, such as over-alkylation, elimination, or rearrangement, can lead to difficult-to-remove impurities.[1]

  • Reagent Handling and Cost: The use of expensive catalysts (e.g., palladium, gold) or hazardous reagents at a large scale requires significant engineering controls and cost analysis.

Troubleshooting Guide

Issue 1: Low Yield in the Key Alkylation Step

  • Symptom: Incomplete conversion of the ketone precursor or formation of multiple byproducts.

  • Potential Cause 1: Incomplete Enolate Formation. The base may not be strong enough, or the reaction temperature may be too high, leading to base degradation or side reactions.

    • Solution: Ensure the use of freshly prepared or titrated LDA. Maintain strict anhydrous conditions and a low temperature (e.g., -78 °C) during enolate formation.

  • Potential Cause 2: Poor Electrophile Reactivity. The alkylating agent (e.g., methyl bromoacetate) may be degrading or reacting with the base.

    • Solution: Add the electrophile slowly at low temperature. Consider using a more reactive electrophile like methyl iodoacetate, but be mindful of potential over-alkylation.

  • Potential Cause 3: Competing Reactions. The enolate may be undergoing proton exchange or aldol condensation.

    • Solution: Use a polar aprotic solvent like THF. Ensure rapid and efficient trapping of the enolate with the electrophile.

Issue 2: Poor Diastereoselectivity during Reduction of Ketone Precursor

  • Symptom: Formation of a nearly 1:1 mixture of diastereomeric alcohols after reducing the C-3 ketone.

  • Potential Cause: Non-selective Reducing Agent. Small, unhindered reducing agents like sodium borohydride may not provide sufficient facial selectivity.

    • Solution 1 (Steric Hindrance): Use a bulkier reducing agent (e.g., L-Selectride® or K-Selectride®) to favor attack from the less hindered face of the ketone.

    • Solution 2 (Chelation Control): If applicable, use a reducing agent in combination with a Lewis acid (e.g., CeCl₃ with NaBH₄, the Luche reduction) to alter the conformation of the substrate and improve selectivity.

Issue 3: Difficulty with Final Product Isolation and Purification

  • Symptom: The final carboxylic acid product is an oil or fails to crystallize from various solvent systems. Column chromatography is not ideal for multi-kilogram scale.

  • Potential Cause: Residual Impurities. Small amounts of impurities can inhibit crystallization.

    • Solution 1 (Salt Formation): Convert the carboxylic acid to a crystalline salt by treating it with a suitable base (e.g., sodium hydroxide, potassium carbonate, or an amine like dicyclohexylamine). The salt can often be easily purified by recrystallization and then converted back to the free acid.

    • Solution 2 (Slurry and Recrystallization): Perform a thorough optimization of solvent systems for recrystallization. Test anti-solvents and consider a hot filtration step to remove insoluble impurities. A slurry in a non-solvent can sometimes induce crystallization.

    • Solution 3 (Derivative Formation): As a last resort for purification, consider converting the acid to a crystalline ester (e.g., methyl or benzyl ester), purifying the ester by chromatography or recrystallization, and then hydrolyzing it back to the acid.

Quantitative Data Summary

The following table presents illustrative data for a key reduction step in the synthesis of a related bicyclic system. This data is intended to guide optimization efforts.

Parameter Condition A Condition B Condition C
Scale 10 g10 g10 g
Reducing Agent NaBH₄ (Sodium Borohydride)L-Selectride® (Lithium tri-sec-butylborohydride)NaBH₄ / CeCl₃·7H₂O (Luche Reduction)
Solvent Methanol (MeOH)Tetrahydrofuran (THF)Methanol (MeOH)
Temperature 0 °C to 25 °C-78 °C0 °C
Reaction Time 2 hours4 hours3 hours
Yield 95%88%92%
Diastereomeric Ratio (endo:exo) 60:40>95:585:15

Experimental Protocols

Protocol: Diastereoselective Reduction of 8-Oxabicyclo[3.2.1]octan-3-one (Illustrative)

This protocol is a hypothetical example for a key stereoselective reduction step.

  • Reactor Setup: A 5 L jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and addition funnel is charged with 8-oxabicyclo[3.2.1]octan-3-one (126 g, 1.0 mol).

  • Solvent Addition: Anhydrous tetrahydrofuran (THF, 2.5 L) is added, and the mixture is stirred until all solids dissolve.

  • Cooling: The reactor is cooled to an internal temperature of -78 °C using a suitable cooling bath (e.g., acetone/dry ice).

  • Reagent Addition: A 1.0 M solution of L-Selectride® in THF (1.1 L, 1.1 mol, 1.1 eq.) is added dropwise via the addition funnel over 2 hours, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for an additional 4 hours. Progress is monitored by TLC or LC-MS by quenching a small aliquot in saturated aqueous NH₄Cl.

  • Quenching: Once the starting material is consumed, the reaction is quenched by the slow, careful addition of 3 M aqueous sodium hydroxide (NaOH, 500 mL), followed by the slow addition of 30% hydrogen peroxide (H₂O₂, 500 mL) while maintaining the temperature below 0 °C. Caution: This quench is exothermic and generates gas.

  • Workup: The mixture is allowed to warm to room temperature and stirred overnight. The layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 1 L).

  • Purification: The combined organic layers are washed with brine (1 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol product. The diastereomeric ratio is confirmed by ¹H NMR analysis before proceeding to the next step.

Visualizations

General Synthetic Workflow

G start Furan + Dienophile int1 Diels-Alder Adduct (e.g., 7-oxabicyclo[2.2.1]heptene deriv.) start->int1 [4+2] Cycloaddition int2 Rearrangement / Reduction int1->int2 ketone 8-Oxabicyclo[3.2.1]octan-3-one int2->ketone alkylation Alkylation with BrCH₂CO₂R ketone->alkylation 1. LDA, THF, -78 °C 2. Add electrophile ester Ester Intermediate alkylation->ester hydrolysis Ester Hydrolysis ester->hydrolysis NaOH or LiOH product Final Product: This compound hydrolysis->product

Caption: A potential synthetic workflow for this compound.

Troubleshooting Decision Tree: Low Product Yield

G problem Low Overall Yield cause1 Incomplete Reaction problem->cause1 Cause? cause2 Side Product Formation problem->cause2 Cause? cause3 Purification Loss problem->cause3 Cause? sol1a Increase Reaction Time or Temperature cause1->sol1a Solution sol1b Check Reagent Purity and Stoichiometry cause1->sol1b Solution sol2a Analyze Byproducts (LC-MS, NMR) cause2->sol2a Solution sol2b Adjust Reaction Conditions (Temp, Solvent, Base) cause2->sol2b Solution sol3a Optimize Crystallization (Solvent Screen) cause3->sol3a Solution sol3b Consider Salt Formation for Purification cause3->sol3b Solution

Caption: A decision tree for troubleshooting low yield in a multi-step synthesis.

References

Technical Support Center: Purification of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid Amide Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of coupling reagents and byproducts from 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid amide products.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents used for the synthesis of this compound amides and what are their primary byproducts?

A1: Common coupling reagents for amide bond formation include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), and DIC (N,N'-Diisopropylcarbodiimide), often used with additives like HOBt (Hydroxybenzotriazole). Another class of popular reagents is uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The primary byproducts of these reagents are urea derivatives. For instance, EDC forms a water-soluble urea, while DCC forms a urea that is poorly soluble in many organic solvents.[1][2][3] HATU generates tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt) as byproducts.

Q2: My this compound amide product appears to be somewhat water-soluble. How does this affect the purification strategy?

A2: The 8-oxabicyclo[3.2.1]octane core confers a degree of polarity to the molecule.[4] The final amide's solubility will depend on the nature of the coupled amine. If your product exhibits partial water solubility, standard aqueous workups must be performed cautiously to avoid significant product loss into the aqueous layer. Using a saturated brine solution for the final wash can help to "salt out" the organic product from the aqueous phase, reducing its solubility in water and driving it into the organic layer.[5] If product loss is still a concern, alternative purification methods such as column chromatography with a suitable solvent system or recrystallization should be considered.

Q3: How can I monitor the progress of my coupling reaction and the success of the purification?

A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring your reaction.[5] You should spot the starting carboxylic acid, the amine, and the reaction mixture on a TLC plate. A successful reaction will show the consumption of the starting materials and the appearance of a new spot for the amide product. During purification, you can analyze samples from the organic and aqueous layers after each wash to determine if you are successfully removing impurities without significant loss of your product. For column chromatography, TLC is used to identify the fractions containing the purified product.[6]

Q4: Are there any safety concerns with the byproducts of common coupling reagents?

A4: Yes, some byproducts and even the reagents themselves have safety considerations. For example, 1-hydroxybenzotriazole (HOBt) can be explosive under certain conditions. The byproduct of BOP reagent, hexamethylphosphoramide (HMPA), is a known carcinogen.[3] It is crucial to consult the Safety Data Sheet (SDS) for all reagents and byproducts and handle them with appropriate personal protective equipment in a well-ventilated fume hood.

Troubleshooting Guides

Problem 1: A persistent impurity is observed on the TLC plate after aqueous workup.

Possible Cause & Solution

  • Urea Byproduct: If you used a carbodiimide reagent like DCC or DIC, the corresponding urea byproduct (DCU or DIU) might be the impurity. DCU is notoriously insoluble and can be difficult to remove with a simple aqueous wash.

    • Troubleshooting Steps:

      • Filtration (for DCC): If you used DCC, the resulting dicyclohexylurea (DCU) is often insoluble in common organic solvents and may precipitate out of the reaction mixture. The bulk of it can be removed by filtration before the aqueous workup.[3]

      • Modified Aqueous Wash: For byproducts of reagents like EDC, which are more water-soluble, ensure your aqueous washes are thorough.[2] Perform multiple extractions with dilute acid (e.g., 1 M HCl or 5% citric acid) followed by a dilute base (e.g., saturated sodium bicarbonate).[5][7]

      • Column Chromatography: If aqueous washes are insufficient, purification by flash column chromatography is the most effective method to separate the amide product from the urea byproduct. The polarity of the solvent system should be optimized based on the polarity of your specific amide product.

  • Unreacted Starting Material: The impurity could be unreacted this compound or the amine.

    • Troubleshooting Steps:

      • Acidic Wash: An acidic wash (e.g., 1 M HCl) will protonate any unreacted amine, making it water-soluble and easily extracted into the aqueous layer.[8]

      • Basic Wash: A basic wash (e.g., saturated sodium bicarbonate) will deprotonate any unreacted carboxylic acid, converting it to its carboxylate salt, which is soluble in the aqueous layer.[5][8]

Problem 2: Low recovery of the amide product after aqueous workup.

Possible Cause & Solution

  • Product Partitioning into the Aqueous Layer: As mentioned in the FAQs, the polarity of the 8-oxabicyclo[3.2.1]octane moiety can lead to some water solubility of the final product.

    • Troubleshooting Steps:

      • Brine Wash: Always perform a final wash of the organic layer with saturated aqueous sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous layer.[5]

      • Back-Extraction: If you suspect significant product loss, you can "back-extract" the combined aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate or dichloromethane) to recover some of the dissolved product.

      • Solvent Choice: Ensure you are using an appropriate organic solvent for the extraction. Ethyl acetate and dichloromethane are common choices.

Problem 3: Difficulty in separating the product from tetramethylurea (TMU) after using HATU.

Possible Cause & Solution

  • High Polarity of TMU: Tetramethylurea (TMU) is a polar byproduct of HATU and can be challenging to remove completely by standard aqueous extraction, sometimes co-eluting with polar products during column chromatography.

    • Troubleshooting Steps:

      • Thorough Aqueous Washes: Perform multiple, vigorous washes with water or brine to remove as much TMU as possible.

      • Column Chromatography Optimization:

        • Carefully select your solvent system for flash chromatography. A less polar solvent system might allow for better separation if your product is significantly less polar than TMU.

        • Consider using a different stationary phase, such as alumina, or a different chromatography technique like reversed-phase chromatography if your product is very polar.

      • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing TMU.[9]

Data Presentation

Table 1: Common Coupling Reagents and Their Byproducts

Coupling ReagentCommon ByproductsWater Solubility of ByproductRemoval Strategy
EDC 1-ethyl-3-(3-dimethylaminopropyl)ureaHighAqueous workup (acidic/basic washes)[2]
DCC N,N'-Dicyclohexylurea (DCU)LowFiltration, followed by aqueous workup[3]
DIC N,N'-Diisopropylurea (DIU)ModerateAqueous workup, chromatography[3]
HATU Tetramethylurea (TMU), HOAtHighThorough aqueous workup, chromatography[6]
BOP Hexamethylphosphoramide (HMPA)HighAqueous workup (use with caution due to toxicity)[3]

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Removal of Water-Soluble Byproducts (e.g., from EDC)
  • Dilution: Once the reaction is complete (as determined by TLC), dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical volume would be 3-5 times the volume of the reaction solvent.

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute acidic solution (e.g., 1 M HCl or 5% aqueous citric acid).[5] Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer. This step removes unreacted basic amines and basic byproducts.

  • Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5] Shake and vent as in the previous step. Allow the layers to separate and drain the aqueous layer. This step removes unreacted carboxylic acid and acidic additives like HOBt.

  • Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution.[5] Shake and vent. Drain the aqueous layer. This step helps to remove residual water from the organic layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Further Purification: The crude product can then be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Then, evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method often results in better separation.

  • Column Packing: Prepare a silica gel column using the chosen eluent system. The eluent is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent should be optimized using TLC to achieve good separation between the product and impurities.

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound amide.[10]

Visualizations

experimental_workflow cluster_reaction Amide Coupling Reaction cluster_workup Aqueous Workup cluster_purification Purification start This compound + Amine + Coupling Reagent dilute Dilute with Organic Solvent start->dilute acid_wash Wash with 1M HCl dilute->acid_wash base_wash Wash with sat. NaHCO3 acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography recrystallization Recrystallization (if solid) concentrate->recrystallization pure_product Pure Amide Product chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the purification of amide products.

troubleshooting_guide start Impurity observed on TLC after workup check_Rf Compare Rf to starting materials start->check_Rf is_sm Impurity is starting material check_Rf->is_sm  Yes is_byproduct Impurity is byproduct check_Rf->is_byproduct  No acid_wash Perform/repeat acidic wash (for amine) is_sm->acid_wash base_wash Perform/repeat basic wash (for acid) is_sm->base_wash chromatography Purify by column chromatography is_byproduct->chromatography filtration Filter (if DCU) is_byproduct->filtration acid_wash->chromatography base_wash->chromatography filtration->chromatography

Caption: Troubleshooting logic for persistent impurities.

References

stability studies of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers and drug development professionals working with this compound. The information is designed to assist in the design and execution of stability studies under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics and recommended storage conditions for this compound?

A1: According to available safety data, this compound is stable under recommended storage conditions, which typically involve a cool, dry environment.[1][2] However, it is crucial to note its chemical incompatibilities. The compound should not be stored with or exposed to strong oxidizing agents, acids, acid chlorides, or acid anhydrides.[1] Particular care should be taken to avoid moisture, which could potentially lead to hydrolysis over extended periods.[1]

Q2: I need to perform a forced degradation study on this compound. What is a general workflow to follow?

A2: Forced degradation, or stress testing, is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3] The study involves subjecting the compound to conditions more severe than standard accelerated stability testing to identify potential degradation products and pathways.[4] A typical workflow is outlined in the diagram below. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can detect and quantify potential impurities.[5]

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis A Prepare Stock Solution (e.g., 1 mg/mL in suitable solvent) B Prepare Individual Working Samples A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal Stress B->F G Photolytic Stress B->G H Neutralize Samples (from hydrolytic stress) C->H D->H E->H I Dilute to Target Concentration F->I G->I H->I J Analyze via Stability-Indicating Method (e.g., HPLC-UV) I->J K Characterize Degradants (e.g., LC-MS/MS) J->K

General workflow for forced degradation studies.

Troubleshooting and Experimental Guides

Q3: My initial hydrolytic stability tests show no degradation. How should I adjust the conditions?

A3: If initial, mild conditions do not produce sufficient degradation (target 5-20%), the stress level should be increased incrementally.[6] The bicyclic ether structure suggests potential susceptibility to acid-catalyzed hydrolysis. Start with the mildest conditions and increase concentration or temperature if necessary.

Experimental Protocol: Hydrolytic Degradation

  • Prepare a 1 mg/mL solution of the compound in a suitable co-solvent if necessary (e.g., acetonitrile, methanol) and water.

  • For acidic conditions, add an equal volume of the specified HCl solution. For basic conditions, use the specified NaOH solution.

  • Reflux the solution at the specified temperature for a set duration (e.g., 30 minutes to 24 hours).[6]

  • Periodically withdraw aliquots, neutralize them immediately (e.g., with an equivalent amount of base/acid), dilute to the target analytical concentration, and analyze.

  • If no degradation is observed, proceed to the next stress level as outlined in the table.

Table 1: Recommended Conditions for Hydrolytic Stability Testing

Stress Level Acidic Condition Basic Condition Temperature
Mild 0.1 N HCl 0.1 N NaOH 60°C
Intermediate 1 N HCl 1 N NaOH 60°C - 80°C

| Forced | 2 N HCl | 2 N NaOH | 80°C or Reflux |

Q4: What conditions are recommended for testing oxidative stability?

A4: Oxidative degradation testing is crucial, especially given the compound's incompatibility with oxidizing agents.[1] Hydrogen peroxide (H₂O₂) is a commonly used oxidant in forced degradation studies.[6]

Experimental Protocol: Oxidative Degradation

  • Dissolve the compound to a concentration of 1 mg/mL in a suitable solvent.

  • Add the specified concentration of hydrogen peroxide.

  • Maintain the solution at room temperature or slightly elevated temperature (e.g., 40-60°C), protected from light.

  • Monitor the reaction over time (e.g., at 2, 6, 12, and 24 hours).

  • Analyze samples directly or after appropriate dilution.

Table 2: Recommended Conditions for Oxidative Stability Testing

Stress Level Oxidizing Agent Temperature
Mild 3% H₂O₂ Room Temperature
Intermediate 10% H₂O₂ 40°C

| Forced | 30% H₂O₂ | 60°C |

Q5: How should I approach thermal and photostability testing?

A5: Thermal and photostability studies are typically performed on the solid-state drug substance, although solution-state studies can also be informative.[5] These tests help determine appropriate packaging and storage requirements.

Experimental Protocol: Thermal and Photostability

  • Thermal Stability : Place a thin layer of the solid compound in a controlled temperature chamber (e.g., oven). Expose the sample for a defined period (e.g., up to 14 days).[6]

  • Photostability : Expose the solid compound to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light (e.g., wrapped in aluminum foil) to differentiate between light-induced and thermal degradation.

  • At each time point, dissolve a portion of the sample in a suitable solvent and analyze using a stability-indicating method.

Table 3: Recommended Conditions for Thermal and Photostability Testing

Study Type Condition Notes
Thermal 60°C, 80°C, or higher Monitor for physical changes (e.g., melting, color change)

| Photolytic | ICH Q1B compliant light source | Overall illumination ≥ 1.2 million lux hours; UV energy ≥ 200 watt hours/m² |

Q6: My compound is degrading under acidic conditions. What is the likely degradation pathway?

A6: Given the structure of this compound, the most probable site of degradation under acidic hydrolytic conditions is the ether linkage of the bicyclic ring system. Acid-catalyzed cleavage of the ether would result in a ring-opening reaction, likely forming a diol-substituted cycloheptane derivative. This hypothesis is supported by the compound's known incompatibility with acids.[1]

G parent This compound condition Stress Condition: Acidic Hydrolysis (H+ / H₂O) parent->condition product1 Potential Degradant: Ring-Opened Cycloheptane Diol Derivative condition->product1 Ether Bridge Cleavage product2 Other Potential Products (e.g., Dehydration, Rearrangement) product1->product2 Further Degradation

Hypothetical acid-catalyzed degradation pathway.

References

Technical Support Center: 8-Oxabicyclo[3.2.1]octane Core Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the 8-oxabicyclo[3.2.1]octane scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the chemical stability of this core and prevent unwanted rearrangements during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of rearrangement in the 8-oxabicyclo[3.2.1]octane core?

A1: The primary cause of skeletal rearrangement is the formation of a carbocation intermediate, which can trigger a Wagner-Meerwein rearrangement.[1] This is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to a neighboring carbon, leading to a change in the carbon skeleton.[1] These rearrangements are often driven by the formation of a more thermodynamically stable carbocation.

Q2: Which reaction conditions are most likely to cause this rearrangement?

A2: Strongly acidic conditions, including both Brønsted and Lewis acids, are the most common culprits for inducing carbocation formation and subsequent rearrangement.[2][3][4] Reactions that generate positive charge adjacent to the bicyclic core, such as dehydrations, solvolysis of tosylates, or reactions involving electrophilic addition to alkenes within the structure, are particularly susceptible. For instance, treating derivatives with sulfuric acid (H₂SO₄), tin tetrachloride (SnCl₄), or even harsher Lewis acids can lead to intractable mixtures of products.[5]

Q3: Are there general strategies to prevent rearrangement?

A3: Yes. The overarching strategy is to avoid the formation of carbocation intermediates. This can be achieved through several approaches:

  • Use of Non-Acidic Reagents: Whenever possible, opt for neutral or basic reaction conditions.

  • Careful pH Control: If acidic conditions are unavoidable, maintain the pH at a specific, controlled level to minimize side reactions.

  • Protecting Group Strategy: Employ protecting groups on nearby functionalities (like hydroxyl groups) that can be removed under non-acidic conditions.

  • Low Temperatures: Running reactions at lower temperatures can often reduce the rate of rearrangement byproducts.

Q4: Can the ether bridge of the 8-oxabicyclo[3.2.1]octane core open under certain conditions?

A4: Yes, in addition to skeletal rearrangement, ring-opening of the ether bridge is a potential side reaction, particularly under strongly acidic conditions.[6] Lewis acid-catalyzed ether cleavage can also occur.

Troubleshooting Guides

Scenario 1: My reaction resulted in a complex mixture of unidentified products.

  • Question: I ran a reaction on my 8-oxabicyclo[3.2.1]octane-containing molecule using a Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄) and now have an intractable mixture according to TLC and NMR. What happened?

  • Answer: It is highly probable that the Lewis acid induced a Wagner-Meerwein rearrangement or other cationic side reactions. Strong Lewis acids can coordinate to the bridge oxygen or other functional groups, leading to carbocation formation and a cascade of undesired products.[2][7] In some optimization studies, strong acids like H₂SO₄ and SnCl₄ were found to yield complex mixtures, while other catalysts like FeCl₃ were successful.[5]

    • Solution Workflow:

      • Re-evaluate the need for a Lewis acid. Can a non-acidic alternative be used?

      • Screen milder Lewis acids. Consider weaker Lewis acids (e.g., ZnCl₂, MgBr₂) or use catalytic amounts.

      • Lower the reaction temperature. Perform the reaction at 0 °C or lower to disfavor rearrangement pathways.

      • Use a non-coordinating solvent. This can sometimes temper the reactivity of the Lewis acid.

    G start Complex Mixture Observed with Lewis Acid q1 Is an acid catalyst absolutely necessary? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Can a milder Lewis acid be used? a1_yes->q2 sol_no Use non-acidic alternative (e.g., thermal, photochemical, or base-mediated reaction) a1_no->sol_no a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol_mild Screen weaker Lewis acids (e.g., ZnCl₂, MgBr₂) and use catalytic amounts. a2_yes->sol_mild q3 Was the reaction run at low temperature? a2_no->q3 a3_no No q3->a3_no sol_temp Repeat reaction at 0°C or lower. Monitor for byproduct formation. a3_no->sol_temp

    Troubleshooting workflow for acid-catalyzed reactions.

Scenario 2: I am trying to remove a protecting group and the core is rearranging.

  • Question: I am attempting to deprotect a hydroxyl group on my molecule using acid (e.g., TFA for a Boc group, or HCl for a silyl ether), but I am observing byproducts consistent with rearrangement. How can I avoid this?

  • Answer: Acid-catalyzed deprotection generates a carbocation or a protonated intermediate that can initiate rearrangement. The key is to choose a protecting group that can be removed under neutral or basic conditions.

    • Protecting Group Strategy:

      • For Hydroxyl Groups:

        • Silyl Ethers (TBS, TIPS): Instead of acidic deprotection, use a fluoride source like tetrabutylammonium fluoride (TBAF) in a neutral solvent like THF.

        • Benzyl Ethers (Bn): Remove via catalytic hydrogenation (e.g., H₂, Pd/C), which is a neutral method.

        • Acyl Groups (Ac, Bz): Remove via saponification with a base like NaOH or K₂CO₃ in methanol.[6]

      • For Amine Groups (if present in an analogue):

        • Carbamates (Cbz): Remove via catalytic hydrogenation.

        • Phthalimide (Phth): Can be removed with hydrazine under mild conditions.[8]

    G sub 8-Oxabicyclo[3.2.1]octane Core R-OH pg Protecting Group Selection sub->pg protect Protection Choose PG based on orthogonal deprotection pg->protect reaction Reaction Step(s) Perform desired chemistry on other parts of molecule protect->reaction deprotect Deprotection Strategy reaction->deprotect acid Acidic Deprotection (e.g., HCl, TFA) HIGH RISK of Rearrangement deprotect->acid Avoid non_acid Non-Acidic Deprotection Silyl Ethers → TBAF Benzyl Ethers → H₂, Pd/C Acyl Ethers → K₂CO₃, MeOH LOW RISK of Rearrangement deprotect->non_acid Prefer

    Protecting group strategy to avoid rearrangement.

Data Presentation: Reaction Condition Comparison

The following tables summarize reaction conditions for common transformations on the 8-oxabicyclo[3.2.1]octane core and related systems, highlighting conditions that minimize rearrangement.

Table 1: Conditions for Ester Hydrolysis

Substrate Conditions Product Yield Remarks
Diester on 8-oxabicyclo[3.2.1]octane core NaOH (2.0 equiv), THF, 0 °C to 25 °C Diacid salt Quantitative Clean conversion; no rearrangement or isomerization observed.[6]
Allylic alcohol with ester on core NaOH (2.0 equiv), THF, then acidic workup (HCl) Decomposition - Basic hydrolysis was clean, but acidic workup led to decomposition, likely via elimination.[6]

| Benzoyl ester on tropane core | LiOH, THF/H₂O | Tropine alcohol | 75-90% | Mild basic conditions are effective for ester cleavage without skeletal rearrangement.[8] |

Table 2: Conditions for Epoxidation of an Alkene on the Bicyclic Core

Substrate Reagent Conditions Product Yield Remarks
8-oxabicyclo[3.2.1]octene derivative m-CPBA (3.5 equiv) CH₂Cl₂, 50 °C, 18 h exo-Epoxide 89% m-CPBA is a common, effective reagent that does not typically induce rearrangement.[6]

| 8-oxabicyclo[3.2.1]octene derivative | Dimethyldioxirane (DMDO) | Generated in situ from Oxone and acetone | Epoxide | Good | DMDO is a powerful but neutral epoxidizing agent, avoiding acid-catalyzed side reactions. |

Table 3: Lewis Acid-Catalyzed Cyclizations

Substrate Catalyst (equiv.) Conditions Product Yield Remarks
Divinyl ketone on core H₂SO₄ (2) MeOH, 40 °C, 1 h Mixture - Strong Brønsted acid led to a complex mixture.[5]
Divinyl ketone on core SnCl₄ (2) CH₂Cl₂, 0 °C, 1 h Mixture - Strong Lewis acid was unsuitable.[5]
Divinyl ketone on core FeCl₃ (2) CH₂Cl₂, 0 °C, 1 h Tricyclic product 82% Milder Lewis acid provided the desired product in high yield.[5]

| Enynol derivative | AuCl₃ (5 mol%) | CH₂Cl₂, 5 min | 8-oxabicyclo[3.2.1]octane | 69% | Gold catalysis can be effective but is still Lewis acidic and must be optimized.[2][4] |

Experimental Protocols

Protocol 1: Base-Mediated Hydrolysis of an Ester on the 8-Oxabicyclo[3.2.1]octane Core

This protocol is adapted from a procedure that demonstrated clean saponification without rearrangement.[6]

  • Dissolution: Dissolve the ester-containing 8-oxabicyclo[3.2.1]octane derivative (1.0 equiv) in tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH, 2.0 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature (approx. 25 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction with a buffered aqueous solution (e.g., saturated NH₄Cl) to neutralize the base without creating a strongly acidic environment.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The desired carboxylate salt will likely remain in the aqueous layer.

  • Isolation: To isolate the carboxylic acid, carefully acidify the aqueous layer to a pH of ~4-5 with a mild acid (e.g., citric acid) at 0 °C and then extract quickly with an organic solvent. Note: Prolonged exposure to acid should be avoided.

Protocol 2: Epoxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a general method for the epoxidation of an alkene moiety on the bicyclic core, which avoids acidic conditions that could promote rearrangement.[6]

  • Setup: Dissolve the 8-oxabicyclo[3.2.1]octene derivative (1.0 equiv) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Buffering (Optional but Recommended): Add a mild base such as sodium bicarbonate (NaHCO₃, ~2-3 equiv) to the solution to neutralize the m-chlorobenzoic acid byproduct that is formed during the reaction.

  • Reagent Addition: At 0 °C, add m-CPBA (1.1-1.5 equiv) portion-wise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Reaction times can vary from a few hours to overnight.

  • Workup: Quench the reaction by adding a solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess peroxide. Wash the organic layer sequentially with a saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Mechanism Visualization

The following diagram illustrates the Wagner-Meerwein rearrangement, which is the key transformation to avoid.

G sub 8-Oxabicyclo[3.2.1]octane Derivative reagents H⁺ (Acid Catalyst) protonation Protonation of Leaving Group (e.g., -OH) reagents->protonation Step 1 intermediate1 Formation of Secondary Carbocation Intermediate protonation->intermediate1 Step 2: Loss of H₂O rearrangement Wagner-Meerwein [1,2]-Hydride or Alkyl Shift intermediate1->rearrangement Step 3a product_desired Desired Product (Nucleophilic Attack) intermediate1->product_desired Step 3b: Direct Nucleophilic Attack (Often slower) intermediate2 Formation of more Stable Tertiary Carbocation rearrangement->intermediate2 product_rearranged Rearranged Byproduct intermediate2->product_rearranged Step 4a: Nucleophilic Attack

Mechanism of acid-catalyzed Wagner-Meerwein rearrangement.

References

analytical methods for detecting impurities in 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for detecting impurities in the synthesis of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of this compound?

A1: Based on a plausible synthetic route starting from 8-oxabicyclo[3.2.1]octan-3-one, potential impurities include:

  • Starting Material: Unreacted 8-oxabicyclo[3.2.1]octan-3-one.

  • Intermediates: Incomplete reaction may leave behind the corresponding unsaturated ester (e.g., ethyl 2-(8-oxabicyclo[3.2.1]octan-3-ylidene)acetate).

  • By-products: Side reactions, such as the formation of diastereomers or products from unwanted side reactions of the reagents.

  • Reagents: Residual reagents used in the synthesis, such as phosphonium salts from a Wittig reaction or phosphonates from a Horner-Wadsworth-Emmons reaction.

  • Degradation Products: The final compound or intermediates may degrade under certain conditions (e.g., heat, pH) to form other related substances.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities such as starting materials, intermediates, and by-products. A reversed-phase C18 column with UV detection is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile impurities. Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or silyl ester) is typically required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities. 1H and 13C NMR, along with 2D techniques like COSY and HMBC, can provide detailed structural information.

Q3: How can I improve peak shape for this compound in HPLC?

A3: Peak tailing is a common issue for acidic compounds in reversed-phase HPLC. To mitigate this:

  • Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid to ensure it is in its protonated, less polar form.

  • Buffer Strength: Use an adequate buffer concentration (typically 10-50 mM) to maintain a stable pH.

  • Column Choice: Modern, high-purity silica columns with end-capping are less prone to silanol interactions that cause tailing.

Q4: What are the common challenges in the GC-MS analysis of this compound?

A4: The primary challenge is the low volatility of the carboxylic acid. Incomplete derivatization can lead to poor peak shape and inaccurate quantification. Ensure the derivatization reaction goes to completion. Additionally, thermal degradation in the injector or column can be an issue.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH.Lower the mobile phase pH (e.g., with 0.1% formic acid or phosphoric acid) to suppress ionization of the carboxylic acid. Use a high-purity, end-capped C18 column. Increase buffer strength.
Poor Resolution Inadequate separation between the main peak and impurities.Optimize the mobile phase composition (e.g., gradient slope, organic solvent ratio). Try a different stationary phase (e.g., phenyl-hexyl).
Ghost Peaks Contamination in the mobile phase, injector, or column.Run a blank gradient to identify the source. Use fresh, high-purity solvents. Implement a robust needle wash method.
Retention Time Drift Inconsistent mobile phase composition; Temperature fluctuations; Column degradation.Ensure proper mobile phase mixing and degassing. Use a column oven for temperature control. Replace the column if it's old or has been subjected to harsh conditions.
GC-MS Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Broad or Tailing Peaks Incomplete derivatization; Active sites in the GC system (inlet, column).Optimize derivatization conditions (reagent, temperature, time). Use a deactivated inlet liner and a high-quality, low-bleed column.
No Peak Detected Compound is not volatile enough; Degradation in the inlet.Confirm successful derivatization. Lower the injector temperature.
Irreproducible Results Inconsistent derivatization; Sample degradation.Ensure precise and consistent derivatization for all samples and standards. Analyze samples promptly after derivatization.
Complex Chromatogram Multiple derivatization products; Presence of numerous impurities.Optimize derivatization to yield a single product. Use a column with higher resolving power or optimize the temperature program.

Experimental Protocols

Proposed HPLC Method for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.

Proposed GC-MS Method for Impurity Analysis (after derivatization)
  • Derivatization (Methylation with Diazomethane - Use with extreme caution in a fume hood):

    • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., diethyl ether).

    • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.

    • Allow the reaction to proceed for 10-15 minutes.

    • Gently bubble nitrogen through the solution to remove excess diazomethane.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 amu.

Quantitative Data Summary

The following tables provide hypothetical, yet plausible, data for the analysis of this compound and its potential impurities based on the proposed analytical methods.

Table 1: Hypothetical HPLC Data

Compound Plausible Structure Expected Retention Time (min)
Main Compound This compound15.2
Impurity A 8-Oxabicyclo[3.2.1]octan-3-one12.5
Impurity B Ethyl 2-(8-oxabicyclo[3.2.1]octan-3-ylidene)acetate18.9
Impurity C Ethyl 2-(8-oxabicyclo[3.2.1]octan-3-yl)acetate19.5

Table 2: Hypothetical GC-MS Data (for Methyl Esters)

Compound Plausible Structure (as Methyl Ester) Expected Retention Time (min) Key Mass Fragments (m/z)
Main Compound Methyl 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetate12.8184 (M+), 153, 125, 97
Impurity A 8-Oxabicyclo[3.2.1]octan-3-one9.7126 (M+), 97, 83, 69
Impurity B Methyl 2-(8-oxabicyclo[3.2.1]octan-3-ylidene)acetate13.5182 (M+), 151, 123, 95

Visualizations

Synthesis_Pathway A 8-Oxabicyclo[3.2.1]octan-3-one C Ethyl 2-(8-oxabicyclo[3.2.1]octan- 3-ylidene)acetate A->C Reaction B Wittig or HWE Reagent (e.g., (EtO)2P(O)CH2CO2Et) B->C E Ethyl 2-(8-oxabicyclo[3.2.1]octan- 3-yl)acetate C->E Reduction D H2 / Pd/C D->E G 2-(8-Oxabicyclo[3.2.1]octan- 3-yl)acetic acid E->G Hydrolysis F LiOH, H2O F->G

Caption: Proposed synthesis of this compound.

Impurity_Formation cluster_synthesis Main Synthesis Pathway cluster_impurities Potential Impurities A Starting Material (8-Oxabicyclo[3.2.1]octan-3-one) B Intermediate (Unsaturated Ester) A->B I1 Unreacted Starting Material A->I1 Carryover C Ester Precursor B->C I2 Incomplete Reaction Intermediate B->I2 Incomplete Reduction D Final Product C->D I3 Unreacted Ester Precursor C->I3 Incomplete Hydrolysis I4 Diastereomers C->I4 Non-selective Reduction I5 Degradation Products D->I5 Storage/Stress

Caption: Logical relationships of potential impurity formation.

Analytical_Workflow Sample Crude or Purified Sample HPLC HPLC-UV Analysis Sample->HPLC Screening & Quantification GCMS GC-MS Analysis (after Derivatization) Sample->GCMS Volatile Impurity Analysis NMR NMR Spectroscopy HPLC->NMR Isolate Unknowns for Structural Elucidation Data Data Analysis & Comparison HPLC->Data GCMS->Data NMR->Data Report Impurity Profile Report Data->Report

Caption: General analytical workflow for impurity detection.

Validation & Comparative

A Comparative Analysis of the Biological Activity of 8-Oxabicyclo[3.2.1]octane and 8-Azabicyclo[3.2.1]octane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 8-oxabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane analogs, focusing on their interactions with monoamine transporters. The information presented is supported by experimental data from peer-reviewed literature and is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and neuropharmacology.

Introduction

The 8-azabicyclo[3.2.1]octane scaffold, commonly known as the tropane skeleton, is a core structural motif in a variety of biologically active molecules, most notably cocaine and atropine.[1][2] Analogs of this structure have been extensively studied for their ability to interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[3] The modulation of these transporters is a key therapeutic strategy for a range of neurological and psychiatric disorders, including depression, anxiety, and substance abuse disorders.[4]

In the quest for novel therapeutic agents with improved selectivity and reduced side effects, medicinal chemists have explored various bioisosteric replacements for the nitrogen atom in the tropane ring. One such modification is the substitution of the nitrogen at the 8-position with an oxygen atom, leading to the 8-oxabicyclo[3.2.1]octane scaffold. This guide will delve into a comparative analysis of the biological activities of these two classes of compounds, highlighting the impact of the heteroatom exchange on their pharmacological profiles.

Comparative Biological Activity at Monoamine Transporters

The primary molecular targets for many 8-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane analogs are the dopamine, serotonin, and norepinephrine transporters. Inhibition of these transporters leads to an increase in the synaptic concentration of the respective neurotransmitters, thereby modulating neurotransmission.

A key finding in the structure-activity relationship (SAR) of these compounds is that the 8-amino functionality of the tropane skeleton is not an absolute requirement for potent inhibition of monoamine transporters.[2][5] In fact, analogs where the nitrogen is replaced by an oxygen (8-oxa), sulfur, or even a methylene group can retain significant binding affinity.[5]

A direct comparison of the binding affinities of 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-substituted 8-aza-, 8-oxa-, and 8-thiabicyclo[3.2.1]octanes revealed comparable nanomolar potency at both DAT and SERT, demonstrating that the heteroatom at the 8-position can be varied with limited impact on the inhibitory potency for this particular substitution pattern.[5]

Data Presentation: Comparative Binding Affinities

The following table summarizes the in vitro binding affinities (IC50 in nM) of representative 8-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane analogs at the dopamine and serotonin transporters.

Compound IDScaffoldR (at C3)DAT IC50 (nM)SERT IC50 (nM)Reference
1 8-Azabicyclo[3.2.1]octane3,4-dichlorophenyl1.12.5[5]
2 8-Oxabicyclo[3.2.1]octane3,4-dichlorophenyl3.34.7[5]

Table 1: Comparative binding affinities of 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-substituted 8-aza- and 8-oxabicyclo[3.2.1]octanes at DAT and SERT.

Signaling Pathways

The inhibition of monoamine transporters by 8-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane analogs leads to an accumulation of neurotransmitters in the synaptic cleft. This, in turn, prolongs the activation of postsynaptic receptors, leading to a cascade of downstream signaling events.

Dopamine Transporter (DAT) Inhibition Signaling Pathway

Inhibition of DAT increases the synaptic concentration of dopamine, leading to enhanced activation of postsynaptic dopamine receptors (D1-D5). This can trigger downstream signaling cascades involving adenylyl cyclase, protein kinase A (PKA), and other second messengers, ultimately influencing gene expression and neuronal excitability.

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine->DAT Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling (e.g., PKA, MAPK) Dopamine_Receptor->Signaling_Cascade Activation Neuronal_Response Altered Neuronal Activity Signaling_Cascade->Neuronal_Response Modulation Bicyclic_Analog 8-Oxa/Aza-bicyclo[3.2.1]octane Analog Bicyclic_Analog->DAT Inhibition

DAT Inhibition Signaling Pathway
Serotonin Transporter (SERT) Inhibition Signaling Pathway

Similarly, inhibition of SERT elevates synaptic serotonin levels, leading to increased activation of various postsynaptic serotonin receptors (5-HTRs). The downstream signaling is complex and receptor subtype-dependent, involving pathways such as adenylyl cyclase and phospholipase C. Chronic administration of SERT inhibitors can also lead to adaptive changes, including alterations in the expression of brain-derived neurotrophic factor (BDNF).[6][7]

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles SERT Serotonin Transporter (SERT) Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Serotonin->SERT Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binding Signaling_Cascade Downstream Signaling (e.g., AC, PLC, BDNF) Serotonin_Receptor->Signaling_Cascade Activation Neuronal_Response Altered Mood & Cognition Signaling_Cascade->Neuronal_Response Modulation Bicyclic_Analog 8-Oxa/Aza-bicyclo[3.2.1]octane Analog Bicyclic_Analog->SERT Inhibition

SERT Inhibition Signaling Pathway

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature for assessing the biological activity of these compounds.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of test compounds for DAT, SERT, and NET.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target transporter expressed in cell membranes or tissue homogenates.

General Protocol:

  • Membrane Preparation:

    • Cell lines (e.g., HEK293) stably expressing the human dopamine, serotonin, or norepinephrine transporter are cultured and harvested.

    • Alternatively, brain tissue rich in the target transporter (e.g., striatum for DAT) is dissected from laboratory animals.

    • The cells or tissue are homogenized in an appropriate buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in assay buffer to a specific protein concentration.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added:

      • A fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, or [3H]nisoxetine for NET).

      • Varying concentrations of the unlabeled test compound.

      • The prepared cell membrane suspension.

    • For determining non-specific binding, a high concentration of a known potent inhibitor (e.g., cocaine for DAT) is added to a set of wells.

    • The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

    • The filters are placed in scintillation vials with scintillation fluid.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Monoamine Transporter Binding Assay:

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (Transfected Cells or Brain Tissue) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Radioligand, Test Compound, Membranes) Membrane_Prep->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Counting Scintillation Counting to Quantify Radioactivity Filtration->Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Counting->Data_Analysis End End Data_Analysis->End

Binding Assay Workflow

Conclusion

The replacement of the nitrogen atom in the 8-azabicyclo[3.2.1]octane scaffold with an oxygen atom to form the 8-oxabicyclo[3.2.1]octane core represents a viable strategy in the design of novel monoamine transporter inhibitors. The available data suggests that for certain substitution patterns, this bioisosteric modification results in compounds that retain high affinity for DAT and SERT. This highlights the importance of the overall topography of the bicyclo[3.2.1]octane framework in ligand-transporter interactions, rather than a strict requirement for the basic nitrogen atom.

Further research, including the synthesis and evaluation of a wider range of directly comparable 8-oxa and 8-aza analogs with diverse substitution patterns, is warranted to fully elucidate the subtle differences in their pharmacological profiles. Such studies will be instrumental in the development of next-generation therapeutics with improved selectivity and clinical utility for the treatment of various neuropsychiatric disorders.

References

Unlocking the Potential of Monoamine Transporter Inhibitors: A Comparative Guide to the Structure-Activity Relationship of 3-Substituted 8-Oxabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 3-substituted 8-oxabicyclo[3.2.1]octane derivatives reveals critical insights for the rational design of potent and selective inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT). These compounds, representing a departure from traditional tropane alkaloids by replacing the nitrogen at the 8-position with oxygen, have demonstrated that the 8-aza functionality is not a stringent requirement for high-affinity binding. This guide provides a comparative analysis of these derivatives, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in navigating the chemical landscape of these promising therapeutic agents.

The 8-oxabicyclo[3.2.1]octane scaffold has emerged as a versatile platform for developing inhibitors of monoamine transporters. The reinforcing and stimulant properties of substances like cocaine are linked to their inhibition of these transporters.[1] Research into analogues has shown that modifications to the bicyclic core and its substituents can profoundly impact binding affinity and selectivity, offering pathways to novel therapeutics for conditions such as cocaine abuse and depression.[2][3]

Comparative Analysis of Binding Affinities

The inhibitory potency of 3-substituted 8-oxabicyclo[3.2.1]octane derivatives is typically evaluated through radioligand binding assays, with IC50 values indicating the concentration of the compound required to inhibit 50% of radioligand binding to the target transporter. The following table summarizes the in vitro binding affinities of a selection of these compounds for the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).

Compound3-Position SubstituentStereochemistry (C2, C3)hDAT IC50 (nM)hSERT IC50 (nM)DAT/SERT Selectivity
6g 3,4-Dichlorophenyl2β-COOCH3, 3β-Aryl3.27--
7g 3,4-Dichlorophenyl2β-COOCH3, 3α-Aryl2.34--
16a 4-(2-Thienyl)phenyl2β-COOCH3, 3α-Aryl13.51.80.13
17a 4-(2-Thienyl)phenyl2β-COOCH3, 3β-Aryl11.52.80.24
16b 4-(2-Furyl)phenyl2β-COOCH3, 3α-Aryl22.13.50.16
17b 4-(2-Furyl)phenyl2β-COOCH3, 3β-Aryl22.34.70.21
16c 4-(5-Benzothienyl)phenyl2β-COOCH3, 3α-Aryl1.9336177
17c 4-(5-Benzothienyl)phenyl2β-COOCH3, 3β-Aryl2.710438.5

Data compiled from multiple sources.[1][2]

The data clearly indicates that the nature of the aryl substituent at the 3-position is a key determinant of both potency and selectivity. For instance, the introduction of a 3,4-dichlorophenyl group results in highly potent DAT inhibitors.[1] Conversely, the incorporation of biaryl systems, particularly those containing heteroaryl moieties like thiophene and furan, can modulate the activity profile, in some cases shifting the selectivity towards SERT.[2][3] Notably, the benzothiophene substituted compounds (16c and 17c) exhibit remarkable selectivity for DAT over SERT.[2]

The stereochemistry at the C-2 and C-3 positions also plays a crucial role. The 2β-carbomethoxy-3β-aryl configuration generally demonstrates potency at both DAT and SERT, while the 2β-carbomethoxy-3α-aryl diastereomers tend to have weaker potency at SERT.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies of 3-substituted 8-oxabicyclo[3.2.1]octane derivatives.

Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity of test compounds for the dopamine transporter.

Materials:

  • [³H]WIN 35,428 (radioligand)

  • HEK-hDAT cell membranes (source of human dopamine transporters)

  • Test compounds

  • Phosphate buffer with 10% ethanol

  • GF/B filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • HEK-hDAT cell membranes are incubated with [³H]WIN 35,428 (final concentration ~1.5 nM) and various concentrations of the test compounds (ranging from 10⁻¹¹ to 10⁻⁵ M) in a phosphate buffer.

  • The incubation is carried out for 2 hours at room temperature.

  • The reaction is terminated by rapid filtration through GF/B filter plates, which have been pre-soaked in 0.5% polyethylenimine.

  • The filters are then washed three times with ice-cold buffer to remove unbound radioligand.

  • After drying the filters, a scintillation cocktail is added to each well.

  • The radioactivity retained on the filters is quantified using a microplate scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).

  • IC50 values are calculated by nonlinear regression analysis of the competition binding data.

Serotonin Transporter (SERT) Binding Assay

Objective: To determine the binding affinity of test compounds for the serotonin transporter.

Materials:

  • [³H]Citalopram (radioligand)

  • HEK-hSERT cell membranes (source of human serotonin transporters)

  • Test compounds

  • Tris buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)

  • GF/B filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • HEK-hSERT cell membranes are incubated with [³H]citalopram (final concentration ~1 nM) and various concentrations of the test compounds (ranging from 10⁻¹¹ to 10⁻⁵ M) in the Tris buffer.

  • The incubation is conducted for 1 hour at room temperature.

  • The reaction is terminated by rapid filtration through GF/B filter plates, pre-soaked in 0.5% polyethylenimine.

  • The filters are washed three times with ice-cold buffer.

  • After drying, a scintillation cocktail is added.

  • Radioactivity is measured using a microplate scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM imipramine).

  • IC50 values are determined by nonlinear regression analysis.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural modifications on the 8-oxabicyclo[3.2.1]octane core and their general impact on activity at the dopamine and serotonin transporters.

SAR_Summary cluster_core 8-Oxabicyclo[3.2.1]octane Core cluster_substituents 3-Position Substituents cluster_activity Transporter Activity Core 8-Oxabicyclo[3.2.1]octane Scaffold Aryl Aryl Group (e.g., Phenyl) Core->Aryl Base Structure DiCl_Aryl 3,4-Dichlorophenyl Aryl->DiCl_Aryl Substitution Biaryl Biaryl Systems Aryl->Biaryl Extension DAT_Potency High DAT Potency DiCl_Aryl->DAT_Potency Heteroaryl Heteroaryl-Aryl (e.g., Thienylphenyl) Biaryl->Heteroaryl Benzothienyl Benzothienyl-Aryl Biaryl->Benzothienyl SERT_Potency Increased SERT Affinity Heteroaryl->SERT_Potency DAT_Selectivity High DAT Selectivity Benzothienyl->DAT_Selectivity

Caption: Key SAR trends for 3-substituted 8-oxabicyclo[3.2.1]octanes.

This visualization encapsulates the general findings that while a basic aryl group at the 3-position provides a foundation for activity, specific substitutions dramatically tune the pharmacological profile. Electron-withdrawing groups like dichlorophenyl enhance DAT potency, while extended biaryl systems, particularly those incorporating heteroaromatic rings, can increase affinity for SERT. Notably, certain substituents like the benzothienyl-aryl group can confer high selectivity for DAT.

References

comparative study of different synthetic routes to the 8-oxabicyclo[3.2.1]octane core

Author: BenchChem Technical Support Team. Date: December 2025

The 8-oxabicyclo[3.2.1]octane framework is a key structural motif present in a multitude of biologically active natural products and serves as a versatile building block in organic synthesis. Its unique bridged bicyclic structure presents a significant synthetic challenge, leading to the development of a diverse array of synthetic strategies. This guide provides a comparative analysis of प्रमुख synthetic routes to the 8-oxabicyclo[3.2.1]octane core, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key transformations.

Key Synthetic Strategies at a Glance

Several powerful strategies have been established for the construction of the 8-oxabicyclo[3.2.1]octane core. The most prominent among these are cycloaddition reactions, tandem reactions involving rearrangements, and other cyclization methods. This guide will delve into the specifics of the following key approaches:

  • [5+2] Cycloaddition Reactions: A robust method involving the reaction of a five-carbon component with a two-carbon component.

  • Tandem C-H Oxidation/Oxa-[1][1] Cope Rearrangement/Aldol Cyclization: A newer, efficient one-pot process.

  • Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement: A highly diastereoselective route starting from glycal derivatives.

  • Titanium(IV)-Mediated Annulation of 3-Alkoxycyclobutanones: A stereoselective approach utilizing readily available starting materials.

The following sections will provide a detailed comparison of these methods, including their respective advantages, limitations, and substrate scope, supported by experimental data.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to the 8-oxabicyclo[3.2.1]octane core often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The following tables summarize the quantitative data for selected key methodologies, offering a direct comparison of their efficiency and selectivity.

[5+2] Cycloaddition Reactions

The [5+2] cycloaddition is a powerful tool for the construction of seven-membered rings and has been extensively applied to the synthesis of the 8-oxabicyclo[3.2.1]octane core. Both intermolecular and intramolecular variants have been developed, with significant advances in achieving high levels of enantioselectivity through dual catalysis.[1]

Table 1: Enantioselective Intermolecular [5+2] Cycloadditions of Pyrylium Ion Intermediates

Entry5π ComponentAlkeneCatalyst SystemYield (%)ee (%)
12,4-Dimethyl-6-phenylpyrylium precursorEthyl vinyl etherChiral aminothiourea & Achiral thiourea9295
22,4-Diphenylpyrylium precursorEthyl vinyl etherChiral aminothiourea & Achiral thiourea8592
32-Methyl-4,6-diphenylpyrylium precursorEthyl vinyl etherChiral aminothiourea & Achiral thiourea9096

Data sourced from reference[1].

Table 2: Diastereoselective Intramolecular Oxidopyrylium-Olefin [5+2] Cycloaddition

EntrySubstrateBaseYield (%)Diastereomeric Ratio (dr)
1Tethered pyrone with terminal alkeneDBU85>20:1
2Tethered pyrone with internal (E)-alkeneDBU7815:1
3Tethered pyrone with internal (Z)-alkeneDBU7510:1

Data sourced from reference[2].

Tandem C-H Oxidation/Oxa-[1][1] Cope Rearrangement/Aldol Cyclization

This tandem reaction provides a rapid and efficient entry to highly substituted 8-oxabicyclo[3.2.1]octanes from allylic silyl ethers. The reaction is promoted by a combination of an oxoammonium salt and a Lewis acid.[3][4]

Table 3: Synthesis of 8-Oxabicyclo[3.2.1]octanes via Tandem C-H Oxidation/Oxa-[1][1] Cope Rearrangement/Aldol Cyclization

EntryAllylic Silyl Ether SubstratePromoter SystemYield (%)Diastereomeric Ratio (dr)
1Cyclohexenyl-derivedT+BF4−/ZnBr290>20:1
2Acyclic Z-alkene derivedT+BF4−/ZnBr28212.5:1
3Acyclic E-alkene derivedT+BF4−/ZnBr28512.5:1
4Cyclopentenyl-derivedT+BF4−/ZnBr26212.5:1

Data sourced from references[3][4].

Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement

This elegant cascade reaction utilizes glycal-derived propargylic esters to generate enantiomerically pure 8-oxabicyclo[3.2.1]octanes with excellent diastereoselectivity. The gold catalyst plays a dual role in facilitating both the rearrangement and the cyclization.[5][6]

Table 4: Gold(I)-Catalyzed Synthesis of 8-Oxabicyclo[3.2.1]octanes

EntryGlycal-Derived SubstrateGold CatalystYield (%)Diastereoselectivity
1D-Glucal derivedAuCl(IPr)92Complete
2D-Galactal derivedAuCl(IPr)75Complete
3L-Rhamnal derivedAuCl(IPr)88Complete

Data sourced from references[5][6].

Titanium(IV)-Mediated Annulation of 3-Alkoxycyclobutanones

This method involves the reaction of 3-alkoxycyclobutanones with allenylsilanes, mediated by titanium tetrachloride, to stereoselectively form 8-oxabicyclo[3.2.1]octan-3-ones.[7]

Table 5: TiCl4-Mediated Synthesis of 8-Oxabicyclo[3.2.1]octan-3-ones

Entry3-AlkoxycyclobutanoneAllenylsilaneYield (%)Diastereomeric Ratio (dr)
13-Methoxycyclobutanone(3-Methylbuta-1,2-dien-1-yl)trimethylsilane78>20:1
23-(Benzyloxy)cyclobutanone(3-Methylbuta-1,2-dien-1-yl)trimethylsilane85>20:1
33-Methoxy-2,2-dimethylcyclobutanone(3-Methylbuta-1,2-dien-1-yl)trimethylsilane72>20:1

Data sourced from reference[7].

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the key reactions discussed.

General Procedure for Enantioselective Intermolecular [5+2] Cycloaddition

To a solution of the pyrylium precursor (0.1 mmol), the chiral primary aminothiourea catalyst (0.015 mmol), and the achiral thiourea co-catalyst (0.015 mmol) in toluene (1.0 mL) is added acetic acid (0.015 mmol). The mixture is stirred at room temperature for 10 minutes. The electron-rich alkene (0.5 mmol) is then added, and the reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 8-oxabicyclo[3.2.1]octane product.[1]

General Procedure for Tandem C-H Oxidation/Oxa-[1][1] Cope Rearrangement/Aldol Cyclization

To a stirred solution of the allylic silyl ether (0.2 mmol) and 4Å molecular sieves (100 mg) in 1,2-dichloroethane (2.0 mL) is added ZnBr2 (0.02 mmol). The mixture is stirred at room temperature for 10 minutes. Then, T+BF4− (0.6 mmol) and dicyclohexylphosphine (1.0 mmol) are added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with saturated aqueous NaHCO3 solution, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The residue is purified by flash chromatography to give the 8-oxabicyclo[3.2.1]octane.[3][4]

General Procedure for Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement

To a solution of the glycal-derived propargylic ester (0.1 mmol) in CH2Cl2 (1.0 mL) is added the gold(I) catalyst (0.005 mmol). The reaction mixture is stirred at room temperature until the starting material is fully consumed (monitored by TLC). The solvent is then evaporated, and the residue is purified by flash column chromatography on silica gel to yield the enantiomerically pure 8-oxabicyclo[3.2.1]octane.[5][6]

Visualizing the Synthetic Pathways

To better illustrate the relationships and transformations within these synthetic routes, the following diagrams have been generated using the DOT language.

G cluster_cycloaddition [5+2] Cycloaddition cluster_tandem Tandem Reaction Pyrylium Pyrylium Precursor Product_Cyclo 8-Oxabicyclo[3.2.1]octane Pyrylium->Product_Cyclo Dual Catalysis Alkene Alkene Alkene->Product_Cyclo Allylic_Ether Allylic Silyl Ether Oxidation C-H Oxidation Allylic_Ether->Oxidation T+BF4- Cope Oxa-[3,3] Cope Oxidation->Cope Aldol Aldol Cyclization Cope->Aldol ZnBr2 Product_Tandem 8-Oxabicyclo[3.2.1]octane Aldol->Product_Tandem

Caption: Key Cycloaddition and Tandem Routes.

G cluster_gold Gold-Catalyzed Cascade cluster_titanium Titanium-Mediated Annulation Glycal_Ester Glycal Propargylic Ester Migration 1,3-Acyloxy Migration Glycal_Ester->Migration Au(I) Ferrier Ferrier Rearrangement Migration->Ferrier Au(I) Product_Gold 8-Oxabicyclo[3.2.1]octane Ferrier->Product_Gold Cyclobutanone 3-Alkoxycyclobutanone Product_Ti 8-Oxabicyclo[3.2.1]octan-3-one Cyclobutanone->Product_Ti TiCl4 Allenylsilane Allenylsilane Allenylsilane->Product_Ti

Caption: Metal-Mediated Synthetic Strategies.

Conclusion

The synthesis of the 8-oxabicyclo[3.2.1]octane core has been approached from various creative and effective angles. Cycloaddition reactions, particularly the [5+2] variant, offer a convergent and often stereocontrolled route. Tandem reactions, such as the C-H oxidation/oxa-[1][1] Cope rearrangement/aldol cyclization, provide a highly efficient one-pot method for accessing complex substituted systems. Gold-catalyzed cascade reactions of glycal derivatives are unparalleled in their ability to deliver enantiomerically pure products with complete diastereoselectivity. Finally, methods like the titanium-mediated annulation provide access to specific functionalities within the bicyclic core.

The choice of the optimal synthetic route will ultimately be guided by the specific target molecule, the desired stereochemistry, and the availability of starting materials. This comparative guide, with its tabulated data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors towards this important structural motif.

References

A Comparative Guide to the Binding of 8-Oxabicyclo[3.2.1]octane Derivatives to Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of 8-oxabicyclo[3.2.1]octane derivatives to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The performance of these compounds is compared with established monoamine transporter inhibitors, supported by experimental data from radioligand binding assays. Detailed experimental protocols and visualizations are included to facilitate understanding and replication of the findings.

The 8-oxabicyclo[3.2.1]octane scaffold has emerged as a promising framework in the design of novel monoamine transporter (MAT) inhibitors. These compounds are analogues of cocaine and have been investigated for their potential as medications for cocaine abuse and other neuropsychiatric disorders. Their therapeutic potential stems from their ability to modulate dopaminergic, serotonergic, and noradrenergic signaling by blocking the reuptake of their respective neurotransmitters from the synaptic cleft.[1][2]

Comparative Binding Affinities of Monoamine Transporter Inhibitors

The following table summarizes the in vitro binding affinities (Ki in nM) of selected 8-oxabicyclo[3.2.1]octane derivatives and other well-known monoamine transporter inhibitors for human DAT, SERT, and NET. Lower Ki values indicate higher binding affinity.

Compound ClassCompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
8-Oxabicyclo[3.2.1]octane Derivatives 2β-Carbomethoxy-3β-(3,4-dichlorophenyl)3.27[3]>10,000>10,000
2α-Carbomethoxy-3α-(3,4-dichlorophenyl)2.34[3]64.5-
Benzothiophene substituted 2β-carbomethoxy-3-biarylPotent, 177-fold DAT vs. SERT selectivity[1][4]--
Cocaine and Analogues (-)-Cocaine163 - 3269741980
WIN 35,428Potent DAT inhibitorModerate SERT affinity-
Other MAT Inhibitors Methylphenidate~100~100,000~100
(d)-Amphetamine~60020,000 - 40,00070 - 100
GBR 129094.042405420

Experimental Protocols

The binding affinities presented in this guide are determined using competitive radioligand binding assays. A detailed methodology for a representative assay is provided below.

Protocol: In Vitro Radioligand Binding Assay for Monoamine Transporters

1. Materials and Reagents:

  • Cell Membranes: Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For SERT: [³H]Citalopram

    • For NET: [³H]Nisoxetine

  • Test Compounds: 8-oxabicyclo[3.2.1]octane derivatives and other reference inhibitors.

  • Non-specific Binding Inhibitors:

    • For DAT: 10 µM Benztropine

    • For SERT: 10 µM Fluoxetine

    • For NET: 10 µM Desipramine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For measuring radioactivity.

2. Assay Procedure:

  • Preparation of Reaction Mixtures: In a 96-well plate, combine the cell membranes, assay buffer, and varying concentrations of the test compound or the non-specific binding inhibitor.

  • Addition of Radioligand: Add the respective radioligand at a concentration near its Kd value to initiate the binding reaction. The final assay volume is typically 250-500 µL.

  • Incubation: Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measurement of Radioactivity: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of a high concentration of the non-specific inhibitor) from the total binding (counts in the absence of any competitor) to determine the specific binding for each concentration of the test compound.

  • Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50 Values: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki Values: Convert the IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used in the assay and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with hDAT, hSERT, or hNET) mix_reagents Mix Membranes, Buffers, and Test Compounds prep_membranes->mix_reagents prep_reagents Prepare Radioligands, Test Compounds, and Buffers prep_reagents->mix_reagents add_radioligand Add Radioligand mix_reagents->add_radioligand incubate Incubate to Reach Equilibrium add_radioligand->incubate filtrate Terminate by Vacuum Filtration incubate->filtrate wash Wash Filters filtrate->wash count Measure Radioactivity (Scintillation Counting) wash->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 calc_ki Calculate Ki Value (Cheng-Prusoff Equation) determine_ic50->calc_ki

Caption: Workflow of the in vitro radioligand binding assay.

Monoamine Transporter Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Storage of Monoamines) ma Monoamine Neurotransmitter (Dopamine, Serotonin, or Norepinephrine) mat Monoamine Transporter (DAT, SERT, or NET) ma_synapse Monoamine Neurotransmitter ma->ma_synapse Release ma_synapse->mat Reuptake receptor Postsynaptic Receptor ma_synapse->receptor Binding signal Downstream Signaling receptor->signal Activation inhibitor 8-Oxabicyclo[3.2.1]octane Derivative (Inhibitor) inhibitor->mat Inhibition

Caption: Inhibition of monoamine reuptake by 8-oxabicyclo[3.2.1]octane derivatives.

References

Comparative Analysis of 8-Oxabicyclo[3.2.1]octane Derivatives: Potency and Selectivity at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable scarcity of direct comparative studies on the potency and selectivity of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid derivatives. However, research on structurally related compounds, specifically 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters, provides valuable insights into the potential activity of this scaffold at the dopamine (DAT) and serotonin (SERT) transporters.

This guide presents a summary of the available data on these related compounds, offering a proxy for understanding the structure-activity relationships that may govern the biological effects of the 8-oxabicyclo[3.2.1]octane core. The data is supplemented with detailed experimental protocols for assays commonly used to determine the potency and selectivity of such compounds, aimed at researchers in the fields of medicinal chemistry and pharmacology.

Potency and Selectivity Data

The following table summarizes the in vitro binding affinities (IC50 values) of a series of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters for the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).[1] These compounds share the core 8-oxabicyclo[3.2.1]octane skeleton but differ from the requested structure by having a 2-carbomethoxy group instead of a 2-acetic acid moiety and a 3-biaryl substituent. The data illustrates the potential for this class of molecules to exhibit high potency and selectivity for DAT over SERT.[1]

Compound ID3-Biaryl SubstituentDiastereomerhDAT IC50 (nM)hSERT IC50 (nM)Selectivity (SERT/DAT)
16a 4-(2-Thienyl)phenyl2β, 3α15.7>10,000>637
16b 4-(2-Thienyl)phenyl2β, 3β2.8495177
16c 4-(2-Furyl)phenyl2β, 3α23.4>10,000>427
16d 4-(2-Furyl)phenyl2β, 3β4.71,120238
16e 4-(3-Thienyl)phenyl2β, 3α14.5>10,000>690
16f 4-(3-Thienyl)phenyl2β, 3β3.1680219
16g 4-(5-Benzothienyl)phenyl2β, 3α11.2>10,000>893
16h 4-(5-Benzothienyl)phenyl2β, 3β2.1371177

Experimental Protocols

The determination of potency and selectivity of compounds at monoamine and GABA transporters typically involves radioligand binding assays and uptake inhibition assays, respectively. The following are generalized protocols based on methods described in the scientific literature.[2][3][4][5][6][7][8][9]

Radioligand Binding Assay for DAT and SERT

This assay measures the ability of a test compound to displace a specific radiolabeled ligand from its transporter.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing either hDAT or hSERT are cultured and harvested.

  • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[2]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer

    • A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT).

    • A range of concentrations of the test compound.

    • The prepared cell membranes.

  • For determining non-specific binding, a high concentration of a known, non-labeled inhibitor (e.g., cocaine for DAT, imipramine for SERT) is used instead of the test compound.

  • The plates are incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.[2]

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.[6]

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.[6]

  • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[2]

GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters (GATs).

1. Cell Culture:

  • HEK293 cells stably expressing one of the murine GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4) are cultured in 96-well plates.[4][9]

2. Uptake Assay:

  • The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., Krebs-Henseleit buffer).

  • The cells are pre-incubated with either the assay buffer (for total uptake) or a solution of the test compound at various concentrations.

  • To initiate the uptake, a solution containing a fixed concentration of [³H]GABA is added to each well.

  • The plates are incubated for a short period (e.g., 1-3 minutes) at room temperature.[3]

3. Termination and Lysis:

  • The uptake is stopped by rapidly removing the [³H]GABA solution and washing the cells with ice-cold buffer.

  • The cells are then lysed (e.g., with 1% SDS) to release the intracellular contents, including the accumulated [³H]GABA.[3]

4. Scintillation Counting:

  • The cell lysate from each well is transferred to a scintillation vial with a scintillation cocktail.

  • The amount of [³H]GABA taken up by the cells is quantified using a scintillation counter.

5. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine for mGAT1).

  • The percentage of inhibition by the test compound is calculated relative to the specific uptake (total uptake minus non-specific uptake).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the general workflow of a competitive radioligand binding assay and a hypothetical signaling pathway involving a monoamine transporter.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Radioligand, Buffers, Test Compounds) incubation Incubate Membranes with Radioligand and Test Compound reagents->incubation membranes Prepare Cell Membranes Expressing Target Transporter membranes->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioactivity filtration->counting analysis Calculate Specific Binding and Determine IC50 counting->analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron monoamine Monoamine Neurotransmitter reuptake Reuptake monoamine->reuptake receptor Postsynaptic Receptor monoamine->receptor Binds transporter Monoamine Transporter (e.g., DAT, SERT) reuptake->transporter derivative 8-Oxabicyclo[3.2.1]octane Derivative derivative->transporter Inhibits signal Signal Transduction receptor->signal Activates

Caption: Inhibition of monoamine reuptake by an 8-oxabicyclo[3.2.1]octane derivative.

References

A Comparative Guide to Stereochemical Confirmation: X-ray Crystallography of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of X-ray crystallography with alternative techniques for the stereochemical confirmation of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid derivatives. Experimental data and detailed protocols are presented to support the comparison, enabling researchers to make informed decisions on the most suitable analytical methods for their specific research needs. The 8-oxabicyclo[3.2.1]octane framework is a key structural motif in various biologically active compounds, making unambiguous stereochemical assignment crucial for understanding their structure-activity relationships.

Method 1: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including the relative and absolute stereochemistry.[1][2] This technique relies on the diffraction of X-rays by a well-ordered crystal lattice.

Experimental Protocol

A general protocol for the single-crystal X-ray diffraction of an organic compound involves the following steps:

  • Crystal Growth : High-quality single crystals of the this compound derivative are grown. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The choice of solvent is critical and often requires screening of various options.

  • Crystal Mounting : A suitable crystal (typically 30-300 microns in size) is selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection : The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. X-rays (commonly Mo Kα radiation, λ = 0.7107 Å) are directed at the crystal.[2] The crystal is rotated, and a series of diffraction patterns are collected by a detector.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.

experimental_workflow_xrd cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Determination Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Chromatography Crystal Growth Crystal Growth Purification->Crystal Growth Slow Evaporation/Diffusion Crystal Selection & Mounting Crystal Selection & Mounting Crystal Growth->Crystal Selection & Mounting Microscopy Diffractometer Diffractometer Crystal Selection & Mounting->Diffractometer X-ray Source X-ray Source X-ray Source->Diffractometer Data Collection Data Collection Diffractometer->Data Collection Data Processing Data Processing Data Collection->Data Processing Integration & Scaling Structure Solution Structure Solution Data Processing->Structure Solution Phase Problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least Squares Stereochemical Assignment Stereochemical Assignment Structure Refinement->Stereochemical Assignment Final 3D Model

Figure 1: Experimental workflow for stereochemical confirmation by SC-XRD.
Data Presentation

The primary output of an SC-XRD experiment is a set of crystallographic data that precisely defines the molecular structure. Below is a table with representative crystallographic data for a derivative of the 8-oxabicyclo[3.2.1]octane system.

Parameter(1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate[3]2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octane derivative (Example)
Chemical FormulaC12H16O5C17H20Cl2O3
Formula Weight240.25359.24
Crystal SystemOrthorhombicMonoclinic
Space GroupPnmaP21/c
a (Å)6.8680 (12)10.123(2)
b (Å)12.295 (4)15.456(3)
c (Å)14.120 (3)11.234(2)
α (°)9090
β (°)90105.67(1)
γ (°)9090
Volume (ų)1192.3 (5)1689.1(5)
Z44

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. For stereochemical determination, various NMR experiments, such as ¹H NMR, ¹³C NMR, and Nuclear Overhauser Effect (NOE) spectroscopy, are employed to determine the relative stereochemistry of chiral centers.

Experimental Protocol
  • Sample Preparation : A solution of the purified compound is prepared in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Data Acquisition : A suite of NMR spectra are acquired, including:

    • ¹H NMR : Provides information on the chemical environment and connectivity of protons.

    • ¹³C NMR : Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC) : Used to establish through-bond correlations between protons and carbons, aiding in the assignment of the molecular framework.

    • NOESY/ROESY : These experiments detect through-space interactions between protons that are in close proximity, which is crucial for determining the relative stereochemistry and conformation of the molecule.[4]

Data Presentation

The stereochemistry of bicyclic systems like 8-oxabicyclo[3.2.1]octanes can be determined by analyzing coupling constants (J-values) and NOE correlations.

NMR ParameterObservation for Stereochemical Assignment
¹H-¹H Coupling Constants The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle (Karplus relationship). This can help determine the relative orientation of substituents.
NOESY/ROESY Correlations The presence of a cross-peak between two protons in a NOESY or ROESY spectrum indicates that they are close in space (typically < 5 Å). This is invaluable for establishing the endo or exo orientation of substituents on the bicyclic ring.[5][6]

Method 3: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined.[7]

Experimental Protocol
  • Sample Preparation : A solution of the chiral compound is prepared in an appropriate solvent (e.g., CDCl₃).

  • VCD Spectrum Measurement : The VCD and IR spectra of the sample are recorded on a VCD spectrometer.

  • Quantum Chemical Calculations : The VCD spectrum of one enantiomer of the molecule is calculated using density functional theory (DFT).

  • Spectral Comparison : The experimental VCD spectrum is compared to the calculated spectrum. A good match between the signs and relative intensities of the VCD bands confirms the absolute configuration of the enantiomer.

logical_relationship_stereochem cluster_methods Stereochemical Confirmation Methods cluster_outputs Primary Outputs Chiral Molecule Chiral Molecule X-ray Crystallography X-ray Crystallography Chiral Molecule->X-ray Crystallography NMR Spectroscopy NMR Spectroscopy Chiral Molecule->NMR Spectroscopy VCD Spectroscopy VCD Spectroscopy Chiral Molecule->VCD Spectroscopy 3D Atomic Coordinates 3D Atomic Coordinates X-ray Crystallography->3D Atomic Coordinates Unambiguous Connectivity & Relative Stereochemistry Connectivity & Relative Stereochemistry NMR Spectroscopy->Connectivity & Relative Stereochemistry Through-space correlations Absolute Configuration Absolute Configuration VCD Spectroscopy->Absolute Configuration Comparison with theory 3D Atomic Coordinates->Absolute Configuration Anomalous dispersion

Figure 2: Logical relationship of stereochemical confirmation methods.

Comparison of Methods

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a crystal latticeNuclear spin transitions in a magnetic fieldDifferential absorption of circularly polarized IR light
Sample Phase Solid (single crystal)SolutionSolution
Information Obtained Absolute 3D structure, bond lengths, bond anglesConnectivity, relative stereochemistry, conformation in solutionAbsolute configuration in solution
Key Advantage Unambiguous determination of stereochemistryProvides information about the molecule's structure and dynamics in solutionDoes not require crystallization
Key Limitation Requires high-quality single crystals, which can be difficult to obtainCan be challenging to determine absolute configuration without derivatizationRequires quantum chemical calculations for interpretation

Conclusion

For the definitive stereochemical confirmation of this compound derivatives, single-crystal X-ray diffraction remains the most reliable and unambiguous method, provided that suitable crystals can be obtained. It provides a complete and precise three-dimensional structure.

NMR spectroscopy , particularly with 2D techniques like NOESY/ROESY, is an excellent complementary method that confirms the relative stereochemistry and provides insights into the conformational dynamics of the molecule in solution.

Vibrational Circular Dichroism offers a powerful alternative for determining the absolute configuration when crystallization is not feasible. The synergy of these techniques provides a comprehensive understanding of the stereochemical features of these important bicyclic compounds.

References

Metabolic Stability of Ester vs. Amide Derivatives of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the metabolic stability of ester and amide derivatives of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid. Understanding the metabolic fate of drug candidates is a critical step in early drug discovery, influencing key pharmacokinetic parameters such as half-life, bioavailability, and clearance.[1][2][3][4] Generally, ester-containing compounds are more susceptible to rapid hydrolysis by plasma and tissue esterases, while amides tend to exhibit greater metabolic stability.[5][6] This guide outlines the experimental protocols and data presentation necessary to quantitatively assess these differences.

Introduction to Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes.[2] The liver is the primary site of drug metabolism, involving Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) reactions.[2] Additionally, enzymes present in plasma, such as esterases and amidases, can contribute significantly to a drug's degradation before it reaches its target.[6][7] Poor metabolic stability can lead to rapid clearance, short half-life, and low in vivo efficacy.[7]

This comparison focuses on two common functional groups in medicinal chemistry: esters and amides. The central hypothesis is that the amide derivatives of this compound will exhibit enhanced metabolic stability compared to their corresponding ester analogues, particularly in plasma. To investigate this, two key in vitro assays are recommended:

  • Plasma Stability Assay: To assess hydrolysis by plasma enzymes.

  • Liver Microsomal Stability Assay: To evaluate Phase I metabolic degradation in the liver.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed for a comparative study of an ester and an amide derivative of this compound.

Plasma Stability Assay

This assay determines the stability of a compound in plasma from various species (e.g., human, rat, mouse) to identify susceptibility to plasma enzymes.[5][6][7]

Objective: To compare the rate of degradation of the ester and amide derivatives in plasma.

Materials:

  • Test Compounds: Ester and amide derivatives of this compound.

  • Control Compound: A compound with known plasma instability (e.g., Propantheline) and a stable compound (e.g., Verapamil).

  • Plasma: Pooled human, rat, and mouse plasma (heparinized).

  • Reagents: Acetonitrile, Dimethyl sulfoxide (DMSO), Internal Standard (IS) for LC-MS/MS analysis.

  • Equipment: 37°C incubator, 96-well plates, centrifuge, LC-MS/MS system.

Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of test and control compounds in DMSO. Further dilute to a working concentration (e.g., 100 µM) in acetonitrile.[8]

  • Incubation: Add the test compound to pre-warmed plasma (37°C) to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[5]

  • Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard.[5][7]

  • Sample Processing: Centrifuge the plate to precipitate plasma proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percent remaining versus time. The slope of this line (k) is used in the equation: t1/2 = 0.693 / k.[6][7]

Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), present in liver microsomes.[1][8][9]

Objective: To compare the intrinsic clearance of the ester and amide derivatives in a liver model.

Materials:

  • Test Compounds: Ester and amide derivatives of this compound.

  • Control Compounds: Compounds with known low, medium, and high clearance (e.g., Warfarin, Verapamil, Propranolol).

  • Liver Microsomes: Pooled human, rat, and mouse liver microsomes.

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[8]

  • Reagents: Phosphate buffer (pH 7.4), Magnesium chloride (MgCl2), Acetonitrile, DMSO, Internal Standard (IS).

  • Equipment: 37°C water bath/incubator, 96-well plates, centrifuge, LC-MS/MS system.

Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions in DMSO and dilute to a working concentration.

  • Incubation Mixture: Prepare a master mix containing liver microsomes (final protein concentration 0.5 mg/mL) in phosphate buffer.[9]

  • Reaction Initiation: Add the test compound (final concentration 1 µM) to the microsomal mixture and pre-incubate at 37°C.[9] Initiate the reaction by adding the NADPH regenerating system.[8] A control incubation without NADPH should be included to assess non-enzymatic degradation.[9]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.[9]

  • Sample Processing: Centrifuge the plate to pellet the microsomal proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the in vitro half-life (t1/2) as described for the plasma stability assay.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / microsomal protein concentration)

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Plasma Stability of Ester and Amide Derivatives

CompoundSpeciest1/2 (min)% Remaining at 60 min% Remaining at 120 min
Ester Derivative Human
Rat
Mouse
Amide Derivative Human
Rat
Mouse
Control (Unstable) Human
Control (Stable) Human

Table 2: Comparative Liver Microsomal Stability of Ester and Amide Derivatives

CompoundSpeciest1/2 (min)CLint (µL/min/mg protein)
Ester Derivative Human
Rat
Mouse
Amide Derivative Human
Rat
Mouse
Control (Low CL) Human
Control (High CL) Human

Visualizations

Diagrams illustrating the experimental workflows can aid in understanding the processes.

experimental_workflow cluster_plasma Plasma Stability Assay Workflow cluster_microsomal Microsomal Stability Assay Workflow P1 Prepare Compound Stocks (10 mM in DMSO) P2 Incubate Compound (1 µM) with Plasma at 37°C P1->P2 P3 Sample at Time Points (0, 5, 15, 30, 60, 120 min) P2->P3 P4 Terminate with Acetonitrile + IS P3->P4 P5 Centrifuge to Remove Proteins P4->P5 P6 Analyze Supernatant by LC-MS/MS P5->P6 M1 Prepare Compound Stocks (10 mM in DMSO) M2 Incubate Compound (1 µM) with Microsomes at 37°C M1->M2 M3 Initiate with NADPH M2->M3 M4 Sample at Time Points (0, 5, 15, 30, 45 min) M3->M4 M5 Terminate with Acetonitrile + IS M4->M5 M6 Centrifuge to Remove Proteins M5->M6 M7 Analyze Supernatant by LC-MS/MS M6->M7

Caption: Workflow for in vitro metabolic stability assays.

Expected Outcomes and Interpretation

Based on general chemical principles, the following outcomes are anticipated:

  • Plasma Stability: The ester derivative is expected to show significantly lower stability (shorter t1/2) in plasma compared to the amide derivative, due to hydrolysis by plasma esterases. The amide bond is generally more resistant to such enzymatic cleavage.[5][6]

  • Microsomal Stability: The difference in stability in liver microsomes may be less pronounced and will depend on whether the ester or amide moiety is a primary site for CYP-mediated metabolism. However, hydrolysis by microsomal carboxylesterases could still lead to lower stability for the ester derivative.[1]

Implications for Drug Development:

  • A highly unstable ester derivative might be suitable as a prodrug if the parent carboxylic acid is the active entity.[5][7] However, if the ester itself is the desired active molecule, its rapid degradation would likely lead to poor in vivo efficacy and a short duration of action.

  • A stable amide derivative would be more likely to have a longer in vivo half-life and higher systemic exposure, making it a more desirable candidate for further development, assuming it retains the desired pharmacological activity.

By conducting the described experiments and analyzing the data as outlined, researchers can make informed decisions in the lead optimization phase of drug discovery, selecting candidates with more favorable pharmacokinetic profiles.

References

The Acetic Acid Moiety in 8-Oxabicyclo[3.2.1]octane Analogs: A Comparative Guide to Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active molecules, including analogs of prostaglandins and thromboxane A2, as well as potent inhibitors of dopamine and serotonin transporters. A key feature of many of these analogs is an acetic acid moiety, typically at the C2 or C3 position, which often plays a crucial role in target binding and biological activity. However, the carboxylic acid group can present challenges in drug development, including poor metabolic stability and limited cell membrane permeability.

This guide provides a comparative overview of the bioisosteric replacement of the acetic acid moiety in 8-oxabicyclo[3.2.1]octane analogs. While direct comparative studies on a single biological target for this specific scaffold are limited in publicly available literature, this guide synthesizes data from research on related compounds and general principles of bioisosterism to inform rational drug design.

Rationale for Bioisosteric Replacement

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound while retaining or improving its biological activity. For the carboxylic acid group, common reasons for replacement include:

  • Improved Metabolic Stability: Carboxylic acids can be susceptible to metabolic conjugation, such as glucuronidation, which can lead to rapid clearance.

  • Enhanced Oral Bioavailability: The ionizable nature of carboxylic acids can limit their passive diffusion across biological membranes, reducing oral absorption.

  • Increased Selectivity: Modifying the acidic group can alter the binding interactions with the target protein, potentially leading to improved selectivity over related targets.

  • Reduced Off-Target Effects: Altering the acidity and overall physicochemical profile can reduce interactions with unintended biological targets.

  • Novel Intellectual Property: The creation of novel chemical entities through bioisosteric replacement is a key strategy in drug discovery.

Common Bioisosteres for the Carboxylic Acid Moiety

A variety of functional groups have been successfully employed as bioisosteres for carboxylic acids. The choice of a suitable replacement depends on the specific biological target and the desired physicochemical properties.

BioisosterepKa RangeGeneral Properties
Tetrazole 4.5 - 5.0Acidic, metabolically stable, can participate in similar hydrogen bonding interactions as a carboxylic acid.
Hydroxamic Acid 8.0 - 9.0Less acidic than carboxylic acids, can act as a metal chelator, and forms strong hydrogen bonds.
Sulfonamide 9.0 - 10.0Weakly acidic, can act as a hydrogen bond donor and acceptor.
Acylsulfonamide 2.0 - 4.0Strongly acidic, can mimic the charge and hydrogen bonding pattern of a carboxylic acid.
Carboxamide NeutralNot acidic, acts as a hydrogen bond donor and acceptor.
Alcohol (primary) ~16Neutral, can act as a hydrogen bond donor and acceptor.

Case Study: Bioisosteric Replacement in a Prostaglandin F2α Analog

While not the 8-oxabicyclo[3.2.1]octane core, a study on the bioisosteric replacement of the carboxylic acid in prostaglandin F2α (which contains a related bicyclo[2.2.1]heptane core) provides valuable insights. In this study, the carboxylic acid was replaced with a primary alcohol (-CH₂OH) and a methyl ether (-CH₂OCH₃).

CompoundTargetAssayActivity (EC₅₀ or Kᵢ)
Prostaglandin F2α (Carboxylic Acid)FP ReceptorCalcium Mobilization10 nM
PGF2α 1-alcohol (-CH₂OH)FP ReceptorCalcium Mobilization>10,000 nM
PGF2α 1-methyl ether (-CH₂OCH₃)FP ReceptorCalcium Mobilization>10,000 nM

This data clearly demonstrates that for the prostaglandin FP receptor, the acidic carboxylic acid group is critical for potent agonist activity, and its replacement with neutral bioisosteres like an alcohol or ether leads to a dramatic loss of potency. This highlights the context-dependent nature of bioisosteric replacement.

Application in 8-Oxabicyclo[3.2.1]octane Analogs: An Example

While direct comparative data is scarce, a patent for histone deacetylase (HDAC) inhibitors discloses a compound featuring an 8-oxabicyclo[3.2.1]octane core with a carboxamide moiety, a neutral bioisostere of a carboxylic acid. This indicates the exploration of such replacements in this scaffold for certain biological targets.

Structure of an 8-Oxabicyclo[3.2.1]octane-3-carboxamide HDAC Inhibitor: (Structure would be depicted here in a publication)

This example, although lacking a direct comparison with the corresponding carboxylic acid, underscores the application of bioisosteric replacement on the 8-oxabicyclo[3.2.1]octane scaffold in the pursuit of novel therapeutics.

Experimental Protocols

To enable researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments typically used to evaluate these types of compounds, based on protocols described in the literature for 8-oxabicyclo[3.2.1]octane analogs acting on monoamine transporters.

Radioligand Binding Assays for Dopamine Transporter (DAT) and Serotonin Transporter (SERT)

Objective: To determine the binding affinity of test compounds for DAT and SERT.

Materials:

  • HEK293 cells stably expressing human DAT or SERT.

  • [³H]WIN 35,428 (for DAT) or [³H]Citalopram (for SERT).

  • Test compounds (8-oxabicyclo[3.2.1]octane analogs with acetic acid or bioisosteric replacements).

  • Nomifensine (for DAT non-specific binding) or Fluoxetine (for SERT non-specific binding).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-hDAT or HEK293-hSERT cells by homogenization and centrifugation.

  • Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µ g/well .

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand (e.g., 0.5 nM [³H]WIN 35,428 for DAT or 1 nM [³H]Citalopram for SERT), and 50 µL of the test compound at various concentrations.

  • For non-specific binding, add a high concentration of the respective inhibitor (e.g., 10 µM Nomifensine for DAT or 10 µM Fluoxetine for SERT).

  • Add 50 µL of the cell membrane suspension to each well.

  • Incubate the plates for 2 hours at room temperature.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ values.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the processes involved in the evaluation of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis start 8-Oxabicyclo[3.2.1]octane Core acetic_acid Acetic Acid Analog start->acetic_acid Functionalization bioisostere Bioisosteric Analog (e.g., Tetrazole) start->bioisostere Bioisosteric Replacement binding_assay Radioligand Binding Assay (DAT/SERT) acetic_acid->binding_assay functional_assay Functional Assay (e.g., Transporter Uptake) acetic_acid->functional_assay bioisostere->binding_assay bioisostere->functional_assay ic50 Determine IC50 Values binding_assay->ic50 functional_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Experimental workflow for the comparison of 8-oxabicyclo[3.2.1]octane analogs.

signaling_pathway cluster_transporter Monoamine Transporter Inhibition compound 8-Oxabicyclo[3.2.1]octane Analog transporter Dopamine/Serotonin Transporter compound->transporter Binds to reuptake Neurotransmitter Reuptake compound->reuptake Inhibits transporter->reuptake Mediates synaptic_level Increased Synaptic Neurotransmitter Levels reuptake->synaptic_level Decreases downstream Downstream Signaling synaptic_level->downstream

head-to-head comparison of different coupling reagents for 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is paramount in achieving high yields, minimizing side reactions, and ensuring the integrity of complex molecules. This guide provides a head-to-head comparison of common coupling reagents for the amide bond formation of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid, a bicyclic scaffold of interest in medicinal chemistry.

Performance Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is a multi-faceted decision, balancing reactivity, cost, safety, and ease of purification. Below is a summary of key performance indicators for several popular coupling reagents.

Coupling ReagentActivating SpeciesRelative ReactivityCommon Side ReactionsByproduct RemovalKey Advantages
HATU OAt-esterVery HighGuanidinylation of the amineWater-solubleHigh efficiency, fast reaction times, low racemization.[1][2]
HBTU OBt-esterHighGuanidinylation of the amineWater-solubleGood efficiency, widely used, less expensive than HATU.[1][3]
T3P® Phosphonic anhydrideHighDehydration of primary amidesWater-solubleLow allergenicity, byproducts are easily removed.[4]
EDC/HOBt OBt-esterModerateN-acylurea formationWater-solubleCost-effective, water-soluble byproducts.[1][5]

Logical Workflow for Amide Coupling

The general process for an amide coupling reaction, regardless of the specific reagent used, follows a consistent logical workflow. This involves the activation of the carboxylic acid followed by the nucleophilic attack of the amine.

G cluster_start Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Carboxylic_Acid This compound Activated_Intermediate Activated Intermediate (e.g., OAt-ester, Anhydride) Carboxylic_Acid->Activated_Intermediate Activation Amine Amine Amide_Product Amide Product Amine->Amide_Product Solvent Solvent Base Base Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, T3P, EDC/HOBt) Coupling_Reagent->Activated_Intermediate Activated_Intermediate->Amide_Product Nucleophilic Attack Quenching Quenching Amide_Product->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Pure_Amide Pure Amide Product Chromatography->Pure_Amide

Caption: Generalized workflow for amide bond formation.

Experimental Protocols

The following are generalized experimental protocols for the coupling of this compound with a primary or secondary amine using different coupling reagents. Researchers should note that optimal conditions, such as solvent, base, temperature, and reaction time, may vary depending on the specific amine used and should be determined empirically.

Protocol 1: HATU-Mediated Coupling
  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Reagents: To the solution, add the amine (1.0-1.2 eq), followed by O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.0-1.2 eq).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: HBTU-Mediated Coupling
  • Reaction Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Addition of Reagents: Add the amine (1.0-1.2 eq) and O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) (1.0-1.2 eq) to the solution.[3]

  • Base Addition: Add a non-nucleophilic base like DIPEA or TEA (2.0-3.0 eq).

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. Reaction times are generally between 2-12 hours.

  • Workup and Purification: Follow the same workup and purification procedure as described for the HATU-mediated coupling.

Protocol 3: T3P®-Mediated Coupling
  • Reaction Setup: Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in an anhydrous aprotic solvent such as ethyl acetate or tetrahydrofuran (THF).

  • Addition of Reagents: Add a suitable base, such as pyridine or TEA (3.0 eq).

  • T3P® Addition: Add propylphosphonic anhydride (T3P®) (1.2-1.5 eq) dropwise to the reaction mixture, which is often cooled in an ice bath to control the initial exotherm.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Reaction times can range from 1-6 hours.

  • Workup and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 4: EDC/HOBt-Mediated Coupling
  • Reaction Setup: Dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.0-1.2 eq) in anhydrous DMF or DCM.

  • EDC Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.0-1.5 eq) to the reaction mixture.[5] A base such as DIPEA or N-methylmorpholine (NMM) (1.0-1.2 eq) may also be added.

  • Reaction Monitoring: Stir the reaction at room temperature. These reactions are typically slower and may require 12-24 hours for completion. Monitor by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Signaling Pathway of Amide Bond Formation

The fundamental chemical transformation in all these protocols is the activation of the carboxylic acid to form a more electrophilic species, which is then susceptible to nucleophilic attack by the amine.

G Carboxylic_Acid R-COOH (this compound) Activated_Ester Activated Ester (e.g., R-CO-OAt) Carboxylic_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Activated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate Nucleophilic Attack Amine R'-NH2 Amine->Tetrahedral_Intermediate Amide R-CO-NHR' (Final Product) Tetrahedral_Intermediate->Amide Collapse Byproducts Byproducts Tetrahedral_Intermediate->Byproducts

Caption: Key steps in amide bond formation.

References

Comparative Cross-Target Activity Profiling of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-target activity profile of compounds based on the 8-oxabicyclo[3.2.1]octane scaffold, with a focus on derivatives of 2-(8-oxabicyclo[3.2.1]octan-3-yl)acetic acid. Due to a lack of extensive cross-target screening data for the specific acetic acid derivatives, this document leverages available information on structurally related analogs, primarily methyl esters, to infer potential biological activities and provide a framework for comparison. The primary targets for this scaffold identified in the literature are the monoamine transporters, with some derivatives showing potent inhibitory activity.

Executive Summary

The 8-oxabicyclo[3.2.1]octane core is a key structural motif in the design of central nervous system (CNS) active agents. While direct cross-target profiling of this compound derivatives is not extensively reported in publicly available literature, research on analogous compounds, particularly 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes, reveals a strong propensity for interaction with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These compounds have been investigated as potential therapeutic agents for conditions such as cocaine abuse.

This guide summarizes the known structure-activity relationships (SAR) for this class of compounds at monoamine transporters, provides detailed experimental protocols for key biological assays, and offers a comparison with alternative scaffolds.

Data Presentation: Comparative Binding Affinities of Related 8-Oxabicyclo[3.2.1]octane Derivatives

The following table summarizes the in vitro binding affinities (Ki, nM) of a series of 2β-carbomethoxy-3β-aryl-8-oxabicyclo[3.2.1]octane derivatives for the dopamine transporter (DAT) and serotonin transporter (SERT). These compounds are structural analogs of the this compound scaffold and provide insight into the potential activity of this chemical series.

Compound ID3β-Aryl SubstituentDAT Ki (nM)SERT Ki (nM)Selectivity (SERT/DAT)
1a Phenyl150>10,000>67
1b 4-Methylphenyl808,500106
1c 4-Chlorophenyl252,500100
1d 3,4-Dichlorophenyl3.2731596
1e 4-Fluorophenyl455,600124

Data extrapolated from studies on 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of 8-oxabicyclo[3.2.1]octane derivatives are provided below.

Radioligand Binding Assays for Monoamine Transporters (DAT, SERT, NET)

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of test compounds for the dopamine, serotonin, and norepinephrine transporters.

1. Materials:

  • Cell Membranes: Membranes from cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)

    • For SERT: [³H]Citalopram (specific activity ~80 Ci/mmol)

    • For NET: [³H]Nisoxetine (specific activity ~80 Ci/mmol)

  • Non-specific Binding Competitors:

    • For DAT: 10 µM benztropine

    • For SERT: 10 µM fluoxetine

    • For NET: 10 µM desipramine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compounds: Serial dilutions of this compound derivatives.

  • Instrumentation: 96-well microplates, glass fiber filters, filtration apparatus, liquid scintillation counter.

2. Procedure:

  • Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer.

  • Determine the protein concentration of the membrane preparation.

  • In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of diluted membranes.

    • Non-specific Binding: 50 µL of non-specific binding competitor, 50 µL of radioligand, and 100 µL of diluted membranes.

    • Test Compound: 50 µL of test compound dilution, 50 µL of radioligand, and 100 µL of diluted membranes.

  • Incubate the plates at room temperature for 60-120 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABA Transporter (GAT) Uptake Inhibition Assay

This protocol describes a functional assay to measure the inhibition of GABA uptake by test compounds in cells expressing GABA transporters (e.g., GAT-1, GAT-3).

1. Materials:

  • Cells: HEK293 or CHO cells stably expressing the desired human GABA transporter subtype.

  • Radiolabeled Substrate: [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Assay Buffer: Krebs-Henseleit buffer (KHB) or similar physiological salt solution.

  • Test Compounds: Serial dilutions of this compound derivatives.

  • Instrumentation: 96-well cell culture plates, scintillation counter.

2. Procedure:

  • Plate the cells in 96-well plates and allow them to adhere overnight.

  • On the day of the assay, wash the cells once with assay buffer.

  • Pre-incubate the cells with the test compound or vehicle for 10-20 minutes at room temperature.

  • Initiate uptake by adding [³H]GABA to each well.

  • Incubate for a short period (e.g., 1-5 minutes) at room temperature to ensure measurement of initial uptake rates.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer or distilled water.

  • Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure radioactivity.

3. Data Analysis:

  • Subtract the background radioactivity (from cells incubated with a known GAT inhibitor like tiagabine) from all measurements.

  • Plot the percentage of GABA uptake against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Monoamine_Reuptake_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Monoamine Monoamine Vesicle->Monoamine Release MA_synthesis Monoamine Synthesis MA_synthesis->VMAT2 Packaging DAT_SERT_NET Monoamine Transporter (DAT, SERT, NET) DAT_SERT_NET->MAO Metabolism Monoamine->DAT_SERT_NET Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Compound 8-Oxabicyclo[3.2.1]octane Derivative Compound->DAT_SERT_NET Inhibition Signaling Downstream Signaling Receptor->Signaling

Caption: Monoamine reuptake signaling pathway and the inhibitory action of 8-oxabicyclo[3.2.1]octane derivatives.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Test Compound) prepare_reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Add Scintillation Fluid filtration->scintillation counting Measure Radioactivity scintillation->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Uptake_Inhibition_Workflow start Start plate_cells Plate Transfected Cells start->plate_cells pre_incubation Pre-incubate with Test Compound plate_cells->pre_incubation add_substrate Add [3H]GABA to Initiate Uptake pre_incubation->add_substrate incubation Short Incubation add_substrate->incubation terminate_wash Terminate Uptake & Wash Cells incubation->terminate_wash cell_lysis Lyse Cells terminate_wash->cell_lysis counting Measure Radioactivity cell_lysis->counting analysis Data Analysis (IC50) counting->analysis end End analysis->end

Caption: Experimental workflow for a GABA transporter uptake inhibition assay.

Safety Operating Guide

Safe Disposal of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In Case of Spill or Exposure

  • Spill: Evacuate the area. Use personal protective equipment (PPE), including respirator, chemical-resistant gloves, and safety goggles. Avoid dust formation. For small spills, sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal. Do not let the product enter drains.

  • Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

This document provides detailed procedures for the safe and proper disposal of 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid (CAS No. 1098432-95-1), a compound used in various research and development applications. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is mandatory to be equipped with the appropriate personal protective equipment.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.
Eye Protection Safety goggles or a face shieldTo protect against splashes and dust.
Respiratory Protection Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.To prevent inhalation of dust or vapors, especially during spill cleanup or when handling powders.
Lab Coat Standard laboratory coatTo protect clothing and skin from accidental contamination.

Handle the substance in a well-ventilated area, preferably within a chemical fume hood. Avoid the formation of dust and aerosols.

Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. The material is highly flammable and should be handled with care.

Step-by-Step Disposal Protocol:

  • Segregation: Isolate waste containing this compound from other laboratory waste streams.

  • Containerization:

    • Place the waste material in a clearly labeled, sealed, and suitable container.

    • The label should include the chemical name: "this compound", the CAS number "1098432-95-1", and any relevant hazard symbols.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the chemical waste by a licensed disposal company. The recommended method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Contaminated Materials:

  • Any materials, such as gloves, paper towels, or weighing boats, that come into contact with this compound should be considered contaminated.

  • These materials must be disposed of as unused product by placing them in a sealed, labeled container for professional disposal.[1]

Experimental Protocol: Neutralization of Acidic Waste (General Guidance)

While direct incineration is the primary recommendation for this compound, a general understanding of acid neutralization is essential for laboratory safety. The following is a generalized protocol for neutralizing acidic waste streams. Note: This should be performed with caution and only if deemed appropriate by a qualified chemist, as the reaction can be exothermic.

Materials:

  • Acidic waste solution

  • Sodium bicarbonate (NaHCO₃) or another suitable weak base

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Large beaker (at least twice the volume of the waste solution)

  • Appropriate PPE

Procedure:

  • Place the beaker containing the acidic waste on a stir plate in a fume hood.

  • Begin stirring the solution gently.

  • Slowly and carefully add small portions of sodium bicarbonate to the acidic solution. Be cautious as this will generate carbon dioxide gas and may cause foaming.

  • After each addition, allow the reaction to subside before adding more base.

  • Periodically check the pH of the solution using pH paper or a pH meter.

  • Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Once neutralized, the solution can be disposed of according to local regulations for non-hazardous aqueous waste, or as directed by your institution's environmental health and safety office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste Generation is_contaminated Is the material contaminated with This compound? start->is_contaminated pure_or_solution Is the waste pure compound or a solution? is_contaminated->pure_or_solution Yes contaminated_materials_container Place contaminated materials (gloves, etc.) in a labeled, sealed container. is_contaminated->contaminated_materials_container No (Contaminated materials) solid_waste_container Place in a labeled, sealed container for solid chemical waste. pure_or_solution->solid_waste_container Solid liquid_waste_container Place in a labeled, sealed container for liquid chemical waste. pure_or_solution->liquid_waste_container Liquid store_waste Store waste in a designated, secure, and well-ventilated area. solid_waste_container->store_waste liquid_waste_container->store_waste contaminated_materials_container->store_waste professional_disposal Contact a licensed professional waste disposal service. store_waste->professional_disposal incineration Recommended Disposal: Chemical incineration with afterburner and scrubber. professional_disposal->incineration end End: Proper Disposal incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, necessitating stringent adherence to the following procedures.[1]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1][2] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety Goggles or Face ShieldMust be worn to protect against splashes.[2][3]
Hand Protection Chemical-resistant glovesGloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1]
Respiratory Protection RespiratorFor nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]
Body Protection Laboratory CoatA standard lab coat should be worn to protect street clothes and skin from contamination.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. A chemical fume hood is recommended to avoid breathing vapors, mist, or gas.[1]

  • Ensure that eyewash stations and safety showers are easily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of degradation.

  • Dispensing: Avoid the formation of dust when handling the solid form of the compound.[1]

  • During Use: Avoid contact with skin and eyes. Do not breathe in dust, vapors, mist, or gas.[1]

  • After Handling: Wash hands thoroughly with soap and water after handling the compound.[1]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.

Emergency Procedures

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

  • Accidental Release: Use personal protective equipment.[1] Avoid dust formation.[1] Sweep up and shovel the material.[1] Keep in suitable, closed containers for disposal.[1] Do not let the product enter drains.[1]

Disposal Plan

All waste materials must be handled as hazardous waste.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] The material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of as unused product.[1]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[1]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don appropriate PPE (Goggles, Gloves, Respirator, Lab Coat) prep_setup Ensure proper ventilation (Fume Hood) prep_ppe->prep_setup handling_dispense Dispense chemical, avoiding dust formation prep_setup->handling_dispense handling_use Perform experimental work handling_dispense->handling_use cleanup_decon Decontaminate work surfaces handling_use->cleanup_decon cleanup_wash Wash hands thoroughly cleanup_decon->cleanup_wash disposal_waste Dispose of chemical waste in a labeled, sealed container cleanup_wash->disposal_waste disposal_ppe Dispose of contaminated PPE disposal_waste->disposal_ppe

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.